Product packaging for ALD-PEG4-OPFP(Cat. No.:CAS No. 1324007-10-4)

ALD-PEG4-OPFP

Cat. No.: B1526763
CAS No.: 1324007-10-4
M. Wt: 563.5 g/mol
InChI Key: NHBPGMASABKYSZ-UHFFFAOYSA-N
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Description

ALD-PEG4-OPFP is a useful research compound. Its molecular formula is C25H26F5NO8 and its molecular weight is 563.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H26F5NO8 B1526763 ALD-PEG4-OPFP CAS No. 1324007-10-4

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26F5NO8/c26-19-20(27)22(29)24(23(30)21(19)28)39-18(33)5-7-35-9-11-37-13-14-38-12-10-36-8-6-31-25(34)17-3-1-16(15-32)2-4-17/h1-4,15H,5-14H2,(H,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBPGMASABKYSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26F5NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to ALD-PEG4-OPFP: A Heterobifunctional Linker for Advanced Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ALD-PEG4-OPFP is a sophisticated, heterobifunctional crosslinker meticulously engineered for the synthesis of antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed protocols for its application in the development of targeted cancer therapeutics. It further delves into the critical aspects of drug-to-antibody ratio (DAR) determination and the biological pathways influenced by ADCs constructed with this linker.

Introduction to this compound

This compound is a valuable tool in the field of bioconjugation, specifically designed to connect a monoclonal antibody (mAb) to a cytotoxic payload. Its structure features three key components: an aldehyde group (ALD), a polyethylene glycol spacer (PEG4), and a pentafluorophenyl ester (OPFP). This unique combination of reactive moieties allows for a controlled, sequential conjugation process, leading to the formation of stable and effective ADCs.

The aldehyde group provides a reactive handle for the attachment of payloads containing an aminooxy or hydrazide functional group, forming a stable oxime or hydrazone bond, respectively. The pentafluorophenyl ester is a highly efficient amine-reactive group that readily couples with the lysine residues on the monoclonal antibody, forming a robust amide bond. The tetra-polyethylene glycol (PEG4) spacer is a hydrophilic chain that enhances the solubility and pharmacokinetic properties of the resulting ADC.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in ADC development. The key quantitative data for this linker are summarized in the table below.

PropertyValueReference
Chemical Formula C₂₅H₂₆F₅NO₈[1]
Molecular Weight 563.47 g/mol [2]
CAS Number 1324007-10-4[1][3]
Purity Typically ≥95%[1]
Solubility Soluble in DMSO, DCM, DMF
Storage Conditions -20°C, desiccated

Mechanism of Action and Conjugation Chemistry

The utility of this compound lies in its two distinct reactive ends, which allow for a two-step conjugation strategy. This approach provides greater control over the final ADC construct compared to single-step conjugation methods.

Step 1: Payload Attachment via Oxime Ligation

The first step involves the reaction of the aldehyde group of this compound with an aminooxy-functionalized cytotoxic payload. This reaction, known as oxime ligation, is highly chemoselective and proceeds efficiently under mild acidic to neutral conditions (pH 5-7) to form a stable oxime bond. The resulting payload-linker conjugate is then purified to remove any unreacted starting materials.

Step 2: Antibody Conjugation via Amine Acylation

The second step is the conjugation of the payload-linker construct to the monoclonal antibody. The pentafluorophenyl (PFP) ester of the linker reacts with the ε-amino groups of lysine residues on the antibody surface. This reaction is most efficient at a slightly basic pH (typically 8.0-9.0) and results in the formation of a highly stable amide bond. The final ADC is then purified to remove any unconjugated payload-linker and other impurities.

The overall experimental workflow for the synthesis of an ADC using this compound is depicted in the following diagram:

G cluster_0 Step 1: Payload-Linker Conjugation cluster_1 Step 2: ADC Formation ALD_PEG4_OPFP This compound Reaction1 Oxime Ligation (pH 5-7) ALD_PEG4_OPFP->Reaction1 Payload_Aminooxy Aminooxy-functionalized Payload Payload_Aminooxy->Reaction1 Payload_Linker Payload-Linker Conjugate Reaction1->Payload_Linker Purification1 Purification Payload_Linker->Purification1 Purified_Payload_Linker Purified Payload-Linker Purification1->Purified_Payload_Linker Reaction2 Amine Acylation (pH 8.0-9.0) Purified_Payload_Linker->Reaction2 Antibody Monoclonal Antibody (mAb) Antibody->Reaction2 ADC_Crude Crude ADC Reaction2->ADC_Crude Purification2 Purification (e.g., SEC) ADC_Crude->Purification2 Final_ADC Purified ADC Purification2->Final_ADC

Sequential conjugation workflow for ADC synthesis.

Detailed Experimental Protocols

The following protocols provide a general framework for the synthesis of an ADC using this compound. Optimization of reaction conditions may be necessary for specific antibodies and payloads.

Protocol for Payload-Linker Conjugation (Oxime Ligation)
  • Dissolve the aminooxy-payload: Prepare a stock solution of the aminooxy-functionalized payload in an appropriate organic solvent (e.g., DMSO or DMF).

  • Dissolve this compound: Prepare a stock solution of this compound in the same organic solvent.

  • Reaction Setup: In a reaction vessel, add the aminooxy-payload solution to a reaction buffer (e.g., 100 mM sodium acetate, pH 5.5).

  • Initiate Reaction: Add the this compound solution to the reaction mixture with gentle stirring. A typical molar ratio is 1.2 equivalents of this compound to 1 equivalent of the payload.

  • Incubation: Allow the reaction to proceed at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the desired payload-linker conjugate.

  • Purification: Purify the payload-linker conjugate using reversed-phase HPLC.

Protocol for Antibody-Drug Conjugation (Amine Acylation)
  • Antibody Preparation: Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in a conjugation buffer (e.g., 100 mM sodium bicarbonate, pH 8.5).

  • Payload-Linker Preparation: Dissolve the purified payload-linker conjugate in a minimal amount of a co-solvent such as DMSO.

  • Initiate Conjugation: Slowly add the payload-linker solution to the antibody solution with gentle agitation. The molar excess of the payload-linker will determine the final drug-to-antibody ratio (DAR). A starting point is typically a 5-10 fold molar excess of the payload-linker over the antibody.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Quench any unreacted PFP esters by adding a quenching buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated payload-linker and other impurities.

Characterization of the ADC: Drug-to-Antibody Ratio (DAR) Determination

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, as it directly impacts its efficacy and toxicity. Several analytical techniques can be used to determine the DAR.

MethodPrincipleAdvantagesDisadvantages
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on differences in hydrophobicity imparted by the drug-linker.Provides information on the distribution of different DAR species.Requires method development and may not be suitable for all ADCs.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates ADC species by chromatography and determines their mass-to-charge ratio.Provides a precise mass of the intact ADC and its subunits, allowing for accurate DAR determination.Can be complex and requires specialized instrumentation.
UV/Vis Spectroscopy Measures the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and a wavelength specific to the payload).Simple, rapid, and requires minimal sample preparation.Provides only the average DAR and can be inaccurate if the payload also absorbs at 280 nm.

Linker Cleavage Mechanism

The term "cleavable linker" in the context of some ADCs implies that the linker is designed to release the payload under specific conditions within the target cell. For ADCs synthesized with this compound, the oxime linkage is the potential site of cleavage. Oxime bonds are known to be relatively stable under physiological conditions (pH 7.4), but can be hydrolyzed under acidic conditions, such as those found in the endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0) of cells. This pH-dependent cleavage mechanism allows for the targeted release of the cytotoxic payload within the cancer cell, minimizing off-target toxicity.

Biological Pathways and Mechanisms of Action

ADCs exert their therapeutic effect by targeting specific antigens on the surface of cancer cells. Upon binding to the target antigen, the ADC is internalized by the cell, and the cytotoxic payload is released, leading to cell death. Two of the most well-studied targets for ADC therapy are HER2 and EGFR.

HER2 Signaling Pathway

The Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in a significant portion of breast and gastric cancers. Overexpression of HER2 leads to the activation of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which promote cell proliferation, survival, and invasion. An ADC targeting HER2 will bind to the receptor, be internalized, and release its payload, thereby killing the cancer cell and inhibiting these oncogenic signaling cascades.

G cluster_pathways Downstream Signaling ADC_HER2 Anti-HER2 ADC HER2 HER2 Receptor ADC_HER2->HER2 Binding Internalization Internalization (Endocytosis) HER2->Internalization PI3K_Akt PI3K/Akt Pathway HER2->PI3K_Akt Inhibition MAPK MAPK Pathway HER2->MAPK Inhibition Lysosome Lysosome (Acidic pH) Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Payload Cytotoxic Payload Payload_Release->Payload Cell_Death Cell Death (Apoptosis) Payload->Cell_Death Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK->Proliferation

Mechanism of action of an anti-HER2 ADC.
EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is another receptor tyrosine kinase that is frequently overexpressed in various cancers, including non-small cell lung cancer and colorectal cancer. Ligand binding to EGFR activates downstream signaling pathways, such as the RAS/RAF/MEK/ERK pathway, leading to cell proliferation and metastasis. An ADC targeting EGFR can effectively deliver a cytotoxic payload to EGFR-expressing cancer cells, leading to their destruction and the inhibition of tumor growth.

G cluster_downstream EGFR Signaling Cascade ADC_EGFR Anti-EGFR ADC EGFR EGFR ADC_EGFR->EGFR Binds to Internalization Internalization EGFR->Internalization RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF Blocks Endosome_Lysosome Endosome/Lysosome (Acidic Environment) Internalization->Endosome_Lysosome Drug_Release Drug Release Endosome_Lysosome->Drug_Release Cytotoxic_Drug Cytotoxic Drug Drug_Release->Cytotoxic_Drug Apoptosis Apoptosis Cytotoxic_Drug->Apoptosis Cell_Proliferation Cell Proliferation & Metastasis RAS_RAF->Cell_Proliferation

Action of an anti-EGFR ADC on the signaling pathway.

Conclusion

This compound is a versatile and powerful heterobifunctional linker that enables the precise and controlled synthesis of advanced antibody-drug conjugates. Its unique chemical properties allow for a sequential conjugation strategy, leading to the formation of stable ADCs with enhanced solubility and pharmacokinetic profiles. A thorough understanding of its reactivity, coupled with robust analytical characterization, is paramount for the successful development of next-generation targeted cancer therapies. This technical guide provides the foundational knowledge and protocols necessary for researchers and drug development professionals to effectively utilize this compound in their ADC programs.

References

ALD-PEG4-OPFP: A Technical Guide to a Heterobifunctional Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ALD-PEG4-OPFP, a heterobifunctional crosslinker integral to the development of next-generation antibody-drug conjugates (ADCs). This document outlines its chemical structure, physicochemical properties, and detailed methodologies for its application in bioconjugation, tailored for professionals in the fields of chemistry, biology, and pharmacology.

Core Chemical Identity

This compound is a valuable tool in ADC development, featuring a polyethylene glycol (PEG) spacer, an aldehyde group, and a pentafluorophenyl (PFP) ester. This unique combination of functionalities allows for the sequential and controlled conjugation of two different molecules, typically a cytotoxic drug and a monoclonal antibody.

The chemical structure of this compound facilitates a "drug-first" or "antibody-first" conjugation strategy. The PFP ester provides a reactive site for amine-containing molecules, while the aldehyde group can selectively react with aminooxy-functionalized compounds. The PEG4 spacer enhances solubility and can improve the pharmacokinetic profile of the resulting ADC.

PropertyValueSource(s)
Chemical Name 2,3,4,5,6-Pentafluorophenyl 1-((4-formylphenyl)formamido)-3,6,9,12-tetraoxapentadecan-15-oate[1]
Synonyms ALD-PEG4-PFP, Ald-Ph-PEG4-PFP[1]
CAS Number 1324007-10-4[1]
Molecular Formula C25H26F5NO8[1]
Molecular Weight 563.47 g/mol [1]
SMILES O=C(OC1=C(F)C(F)=C(F)C(F)=C1F)CCOCCOCCOCCOCCNC(C2=CC=C(C=O)C=C2)=O
Purity Typically ≥95%
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, DCM
Storage Store at -20°C, desiccated

Experimental Protocols

The bifunctional nature of this compound allows for a two-step conjugation process. The following protocols are generalized methodologies based on established reactions for PFP esters and aldehydes. Optimization of these conditions is recommended for specific applications.

Reaction of the PFP Ester with an Amine-Containing Molecule (e.g., a Cytotoxic Drug)

This protocol describes the formation of a stable amide bond between the PFP ester of this compound and a primary amine on a payload molecule.

Materials:

  • This compound

  • Amine-containing payload

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)) (optional, for non-basic amine salts)

  • Reaction vessel

  • Stirring apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolution: Dissolve the amine-containing payload in the anhydrous solvent under an inert atmosphere. If the payload is a hydrochloride salt, add 1.1 to 1.5 equivalents of the tertiary amine base to neutralize the acid.

  • Linker Addition: Dissolve this compound in the anhydrous solvent and add it to the payload solution. A molar excess of the linker (typically 1.1 to 2 equivalents) is recommended to ensure complete consumption of the payload.

  • Reaction: Stir the reaction mixture at room temperature for 1 to 4 hours. The reaction progress can be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purification: Upon completion, the aldehyde-functionalized payload-linker conjugate can be purified using standard chromatographic techniques, such as silica gel chromatography or preparative HPLC.

PFP_Ester_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product ALD_PEG4_OPFP This compound Reaction Stir at Room Temperature (1-4 hours) ALD_PEG4_OPFP->Reaction Amine_Payload Amine-containing Payload (R-NH2) Amine_Payload->Reaction Solvent Anhydrous Solvent (DMF or DMSO) Solvent->Reaction Base Tertiary Amine Base (optional) Base->Reaction Atmosphere Inert Atmosphere Atmosphere->Reaction Monitoring Monitor by HPLC or LC-MS Reaction->Monitoring Purification Purify by Chromatography Monitoring->Purification Product Aldehyde-functionalized Payload-Linker Conjugate Purification->Product

PFP Ester-Amine Conjugation Workflow

Reaction of the Aldehyde with an Aminooxy-Containing Molecule (e.g., an Antibody)

This protocol details the formation of a stable oxime linkage between the aldehyde group of the payload-linker conjugate and an aminooxy-functionalized antibody.

Materials:

  • Aldehyde-functionalized payload-linker conjugate (from step 2.1)

  • Aminooxy-functionalized antibody

  • Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) or acetate buffer, pH 4.5-7.0)

  • Aniline (optional, as a catalyst)

  • Reaction vessel

  • Gentle mixing apparatus

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis)

Procedure:

  • Antibody Preparation: Prepare a solution of the aminooxy-functionalized antibody in the chosen aqueous buffer.

  • Conjugate Addition: Dissolve the aldehyde-functionalized payload-linker conjugate in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO) and add it to the antibody solution. The molar ratio of the conjugate to the antibody will determine the drug-to-antibody ratio (DAR) and should be optimized.

  • Catalysis (Optional): To accelerate the reaction, especially at neutral pH, a stock solution of aniline can be added to a final concentration of 10-100 mM.

  • Reaction: Incubate the mixture at room temperature or 37°C for 2 to 24 hours with gentle mixing.

  • Purification: Remove excess payload-linker conjugate and other small molecules by SEC or dialysis to obtain the purified ADC.

Aldehyde_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Aldehyde_Conjugate Aldehyde-functionalized Payload-Linker Reaction Incubate at RT or 37°C (2-24 hours) Aldehyde_Conjugate->Reaction Aminooxy_Antibody Aminooxy-functionalized Antibody Aminooxy_Antibody->Reaction Buffer Aqueous Buffer (pH 4.5-7.0) Buffer->Reaction Catalyst Aniline (optional) Catalyst->Reaction Purification Purify by SEC or Dialysis Reaction->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC

Aldehyde-Aminooxy Conjugation Workflow

Overall ADC Synthesis Workflow

The sequential nature of the conjugation reactions with this compound allows for a well-controlled synthesis of the final ADC. The general workflow is depicted below.

ADC_Synthesis_Workflow cluster_starting_materials Starting Materials cluster_modifications Functionalization cluster_conjugation Conjugation Steps cluster_final_product Final Product Antibody Antibody Antibody_Mod Introduce Aminooxy Group on Antibody Antibody->Antibody_Mod Payload Payload Payload_Mod Introduce Amine Group on Payload Payload->Payload_Mod Linker This compound Step1 Step 1: Conjugate Payload to Linker via PFP Ester Linker->Step1 Step2 Step 2: Conjugate Payload-Linker to Antibody via Aldehyde Antibody_Mod->Step2 Payload_Mod->Step1 Step1->Step2 Purification Purification Step2->Purification ADC Final Antibody-Drug Conjugate (ADC) Purification->ADC

Overall ADC Synthesis Workflow

Conclusion

This compound is a versatile and efficient heterobifunctional linker for the construction of antibody-drug conjugates. Its well-defined structure and orthogonal reactive groups enable the controlled and sequential assembly of ADCs with potentially improved therapeutic indices. The methodologies presented in this guide provide a foundation for the successful implementation of this compound in ADC development programs. Researchers are encouraged to adapt and optimize these protocols to suit their specific antibody, payload, and desired final product characteristics.

References

An In-depth Technical Guide to the Core Mechanism of Action of ALD-PEG4-OPFP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALD-PEG4-OPFP is a heterobifunctional crosslinker that plays a crucial role in the development of antibody-drug conjugates (ADCs).[1][2] As a cleavable linker, it covalently connects a monoclonal antibody to a cytotoxic payload, ensuring the targeted delivery of the therapeutic agent to cancer cells. This guide provides a detailed examination of its mechanism of action, experimental protocols, and the underlying chemical principles.

The structure of this compound consists of three key components: an aldehyde group (ALD), a four-unit polyethylene glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester (OPFP). The PEG spacer enhances the solubility and stability of the resulting ADC.[3] The terminal functional groups, the aldehyde and the PFP ester, provide the reactive ends for conjugation.[4]

Core Mechanism of Action: Bioconjugation Chemistry

The mechanism of action of this compound is centered on the sequential or orthogonal reactions of its two terminal electrophilic groups: the pentafluorophenyl ester and the aldehyde.

Pentafluorophenyl (PFP) Ester: Amine-Reactive Conjugation

The PFP ester is a highly efficient amine-reactive functional group.[5] It reacts with primary and secondary amines, such as the lysine residues on the surface of antibodies, to form stable amide bonds. This reaction proceeds via a nucleophilic acyl substitution mechanism. The amine group on the protein acts as a nucleophile, attacking the electrophilic carbonyl carbon of the PFP ester. This results in the formation of a stable amide linkage and the release of pentafluorophenol as a byproduct.

A key advantage of PFP esters over the more common N-hydroxysuccinimide (NHS) esters is their reduced susceptibility to hydrolysis, which leads to more efficient conjugation reactions in aqueous buffers.

G Figure 1: PFP Ester Reaction with a Primary Amine cluster_reactants Reactants cluster_products Products Linker_PFP Linker-PEG-C(=O)-OPFP Protein_Amine Protein-NH₂ Amide_Bond Linker-PEG-C(=O)-NH-Protein Linker_PFP->Amide_Bond Nucleophilic Acyl Substitution PFP_Leaving_Group Pentafluorophenol

Figure 1: PFP Ester Reaction with a Primary Amine
Aldehyde: Reaction with Aminooxy Groups

The aldehyde group provides a second, orthogonal reaction site. It can react specifically with aminooxy-containing molecules to form a stable oxime linkage. This reaction is highly specific and efficient, allowing for the controlled conjugation of a second molecule, typically the cytotoxic payload, which can be derivatized with an aminooxy group.

G Figure 2: Aldehyde Reaction with an Aminooxy Group cluster_reactants Reactants cluster_products Products Linker_Aldehyde Linker-PEG-CHO Payload_Aminooxy Payload-ONH₂ Oxime_Linkage Linker-PEG-CH=N-O-Payload Linker_Aldehyde->Oxime_Linkage Oxime Ligation Water H₂O

Figure 2: Aldehyde Reaction with an Aminooxy Group

Quantitative Data

ParameterValue/RangeNotes
Reaction pH 7.2 - 8.5Optimal for amine reactivity with PFP esters. Lower pH reduces reactivity, while higher pH can increase hydrolysis.
Reaction Temperature 4 - 37 °CRoom temperature (20-25 °C) is common. Lower temperatures can be used for sensitive biomolecules.
Reaction Time 1 - 4 hoursCan be extended overnight at 4°C.
Molar Ratio (Linker:Amine) 2:1 to 10:1This should be optimized to achieve the desired drug-to-antibody ratio (DAR).
Solvent DMSO, DMF, or ACNThe linker should be dissolved in a minimal amount of an organic solvent before addition to the aqueous buffer.

Experimental Protocols

The following are generalized protocols for the two-step conjugation process using this compound.

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the attachment of the linker to the antibody via the PFP ester.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Desalting column for buffer exchange

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 0.5-5 mg/mL in an amine-free buffer.

  • Linker Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a 10-100 mM stock solution.

  • Conjugation Reaction: Slowly add the desired molar excess of the dissolved linker to the antibody solution while gently stirring.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.

  • Purification: Remove excess, unreacted linker and byproducts by buffer exchange using a desalting column.

G Figure 3: Workflow for Antibody-Linker Conjugation Start Start Prepare_Antibody Prepare Antibody in Amine-Free Buffer Start->Prepare_Antibody Mix Add Linker to Antibody Prepare_Antibody->Mix Dissolve_Linker Dissolve this compound in DMSO/DMF Dissolve_Linker->Mix Incubate Incubate (1-4h at RT or overnight at 4°C) Mix->Incubate Purify Purify via Desalting Column Incubate->Purify End Antibody-Linker Conjugate Purify->End

Figure 3: Workflow for Antibody-Linker Conjugation
Protocol 2: Conjugation of an Aminooxy-Payload to the Antibody-Linker Conjugate

This protocol describes the attachment of the payload to the aldehyde group on the linker.

Materials:

  • Purified antibody-linker conjugate from Protocol 1

  • Aminooxy-derivatized payload

  • Reaction buffer (e.g., acetate buffer, pH 4.5-5.5)

Procedure:

  • Payload Preparation: Dissolve the aminooxy-payload in a suitable solvent.

  • pH Adjustment: Adjust the pH of the antibody-linker conjugate solution to 4.5-5.5 to facilitate oxime ligation.

  • Conjugation Reaction: Add the payload solution to the antibody-linker conjugate solution.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or as optimized.

  • Purification: Purify the final ADC using an appropriate chromatography method (e.g., size exclusion or hydrophobic interaction chromatography) to remove unreacted payload and other impurities.

Conclusion

This compound is a versatile crosslinker that enables the precise construction of antibody-drug conjugates through the orthogonal reactivity of its PFP ester and aldehyde functional groups. The PFP ester provides a stable linkage to antibodies via reaction with amines, while the aldehyde allows for the specific attachment of an aminooxy-modified payload. A thorough understanding of its reaction chemistry and the optimization of conjugation protocols are essential for the successful development of effective and stable ADCs.

References

ALD-PEG4-OPFP: An In-depth Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, stability, and reactivity of ALD-PEG4-OPFP, a heterobifunctional crosslinker integral to the advancement of bioconjugation and the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs). Detailed experimental protocols and comparative data are presented to facilitate its effective implementation in research and development.

Core Properties of this compound

This compound is a polyethylene glycol (PEG)-based linker featuring two distinct reactive moieties: an aldehyde (ALD) and an O-pentafluorophenyl (OPFP) ester. The tetra-PEG spacer enhances aqueous solubility and provides spatial separation between conjugated molecules.

Physicochemical Characteristics

The fundamental properties of this compound are summarized in the table below, compiled from various chemical suppliers.

PropertyValue
Chemical Name This compound
Synonyms Ald-Ph-PEG4-PFP
Molecular Formula C₂₅H₂₆F₅NO₈
Molecular Weight 563.47 g/mol
Purity Typically ≥98%
Appearance White to off-white solid or oil
Solubility Soluble in DMSO, DMF, DCM
Storage Conditions Store at -20°C, desiccated
Functional Group Reactivity

The utility of this compound lies in the orthogonal reactivity of its terminal groups.

  • Pentafluorophenyl (PFP) Ester: This active ester reacts with primary and secondary amines to form stable amide bonds. The electron-withdrawing nature of the pentafluorophenyl ring makes the carbonyl carbon highly electrophilic, facilitating efficient aminolysis.

  • Aldehyde: The aldehyde group undergoes chemoselective ligation with aminooxy groups to form a stable oxime linkage. This reaction is particularly effective under mild, near-neutral pH conditions.

Stability and Reactivity: A Comparative Analysis

A key advantage of the PFP ester over the more traditional N-hydroxysuccinimide (NHS) ester is its enhanced stability in aqueous media, leading to more efficient and reproducible conjugations.

Hydrolytic Stability of PFP vs. NHS Esters
pHNHS Ester Half-life (at 4°C)PFP/TFP Ester Stability
7.0~4-5 hours[2][3]More stable than NHS[4]
8.0~1 hour[2]More stable than NHS
8.6~10 minutesMore stable than NHS

Note: TFP (tetrafluorophenyl) esters exhibit similar stability to PFP esters.

Reaction Kinetics: Aminolysis

Kinetic studies have demonstrated the superior reactivity of PFP esters in the desired aminolysis reaction. In a comparative study, the pseudo-first-order rate constant for the aminolysis of a poly(pentafluorophenyl acrylate) was found to be significantly faster than that of a poly(N-hydroxysuccinimide-4-vinyl benzoate).

Experimental Protocols

The following sections provide detailed methodologies for the utilization of this compound in bioconjugation.

General Considerations
  • Moisture Sensitivity: this compound is moisture-sensitive and should be stored under desiccated conditions at -20°C. Allow the reagent to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Choice: Dissolve this compound in an anhydrous, water-miscible organic solvent such as DMSO or DMF immediately before use. Do not prepare stock solutions for long-term storage, as the PFP ester will hydrolyze over time.

  • Buffer Selection: Avoid buffers containing primary amines (e.g., Tris, glycine) for the PFP ester reaction, as they will compete for conjugation. Phosphate-buffered saline (PBS) or bicarbonate buffers are suitable choices.

Protocol 1: PFP Ester-Amine Conjugation

This protocol details the conjugation of the PFP ester moiety of this compound to a primary amine-containing molecule, such as a protein.

Materials:

  • Amine-containing protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-8.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassette)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer at pH 7.2-8.5.

  • Linker Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to a concentration of 10-100 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution with gentle mixing.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To quench any unreacted PFP ester, add the quenching buffer and incubate for 30 minutes.

  • Purification: Remove excess linker and byproducts by SEC or dialysis.

Protocol 2: Aldehyde-Aminooxy (Oxime) Ligation

This protocol describes the reaction of the aldehyde group of the this compound-conjugated molecule with an aminooxy-functionalized molecule.

Materials:

  • Aldehyde-functionalized molecule (from Protocol 1)

  • Aminooxy-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 6.5-7.5)

  • Aniline or p-phenylenediamine catalyst (optional, but recommended)

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Reactant Preparation: Prepare the aldehyde-functionalized molecule in the reaction buffer. Prepare the aminooxy-functionalized molecule in a compatible buffer.

  • Catalyst Addition (Optional): For catalysis, a stock solution of aniline or p-phenylenediamine can be prepared. p-Phenylenediamine has been shown to be a more effective catalyst than aniline. A final concentration of 2-10 mM of the catalyst in the reaction mixture is typically effective.

  • Ligation Reaction: Add a 1.5- to 10-fold molar excess of the aminooxy-functionalized molecule to the aldehyde-functionalized molecule. If using a catalyst, add it to the reaction mixture.

  • Incubation: Incubate the reaction for 2-16 hours at room temperature. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

  • Purification: Purify the final conjugate using SEC or dialysis to remove unreacted components.

Visualizations: Reaction Schemes and Workflows

The following diagrams, generated using the DOT language, illustrate the key reactions and a potential experimental workflow.

PFP_Ester_Amine_Reaction cluster_reactants Reactants cluster_products Products ALD_PEG4_OPFP This compound Conjugate ALD-PEG4-Protein (Amide Bond) ALD_PEG4_OPFP->Conjugate Protein_NH2 Protein-NH₂ Protein_NH2->Conjugate PFP_OH Pentafluorophenol

PFP ester reaction with a primary amine.

Aldehyde_Aminooxy_Ligation cluster_reactants Reactants cluster_products Products Aldehyde_Molecule ALD-PEG4-Protein Oxime_Conjugate Drug-O-N=CH-PEG4-Protein (Oxime Linkage) Aldehyde_Molecule->Oxime_Conjugate Aminooxy_Molecule H₂N-O-Drug Aminooxy_Molecule->Oxime_Conjugate Water H₂O

Aldehyde-aminooxy ligation forming an oxime bond.

Sequential_Conjugation_Workflow start Start: Antibody (Ab-NH₂) step1 Step 1: PFP Ester Reaction + this compound (pH 7.2-8.5) start->step1 purification1 Purification 1 (e.g., SEC) step1->purification1 intermediate Intermediate: ALD-PEG4-Ab step2 Step 2: Oxime Ligation + Aminooxy-Drug (pH 6.5-7.5, +/- Catalyst) intermediate->step2 purification1->intermediate purification2 Purification 2 (e.g., SEC) step2->purification2 final_product Final Product: Drug-Oxime-PEG4-Ab end End: Purified ADC final_product->end purification2->final_product

Sequential bioconjugation workflow using this compound.

References

Technical Guide: Solubility Profile of ALD-PEG4-OPFP

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the solubility characteristics of ALD-PEG4-OPFP (Aldehyde-Polyethylene Glycol-O-pentafluorophenyl ester), a heterobifunctional crosslinker. The information is intended for researchers, scientists, and professionals in the field of drug development and bioconjugation.

Introduction to this compound

This compound is a specialized chemical reagent used in bioconjugation and drug delivery systems. It incorporates three key functional components:

  • An Aldehyde Group (ALD): This group can react specifically with hydrazides or aminooxy moieties to form stable hydrazone or oxime linkages, respectively.

  • A Tetra-Polyethylene Glycol Spacer (PEG4): The hydrophilic PEG4 chain enhances the water solubility of the molecule and the resulting conjugate.[1][2] It also provides a flexible spacer arm, which can minimize steric hindrance in binding events.[3]

  • An O-pentafluorophenyl Ester (OPFP): This is a highly reactive activated ester. The PFP ester can react with primary amine groups to form stable amide bonds and is often less susceptible to hydrolysis compared to other activated esters like N-hydroxysuccinimide (NHS) esters.[4]

The combination of these features makes this compound a valuable tool for linking molecules, particularly in the development of Antibody-Drug Conjugates (ADCs).[5]

Solubility Data

CompoundSolventSolubilityReference
ALD-Ph-PEG4-PFP Dimethyl Sulfoxide (DMSO)Soluble
Dichloromethane (DCM)Soluble
Dimethylformamide (DMF)Soluble
Ald-PEG4-TFP Dichloromethane (DCM)Soluble
Tetrahydrofuran (THF)Soluble
AcetonitrileSoluble
Dimethylformamide (DMF)Soluble
Dimethyl Sulfoxide (DMSO)Soluble
Ald-Ph-PEG4-NHS ester WaterSoluble
Dimethyl Sulfoxide (DMSO)Soluble
Dichloromethane (DCM)Soluble
Dimethylformamide (DMF)Soluble
Ald-Ph-PEG4-acid WaterSoluble
Dimethyl Sulfoxide (DMSO)Soluble
Dichloromethane (DCM)Soluble
Dimethylformamide (DMF)Soluble

Note: "Ph" denotes a Phenyl group, which is structurally related to the benzaldehyde portion of the molecule. PFP (pentafluorophenyl) and TFP (tetrafluorophenyl) are both activated esters with similar reactivity and solubility profiles. The solubility of related acid and NHS ester forms is included for comparison, highlighting the general utility of the PEG4 spacer in conferring solubility in a range of solvents.

Factors Influencing Solubility

The solubility of this compound is a result of the interplay between its different chemical moieties and the properties of the solvent.

G cluster_molecule This compound Molecule cluster_factors Influencing Factors A Aldehyde Group (Moderately Polar) B PEG4 Spacer (Hydrophilic) Solubility Overall Solubility A->Solubility Contributes to Polarity C OPFP Ester (Hydrophobic) B->Solubility Increases Aqueous Solubility C->Solubility Decreases Aqueous Solubility Solvent Solvent Properties (Polarity, H-bonding) Solvent->Solubility 'Like Dissolves Like' Temp Temperature Temp->Solubility Generally Increases Solubility

Caption: Logical diagram of factors affecting this compound solubility.

  • PEG4 Spacer: Polyethylene glycol is known for its amphiphilic nature, being soluble in water as well as many organic solvents like ethanol, acetonitrile, and DMF. This hydrophilic chain is the primary contributor to the solubility of the entire molecule in aqueous media and polar organic solvents.

  • OPFP Ester: The pentafluorophenyl group is aromatic and highly fluorinated, making it significantly hydrophobic. This part of the molecule limits its solubility in water but promotes solubility in non-polar organic solvents like Dichloromethane (DCM).

  • Aldehyde Group: The aldehyde functional group is polar and can participate in hydrogen bonding, contributing to solubility in polar solvents.

  • Solvent Choice: The principle of "like dissolves like" is critical. Polar aprotic solvents like DMSO and DMF are effective because they can solvate both the polar (aldehyde, PEG) and non-polar (OPFP) parts of the molecule. Chlorinated solvents like DCM are effective primarily for the hydrophobic OPFP and the organic backbone.

  • Temperature: For most substances, solubility increases with temperature as the dissolution process is often endothermic.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in a given solvent. This method is based on the equilibrium solubility method.

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvent (e.g., DMSO, water, PBS buffer)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge capable of high speed

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution. These will be used to generate a standard curve.

  • Sample Preparation (Saturated Solution):

    • Add an excess amount of this compound to a series of vials (perform in triplicate). An amount that is visibly in excess of what will dissolve should be added.

    • Pipette a precise volume of the selected solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Separation of Undissolved Solid:

    • After equilibration, remove the vials and let them stand to allow the excess solid to settle.

    • Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid material.

  • Sample Analysis:

    • Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are disturbed.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean vial.

    • Dilute the filtered supernatant with the solvent to a concentration that falls within the range of the standard curve.

    • Analyze the standard solutions and the diluted sample solutions using HPLC or UV-Vis spectrophotometry. The OPFP group has a UV absorbance that can be used for quantification.

  • Data Analysis:

    • Generate a standard curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Use the linear regression equation from the standard curve to calculate the concentration of this compound in the diluted sample.

    • Multiply this concentration by the dilution factor to determine the solubility of this compound in the solvent at the specified temperature. The result is typically expressed in mg/mL or mol/L.

Caption: Experimental workflow for determining compound solubility.

References

In-Depth Technical Guide to ALD-PEG4-OPFP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker, ALD-PEG4-OPFP, a crucial tool in the field of bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs). This document outlines its chemical properties, detailed experimental protocols for its use, and visual representations of its reaction mechanisms and experimental workflows.

Core Properties of this compound

This compound is a heterobifunctional crosslinker that features a four-unit polyethylene glycol (PEG) spacer, an aldehyde group, and a pentafluorophenyl (OPFP) ester. The PEG spacer enhances solubility and reduces aggregation, while the two distinct reactive groups allow for the sequential and specific conjugation of different molecules.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Weight 563.47 g/mol [1]
Chemical Formula C₂₅H₂₆F₅NO₈[1]
Purity Typically ≥95%
PEG Units 4
Reactive Group 1 Aldehyde (-CHO)
Reactive Group 2 Pentafluorophenyl Ester (-OPFP)
Storage Conditions -20°C, desiccated

Reaction Chemistry and Signaling Pathways

This compound does not participate in biological signaling pathways itself; rather, it is a synthetic tool used to create stable conjugates. The utility of this linker lies in the orthogonal reactivity of its aldehyde and OPFP ester moieties.

The pentafluorophenyl (PFP) ester is a highly reactive group that readily couples with primary amines (e.g., the ε-amino group of lysine residues in antibodies) to form a stable amide bond. PFP esters are known for their high efficiency and reduced susceptibility to hydrolysis compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters.

The aldehyde group can react with several functional groups, most notably with aminooxy or hydrazide groups to form stable oxime or hydrazone linkages, respectively. Alternatively, it can react with a primary amine to form a Schiff base (imine), which can then be reduced by an agent like sodium cyanoborohydride to form a stable secondary amine.

Below is a diagram illustrating the reaction pathways for the functional groups of this compound.

G cluster_opfp OPFP Ester Reaction cluster_aldehyde Aldehyde Reactions opfp This compound amide Stable Amide Bond opfp->amide pH 7.2-8.5 amine Primary Amine (e.g., Lysine on Antibody) amine->amide aldehyde ALD-PEG4-Payload oxime Stable Oxime Linkage aldehyde->oxime hydrazone Stable Hydrazone Linkage aldehyde->hydrazone schiff_base Schiff Base (Imine) aldehyde->schiff_base aminooxy Aminooxy Group aminooxy->oxime hydrazide Hydrazide Group hydrazide->hydrazone primary_amine Primary Amine primary_amine->schiff_base secondary_amine Stable Secondary Amine schiff_base->secondary_amine Reduction (e.g., NaBH3CN) G cluster_stage1 Stage 1: Antibody-Linker Conjugation cluster_stage2 Stage 2: Payload Conjugation cluster_analysis Final ADC Characterization antibody Antibody conjugation1 OPFP-Amine Reaction (pH 8.5) antibody->conjugation1 linker This compound linker->conjugation1 quench1 Quench Excess Linker conjugation1->quench1 purify1 Purification (SEC/TFF) quench1->purify1 antibody_ald Antibody-PEG4-ALD purify1->antibody_ald conjugation2 Aldehyde-Aminooxy/Hydrazide Reaction (pH 6.5-7.4) antibody_ald->conjugation2 payload Aminooxy/Hydrazide Payload payload->conjugation2 purify2 Purification (SEC/TFF) conjugation2->purify2 adc Final Antibody-Drug Conjugate (ADC) purify2->adc dar DAR Analysis (HIC) adc->dar purity Purity/Aggregation (SEC) mw Mass Confirmation (MS)

References

An In-depth Technical Guide to ALD-PEG4-OPFP: A Heterobifunctional Linker for Antibody-Drug Conjugate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1324007-10-4[1][2][3][4][5]

This technical guide provides a comprehensive overview of ALD-PEG4-OPFP, a heterobifunctional crosslinker employed in the development of antibody-drug conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the linker's properties, reaction mechanisms, and its role in ADC design.

Introduction to this compound

This compound is a specialized chemical linker designed for the covalent attachment of cytotoxic payloads to monoclonal antibodies (mAbs). It is classified as a cleavable linker, incorporating a 4-unit polyethylene glycol (PEG) spacer. The structure of this compound features two distinct reactive moieties: a benzaldehyde group and a pentafluorophenyl (PFP) ester. This heterobifunctional nature allows for a two-step, controlled conjugation process, which is critical for the synthesis of well-defined and effective ADCs.

The primary application of this compound is in the field of oncology, where it facilitates the targeted delivery of potent anti-cancer agents to tumor cells. The PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting ADC, contributing to its overall therapeutic efficacy.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for designing and executing conjugation experiments.

PropertyValueReference(s)
CAS Number 1324007-10-4
Molecular Formula C₂₅H₂₆F₅NO₈
Molecular Weight 563.47 g/mol
Purity Typically ≥98%
Appearance Varies (often a solid or oil)
Solubility Soluble in organic solvents such as DMSO, DMF, and DCM
Storage Conditions -20°C, protected from moisture

Reaction Mechanisms and Experimental Protocols

The utility of this compound lies in the orthogonal reactivity of its two functional groups. The PFP ester reacts with primary amines, while the benzaldehyde group forms a stable bond with aminooxy or hydrazide moieties.

The pentafluorophenyl ester is a highly reactive group that readily forms stable amide bonds with primary amines, such as the lysine residues on a monoclonal antibody. PFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their increased stability towards hydrolysis, leading to more efficient conjugation reactions.

Experimental Protocol: Conjugation of this compound to an Antibody

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous, amine-free organic solvent (e.g., DMSO or DMF)

  • Quenching reagent (e.g., Tris buffer or glycine)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Antibody Preparation: Prepare a solution of the mAb at a concentration of 1-10 mg/mL in the reaction buffer.

  • Linker Preparation: Immediately before use, dissolve this compound in a minimal amount of DMSO or DMF to create a stock solution (e.g., 10-20 mM).

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the mAb solution with gentle mixing.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching: Add a quenching reagent to a final concentration of 50-100 mM to consume any unreacted PFP ester.

  • Purification: Purify the aldehyde-functionalized antibody from excess linker and byproducts using size-exclusion chromatography or dialysis against a suitable buffer.

The benzaldehyde group on the linker-modified antibody can react with an aminooxy or hydrazide-functionalized cytotoxic payload to form a stable oxime or hydrazone bond, respectively. Oxime formation is a bioorthogonal reaction, meaning it proceeds with high specificity under mild, aqueous conditions without interfering with biological functional groups. The reaction is typically most efficient at a slightly acidic to neutral pH (pH 4.5-7.0). Aniline can be used as a catalyst to increase the reaction rate at neutral pH.

Experimental Protocol: Conjugation of Payload to Aldehyde-Functionalized Antibody

Materials:

  • Aldehyde-functionalized antibody

  • Aminooxy- or hydrazide-functionalized cytotoxic payload

  • Reaction buffer (e.g., sodium acetate buffer, pH 5.5, or PBS, pH 7.2)

  • Aniline (optional, as a catalyst)

  • Purification system

Procedure:

  • Payload Preparation: Dissolve the functionalized payload in a suitable solvent.

  • Conjugation Reaction: Add a 1.5- to 5-fold molar excess of the payload to the aldehyde-functionalized antibody solution.

  • Catalyst Addition (Optional): If the reaction is performed at or near neutral pH, aniline can be added to a final concentration of 10-100 mM.

  • Incubation: Incubate the reaction for 2-24 hours at room temperature or 4°C.

  • Purification: Purify the final ADC using a suitable method such as size-exclusion chromatography or hydrophobic interaction chromatography to remove unreacted payload and other impurities.

Role of the PEG4 Spacer

The inclusion of a 4-unit PEG spacer in the linker design offers several advantages for the resulting ADC:

  • Increased Hydrophilicity: The PEG chain enhances the water solubility of the ADC, which is particularly beneficial when conjugating hydrophobic payloads. This can help to prevent aggregation and improve the overall stability of the conjugate.

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, potentially leading to a longer circulation half-life and reduced renal clearance.

  • Steric Hindrance: The PEG spacer can provide steric hindrance that may protect the linker from premature degradation by plasma enzymes.

Characterization of the ADC

Thorough characterization of the final ADC product is crucial to ensure its quality and consistency. Key analytical techniques include:

  • UV-Vis Spectroscopy: To determine the antibody concentration and the average drug-to-antibody ratio (DAR).

  • Mass Spectrometry: To confirm the identity and purity of the conjugate and to determine the distribution of different drug-loaded species.

  • Size-Exclusion Chromatography (SEC): To assess the extent of aggregation in the ADC preparation.

  • Hydrophobic Interaction Chromatography (HIC): To separate ADC species with different DARs and to evaluate the overall hydrophobicity of the conjugate.

  • In Vitro Cytotoxicity Assays: To determine the potency of the ADC on target cancer cell lines.

Visualizations

The following diagrams illustrate the structure of this compound, the experimental workflow for ADC synthesis, and the general mechanism of action of the resulting ADC.

G Structure of this compound cluster_0 Benzaldehyde cluster_1 PEG4 Spacer cluster_2 PFP Ester Aldehyde CHO Aromatic_Ring C₆H₄ PEG -(OCH₂CH₂)₄- Aromatic_Ring->PEG Ester C=O PEG->Ester PFP OC₆F₅

Caption: Chemical structure of this compound.

G ADC Synthesis Workflow mAb Monoclonal Antibody (mAb) step1 Step 1: PFP-Amine Conjugation mAb->step1 linker This compound linker->step1 payload Aminooxy-Payload step2 Step 2: Oxime Ligation payload->step2 purification1 Purification step1->purification1 purification2 Purification step2->purification2 purification1->step2 Aldehyde-mAb final_adc Final ADC purification2->final_adc

Caption: Experimental workflow for ADC synthesis.

G ADC Mechanism of Action cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment ADC ADC in Circulation Binding Binding to Antigen ADC->Binding TumorCell Tumor Cell (Antigen-Positive) Internalization Internalization (Endocytosis) TumorCell->Internalization Binding->TumorCell Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Release Payload Release Cleavage->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis

Caption: General mechanism of action for an ADC.

References

Unlocking Precision: An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy. These tripartite molecules, comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker, are designed to selectively deliver chemotherapy to cancer cells, thereby minimizing systemic toxicity. The linker is a critical component, governing the stability of the ADC in circulation and the efficiency of payload release at the tumor site.[][2][3][4] Among the diverse linker technologies, cleavable linkers have emerged as a cornerstone of ADC design, utilized in the vast majority of ADCs in clinical development due to their ability to release the unmodified, diffusible payload in the tumor microenvironment.[5]

This technical guide provides a comprehensive overview of the core principles, mechanisms, and evaluation of cleavable linkers in ADCs. It is intended to serve as a resource for researchers and drug development professionals, offering detailed insights into the chemistry, biology, and experimental protocols essential for the successful design and optimization of next-generation ADCs.

The Rationale for Cleavable Linkers

The fundamental role of a linker in an ADC is to maintain a stable connection between the antibody and the cytotoxic payload during systemic circulation, preventing premature drug release that could lead to off-target toxicity. Upon reaching the target tumor cell, the linker must facilitate the efficient release of the payload to exert its cytotoxic effect. Cleavable linkers are engineered with specific chemical bonds that are designed to break under the unique physiological conditions of the tumor microenvironment or within the target cell. This controlled-release mechanism offers several advantages:

  • Broad Applicability: Cleavable linkers enable the release of an unmodified, membrane-permeable payload, which can then diffuse into neighboring antigen-negative tumor cells, leading to a "bystander effect." This is particularly advantageous for treating heterogeneous tumors.

  • Enhanced Potency: By releasing the payload in its most active form, cleavable linkers can maximize the therapeutic efficacy of the ADC.

  • Versatility: A wide range of cleavage triggers can be exploited, allowing for tailored linker design based on the specific characteristics of the target antigen, tumor type, and payload.

Core Cleavage Strategies

The design of cleavable linkers leverages the distinct biochemical differences between the systemic circulation and the tumor microenvironment or the intracellular compartments of cancer cells. The three primary strategies for linker cleavage are enzymatic cleavage, pH-sensitive cleavage, and disulfide reduction.

Enzymatically Cleavable Linkers

This is the most widely employed strategy, utilizing enzymes that are overexpressed in the lysosomes of tumor cells to trigger payload release.

  • Cathepsin-Sensitive Linkers: The most common enzymatically cleavable linkers are peptide-based, designed to be substrates for lysosomal proteases like cathepsin B. The dipeptide sequence valine-citrulline (Val-Cit or vc) is a well-established motif that is readily cleaved by cathepsin B. This linker is remarkably stable in human plasma but is efficiently processed within the lysosome. To ensure the traceless release of the payload, a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), is often incorporated. Upon cleavage of the dipeptide, the PABC spacer undergoes a 1,6-elimination reaction, releasing the unmodified drug. Other dipeptide sequences like valine-alanine (Val-Ala) and phenylalanine-lysine (Phe-Lys) have also been successfully used.

  • β-Glucuronidase-Sensitive Linkers: β-glucuronidase is another lysosomal enzyme that is also found in the tumor microenvironment of some solid tumors. Linkers containing a β-glucuronide moiety can be cleaved by this enzyme to release the payload.

  • Other Enzymatic Triggers: Researchers are exploring other enzymes for more specific payload release, such as sulfatases and phosphatases, which are also present in the lysosome.

Cathepsin_Cleavage Cathepsin-Mediated Payload Release cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Tumor Cell cluster_endosome Endosome (pH 5.5-6.2) cluster_lysosome Lysosome (pH 4.5-5.0) ADC_circ Intact ADC (Stable Linker) ADC_endo Internalized ADC ADC_circ->ADC_endo Internalization ADC_lyso ADC in Lysosome ADC_endo->ADC_lyso Trafficking Cathepsin Cathepsin B ADC_lyso->Cathepsin Fusion Payload_Release Payload Release Cathepsin->Payload_Release Linker Cleavage

Caption: Intracellular trafficking and enzymatic cleavage of an ADC.

pH-Sensitive Linkers (Acid-Labile Linkers)

This strategy exploits the lower pH of the endosomal (pH 5.5–6.2) and lysosomal (pH 4.5–5.0) compartments compared to the physiological pH of blood (pH 7.4).

  • Hydrazone Linkers: Hydrazones are one of the most common acid-labile linkages. They are relatively stable at neutral pH but hydrolyze under acidic conditions to release the payload. However, some hydrazone-based linkers have shown instability in circulation, leading to premature drug release and potential off-target toxicity.

  • Carbonate and Silyl Ether Linkers: To improve stability, other acid-sensitive moieties like carbonates and silyl ethers have been developed. Silyl ether-based linkers, for instance, have demonstrated significantly improved plasma stability compared to traditional hydrazone linkers.

Hydrazone_Cleavage pH-Sensitive Hydrazone Linker Cleavage cluster_circulation Systemic Circulation (pH 7.4) cluster_lysosome Lysosome (pH 4.5-5.0) ADC_stable ADC with Hydrazone Linker (Stable) ADC_unstable ADC with Hydrazone Linker (Unstable) ADC_stable->ADC_unstable Internalization & Trafficking Protonation Protonation ADC_unstable->Protonation Low pH Hydrolysis Hydrolysis Protonation->Hydrolysis Payload_Release Payload Release Hydrolysis->Payload_Release

Caption: Acid-catalyzed hydrolysis of a hydrazone linker in the lysosome.

Glutathione-Sensitive Linkers (Disulfide Linkers)

This approach leverages the significant difference in the concentration of the reducing agent glutathione (GSH) between the intracellular environment (1–10 mM) and the systemic circulation (approximately 2–20 µM).

  • Disulfide Bonds: Linkers containing a disulfide bond are stable in the oxidative environment of the bloodstream but are readily cleaved by the high intracellular concentrations of GSH, releasing the payload. The steric hindrance around the disulfide bond can be modulated to fine-tune the release kinetics.

Disulfide_Cleavage Glutathione-Sensitive Disulfide Linker Cleavage cluster_circulation Systemic Circulation (Low GSH) cluster_cytosol Tumor Cell Cytosol (High GSH) ADC_stable ADC with Disulfide Linker (Stable) ADC_internalized Internalized ADC ADC_stable->ADC_internalized Internalization GSH Glutathione (GSH) ADC_internalized->GSH Exposure to high [GSH] Reduction Disulfide Reduction GSH->Reduction Payload_Release Payload Release Reduction->Payload_Release

Caption: Reduction of a disulfide linker by intracellular glutathione.

Quantitative Data on Linker Performance

The selection of an optimal linker is a critical decision in ADC development, directly impacting the therapeutic index. The stability of the linker in plasma and its cleavage rate at the target site are key parameters that must be carefully evaluated.

Linker TypeCleavage TriggerPlasma Half-life (t½)Cleavage RateExamples of ADCs
Enzymatically Cleavable
Valine-Citrulline (vc)Cathepsin B~230 days (human plasma), ~80 hours (mouse plasma)Rapid in lysosomes (>80% cleavage in 30 mins)Adcetris®, Polivy®, Padcev®, Tivdak®, Zynlonta®
Valine-Alanine (va)Cathepsin BComparable to Val-CitSlower than Val-CitTesirine
Gly-Gly-Phe-GlyCathepsin B-Slower than Val-CitEnhertu®
pH-Sensitive
HydrazoneLow pH (4.5-5.0)Variable, can be low (e.g., t½ ≈ 2 days)pH-dependentMylotarg®, Besponsa®
CarbonateLow pH (4.5-5.0)Can be low (e.g., t½ ≈ 36 hours)pH-dependent-
Silyl EtherLow pH (4.5-5.0)> 7 dayspH-dependent-
Glutathione-Sensitive
DisulfideHigh GlutathioneGenerally stable in circulationDependent on GSH concentrationMylotarg® (in combination with hydrazone)

Note: The stability and cleavage rates of linkers can be influenced by several factors, including the conjugation site on the antibody, the nature of the payload, and the overall hydrophobicity of the ADC.

Experimental Protocols for Linker Evaluation

A rigorous evaluation of linker stability and cleavage is paramount for the successful development of an ADC. A combination of in vitro and in vivo assays is typically employed.

In Vitro Stability and Cleavage Assays

1. Plasma Stability Assay

  • Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

  • Methodology:

    • Incubate the ADC in human or animal plasma at 37°C over a time course (e.g., 0, 6, 24, 48, 72 hours).

    • At each time point, collect aliquots and process them to separate the ADC from plasma proteins. This can be achieved through methods like protein A/G affinity chromatography or size-exclusion chromatography.

    • Quantify the amount of intact ADC and released payload using techniques such as:

      • ELISA: To measure the concentration of the antibody-conjugated drug.

      • LC-MS/MS: To quantify the free payload in the plasma supernatant after protein precipitation.

      • Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) and monitor for aggregation.

2. Lysosomal/Enzymatic Cleavage Assay

  • Objective: To evaluate the rate and extent of linker cleavage in a simulated lysosomal environment or by specific enzymes.

  • Methodology:

    • Incubate the ADC with isolated lysosomes, lysosomal extracts, or purified enzymes (e.g., cathepsin B, β-glucuronidase) at their optimal pH and temperature.

    • Collect samples at various time points.

    • Analyze the samples for the disappearance of the intact ADC and the appearance of the cleaved payload using LC-MS/MS.

3. Cellular Cytotoxicity and Bystander Effect Assays

  • Objective: To determine the potency of the ADC on target cells and its ability to kill neighboring antigen-negative cells.

  • Methodology:

    • Cytotoxicity Assay: Treat antigen-positive cancer cells with serial dilutions of the ADC. After a defined incubation period, assess cell viability using assays like MTT, XTT, or CellTiter-Glo.

    • Bystander Assay: Co-culture antigen-positive and antigen-negative cells. Treat the co-culture with the ADC and measure the viability of both cell populations, for example, by using fluorescently labeled cells and flow cytometry.

In Vivo Evaluation

1. Pharmacokinetic (PK) Studies

  • Objective: To determine the in vivo stability, clearance, and overall exposure of the ADC.

  • Methodology:

    • Administer the ADC to an appropriate animal model (e.g., mice, rats).

    • Collect blood samples at various time points post-administration.

    • Process the blood to obtain plasma.

    • Analyze the plasma samples to determine the concentration of total antibody, intact ADC, and free payload over time using validated ELISA and LC-MS/MS methods.

2. Efficacy Studies in Xenograft Models

  • Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

  • Methodology:

    • Implant human tumor cells (either as cell lines or patient-derived xenografts) into immunocompromised mice.

    • Once tumors are established, treat the mice with the ADC, a control antibody, and a vehicle control.

    • Monitor tumor growth over time by measuring tumor volume.

    • At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry to assess target engagement and payload distribution).

ADC_Evaluation_Workflow General Workflow for ADC Linker Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_decision Decision Making Plasma_Stability Plasma Stability Assay (ELISA, LC-MS/MS) PK_Studies Pharmacokinetic Studies (Animal Models) Plasma_Stability->PK_Studies Enzymatic_Cleavage Enzymatic/Lysosomal Cleavage Assay (LC-MS/MS) Cell_Assays Cell-Based Assays (Cytotoxicity, Bystander Effect) Enzymatic_Cleavage->Cell_Assays Efficacy_Studies Efficacy Studies (Xenograft Models) Cell_Assays->Efficacy_Studies Lead_Selection Lead Candidate Selection PK_Studies->Lead_Selection Efficacy_Studies->Lead_Selection

Caption: A streamlined workflow for the evaluation of cleavable ADC linkers.

Conclusion

Cleavable linkers are a vital component in the design of effective and safe Antibody-Drug Conjugates. Their ability to remain stable in circulation while facilitating controlled payload release at the tumor site is crucial for maximizing therapeutic efficacy and minimizing off-target toxicity. A deep understanding of the different cleavage chemistries, coupled with rigorous in vitro and in vivo evaluation, is essential for the development of the next generation of highly targeted and potent cancer therapies. The continuous innovation in linker technology, including the exploration of novel cleavage triggers and linker designs, promises to further enhance the therapeutic window of ADCs and expand their clinical utility.

References

An In-depth Technical Guide on the Role of PEG4 in ADC Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Antibody-Drug Conjugates (ADCs) and the Role of Linkers

Antibody-drug conjugates (ADCs) are a revolutionary class of biopharmaceuticals that combine the antigen-targeting specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small-molecule drugs.[1][2] This targeted delivery approach aims to enhance the therapeutic window of the cytotoxic payload by maximizing its concentration at the tumor site while minimizing systemic exposure and associated off-target toxicities.[3][4]

1.1. Core Components of an ADC

An ADC is comprised of three primary components:

  • A monoclonal antibody (mAb): Engineered to recognize and bind to a specific antigen that is overexpressed on the surface of cancer cells.[1]

  • A cytotoxic payload: A highly potent small-molecule drug capable of inducing cell death.

  • A chemical linker: Covalently connects the antibody to the payload, playing a crucial role in the overall stability, efficacy, and safety of the ADC.

1.2. The Critical Role of the Linker in ADC Design

The linker is a critical determinant of an ADC's therapeutic index. Its properties significantly influence the ADC's stability in circulation, its pharmacokinetic profile, and the efficiency of payload release at the target site. An ideal linker must remain stable in the bloodstream to prevent premature payload release and systemic toxicity, while enabling efficient cleavage and payload delivery once the ADC has been internalized by the target cancer cell.

Polyethylene Glycol (PEG) as a Linker Component

Polyethylene glycol (PEG) is a synthetic, hydrophilic polymer that has been widely incorporated into drug delivery systems to improve the biopharmaceutical properties of therapeutic agents.

2.1. Physicochemical Properties of PEG

PEG is characterized by its water solubility, biocompatibility, and low immunogenicity. These properties make it an attractive component for ADC linker design. Discrete PEG (dPEG®) linkers, which have a defined number of repeating ethylene glycol units, are often preferred over polydisperse mixtures to ensure the homogeneity and batch-to-batch reproducibility of the resulting ADC.

2.2. Advantages of PEGylation in Biopharmaceuticals

The covalent attachment of PEG chains to therapeutic molecules, a process known as PEGylation, can confer several advantages, including:

  • Increased solubility and stability: PEGylation can enhance the aqueous solubility of hydrophobic molecules and protect them from enzymatic degradation.

  • Prolonged circulation half-life: The increased hydrodynamic radius of PEGylated molecules reduces their renal clearance, leading to a longer half-life in circulation.

  • Reduced immunogenicity: The flexible PEG chains can shield the therapeutic molecule from the immune system, reducing the potential for an immune response.

The Specific Role of PEG4 in ADC Linkers

A PEG4 linker contains four repeating ethylene glycol units. Its incorporation into ADC design offers a balance of beneficial properties without excessive length, which could potentially hinder tumor penetration or payload release.

3.1. Enhancing Hydrophilicity and Solubility

Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation and poor solubility of the final conjugate. The hydrophilic nature of a PEG4 linker helps to counteract the hydrophobicity of the payload, improving the overall solubility and stability of the ADC. This is particularly important for achieving higher drug-to-antibody ratios (DARs) without compromising the physicochemical properties of the ADC.

3.2. Reducing Aggregation and Improving Stability

The increased hydrophilicity imparted by the PEG4 linker minimizes intermolecular hydrophobic interactions, thereby reducing the propensity for ADC aggregation. The flexible PEG chain also provides steric hindrance, further preventing aggregation. This improved stability is crucial for manufacturing, formulation, and in vivo performance.

3.3. Modulating Pharmacokinetics and Biodistribution

The inclusion of a PEG4 linker can favorably modulate the pharmacokinetic profile of an ADC. By increasing the ADC's hydrophilicity, the PEG4 linker can reduce clearance rates and increase overall plasma exposure. This can lead to greater accumulation of the ADC in the tumor tissue, potentially enhancing its therapeutic efficacy.

3.4. Impact on Immunogenicity

The PEG4 linker can help to mask the cytotoxic payload from the immune system, potentially reducing the immunogenicity of the ADC. This is an important consideration for ensuring the safety and long-term efficacy of the therapeutic.

Quantitative Impact of PEG Linkers on ADC Properties

The length of the PEG linker has a demonstrable impact on the pharmacokinetic and biological properties of an ADC. The following tables summarize quantitative data from preclinical studies.

4.1. Table 1: Comparative Pharmacokinetic Parameters of ADCs with Varying PEG Linker Lengths

This table summarizes data from a study on PEGylated glucuronide-MMAE linkers, illustrating the effect of PEG spacer length on the pharmacokinetic profile of an ADC with a DAR of 8.

Linker ComponentPEG UnitsClearance (mL/day/kg)AUC (µg*h/mL)
IgG ControlN/A33012,000
ADC with PEG2 Linker21003,500
ADC with PEG4 Linker41605,600
ADC with PEG8 Linker82809,800
ADC with PEG12 Linker1228010,000
ADC with PEG24 Linker2429010,000

4.2. Table 2: Impact of PEGylation on Half-Life and In Vitro Cytotoxicity of Affibody-Based Drug Conjugates

This table presents data from a study on miniaturized affibody-based drug conjugates, comparing a non-PEGylated conjugate to those with 4 kDa and 10 kDa PEG linkers.

ConjugatePEG Linker SizeHalf-Life Extension (fold)In Vitro Cytotoxicity Reduction (fold)
ZHER2-SMCC-MMAE (HM)None1.01.0
ZHER2-PEG4K-MMAE (HP4KM)4 kDa2.54.5
ZHER2-PEG10K-MMAE (HP10KM)10 kDa11.222.0

Experimental Protocols for ADC Characterization

Detailed methodologies are essential for the successful development and evaluation of ADCs containing PEG4 linkers.

5.1. Synthesis of a Maleimide-PEG4-NHS Ester Linker

This protocol describes the synthesis of a heterobifunctional Maleimide-PEG4-N-hydroxysuccinimide (NHS) ester linker, a common building block for ADC construction.

Materials:

  • t-boc-N-amido-dPEG4-acid

  • Trifluoroacetic acid (TFA)

  • Maleic anhydride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Ethylenediaminetetraacetic acid (EDCI)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Boc Deprotection: The BOC protective group in t-boc-N-amido-dPEG4-acid is removed by treatment with TFA to yield the TFA salt of the amine.

  • Maleimide Introduction: β-alanine is treated with maleic anhydride in DMF, and the resulting acid is reacted with NHS under DCC coupling to produce an NHS-ester. The TFA salt of the amine from step 1 is then reacted with this NHS ester.

  • NHS Ester Formation: The carboxylic acid obtained from the previous step is isolated and coupled with NHS using EDCI to furnish the final Maleimide-PEG4-NHS ester.

5.2. Hydrophobic Interaction Chromatography (HIC) for DAR Measurement

HIC separates molecules based on their hydrophobicity and is a standard method for determining the drug-to-antibody ratio (DAR) of ADCs.

Materials:

  • HIC column (e.g., Tosoh Bio Butyl-NPR)

  • HPLC system with UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.2 M (NH₄)₂SO₄, 25 mM NaHPO₄/NaH₂PO₄, pH 6.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM NaHPO₄/NaH₂PO₄, pH 6.0 with 25% isopropanol v/v)

  • ADC sample

Procedure:

  • Column Equilibration: Equilibrate the HIC column with Mobile Phase A.

  • Sample Injection: Inject the ADC sample onto the column.

  • Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B to elute the ADC species.

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: The different DAR species will elute based on their hydrophobicity (higher DAR species are more hydrophobic and elute later). The average DAR can be calculated from the peak areas of the different species.

5.3. Size Exclusion Chromatography (SEC) for Aggregate Analysis

SEC separates molecules based on their size and is used to quantify the amount of aggregates in an ADC preparation.

Materials:

  • SEC column (e.g., Agilent AdvanceBio SEC)

  • HPLC system with UV detector

  • Mobile Phase: Isocratic buffer (e.g., 100 mM NaHPO₄/NaH₂PO₄, 250 mM NaCl, 10% v/v IPA, pH 6.8)

  • ADC sample

Procedure:

  • Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject the ADC sample onto the column.

  • Elution: Elute the sample isocratically with the mobile phase.

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: Aggregates, being larger, will elute first, followed by the monomeric ADC. The percentage of aggregates can be determined by integrating the respective peak areas.

5.4. In Vivo Plasma Stability Assay

This assay assesses the stability of the ADC in a physiological environment by measuring changes in DAR and the concentration of free payload over time.

Materials:

  • ADC sample

  • Plasma from relevant species (e.g., mouse, rat, human)

  • Incubator at 37°C

  • Immunoaffinity capture reagents (e.g., Protein A magnetic beads)

  • LC-MS system

Procedure:

  • Incubation: Incubate the ADC sample in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours).

  • Immunocapture: Isolate the ADC from the plasma aliquots using an appropriate immunocapture method.

  • Analysis:

    • Intact ADC Analysis: Analyze the captured ADC by LC-MS to determine the DAR at each time point. A decrease in the average DAR over time indicates payload deconjugation.

    • Free Payload Analysis: Analyze the supernatant after immunocapture to quantify the amount of released payload.

Visualizing Key Processes in ADC Development and Action

6.1. Signaling Pathway of ADC Internalization and Payload Release

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Antigen Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Payload Lysosome->Payload 4. Payload Release Target Cellular Target Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Caption: ADC internalization and payload release pathway.

6.2. Experimental Workflow for ADC Development and Characterization

ADC_Development_Workflow cluster_characterization Characterization cluster_invitro In Vitro cluster_invivo In Vivo Start Start Component_Selection Component Selection (Antibody, Payload, Linker) Start->Component_Selection Linker_Synthesis Linker Synthesis (e.g., Maleimide-PEG4-NHS) Component_Selection->Linker_Synthesis Conjugation Conjugation (Antibody + Linker-Payload) Linker_Synthesis->Conjugation Purification Purification Conjugation->Purification Characterization Physicochemical Characterization Purification->Characterization In_Vitro_Assays In Vitro Assays Characterization->In_Vitro_Assays DAR_Analysis DAR Analysis (HIC) Characterization->DAR_Analysis Aggregate_Analysis Aggregate Analysis (SEC) Characterization->Aggregate_Analysis Purity_Analysis Purity Analysis Characterization->Purity_Analysis In_Vivo_Studies In Vivo Studies In_Vitro_Assays->In_Vivo_Studies Cytotoxicity Cytotoxicity Assays In_Vitro_Assays->Cytotoxicity Plasma_Stability Plasma Stability In_Vitro_Assays->Plasma_Stability End End In_Vivo_Studies->End Pharmacokinetics Pharmacokinetics In_Vivo_Studies->Pharmacokinetics Efficacy Efficacy Studies In_Vivo_Studies->Efficacy Toxicity Toxicity Studies In_Vivo_Studies->Toxicity

Caption: Experimental workflow for ADC development.

Conclusion

The incorporation of PEG4 linkers in the design of antibody-drug conjugates represents a significant strategy for optimizing their therapeutic potential. By enhancing hydrophilicity, reducing aggregation, and favorably modulating pharmacokinetic properties, PEG4 linkers contribute to the development of more stable, safe, and efficacious ADCs. The careful selection of linker chemistry, supported by robust analytical characterization and preclinical evaluation, is paramount to the successful translation of these complex biotherapeutics into the clinic. This guide provides a foundational understanding and practical methodologies for researchers and drug developers working to advance the field of antibody-drug conjugates.

References

ALD-PEG4-OPFP for Antibody-Drug Conjugate Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of ALD-PEG4-OPFP, a heterobifunctional linker, in the synthesis of antibody-drug conjugates (ADCs). It covers the fundamental chemistry, experimental protocols, and characterization techniques pertinent to the application of this linker in the development of targeted cancer therapeutics.

Introduction to this compound in ADC Development

Antibody-drug conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. ADCs leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. The linker connecting the antibody and the cytotoxic payload is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC.

This compound is a versatile, cleavable linker that offers several advantageous features for ADC development. It is comprised of three key functional components:

  • An Aldehyde (ALD) group: This serves as a reactive handle for conjugation to a hydrazide- or aminooxy-modified antibody, forming an acid-labile hydrazone or oxime bond, respectively. This imparts a pH-sensitive cleavable nature to the linker.

  • A Tetra-Polyethylene Glycol (PEG4) spacer: This hydrophilic spacer enhances the aqueous solubility of the ADC, which can be beneficial when working with hydrophobic payloads. The PEG spacer can also improve the pharmacokinetic properties of the conjugate and potentially allow for higher drug-to-antibody ratios (DAR) without inducing aggregation.[1]

  • An O-Pentafluorophenyl (OPFP) ester: This is a highly reactive group for conjugation to primary and secondary amines, such as those found on cytotoxic payloads. PFP esters are known for their high reactivity and relative stability to hydrolysis compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters.

The heterobifunctional nature of this compound allows for a controlled, sequential conjugation process, which is essential for the synthesis of well-defined ADCs.

Chemical Properties and Mechanism of Action

The utility of this compound in ADC synthesis is rooted in its distinct chemical functionalities that enable a two-step conjugation strategy.

Step 1: Payload-Linker Conjugation via PFP Ester

The first step typically involves the reaction of the PFP ester of this compound with an amine-containing cytotoxic payload. The pentafluorophenyl group is an excellent leaving group, facilitating the formation of a stable amide bond between the linker and the payload. This reaction is generally carried out in an organic solvent and may be facilitated by a non-nucleophilic base.

Step 2: ADC Formation via Aldehyde Conjugation

The resulting payload-linker conjugate, now bearing a terminal aldehyde group, is then reacted with a modified antibody. The antibody is typically engineered to present a hydrazide or aminooxy functional group. The reaction between the aldehyde and the hydrazide forms a hydrazone bond, while the reaction with an aminooxy group forms an oxime bond. The hydrazone linkage is known to be stable at physiological pH (~7.4) but is susceptible to hydrolysis under the acidic conditions found within endosomes and lysosomes (pH 4.5-6.5).[2][3][4] This pH-dependent cleavage is the basis for the targeted release of the cytotoxic payload inside the cancer cell.

Quantitative Data on Related Linker Systems

While specific quantitative data for ADCs synthesized with this compound is not extensively available in the public domain, the following table summarizes the stability of related hydrazone linkers, which is indicative of the performance that can be expected from the hydrazone bond formed using this compound.

Linker TypeConditionStability MetricValueReference
AcylhydrazonepH 7.4, 37°C% Hydrolysis after 24h6%[3]
AcylhydrazonepH 4.5, 37°C% Release after 24h97%
Phenylketone-derived hydrazoneHuman and mouse plasmaHalf-life (t1/2)~2 days
Hydrazone (in Besponsa® ADC)In vivo (circulation)Hydrolysis rate1.5-2% per day

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the synthesis and characterization of an ADC using this compound. These are representative protocols and may require optimization based on the specific antibody and payload used.

Synthesis of Payload-ALD-PEG4 Conjugate

Objective: To conjugate the this compound linker to an amine-containing cytotoxic payload.

Materials:

  • Amine-containing cytotoxic payload

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification

  • Mass Spectrometer (MS) for product characterization

Procedure:

  • Dissolve the amine-containing cytotoxic payload in anhydrous DMF or DMSO.

  • Add 1.2 equivalents of this compound to the solution.

  • Add 2-3 equivalents of DIPEA to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by HPLC-MS.

  • Upon completion, purify the payload-linker conjugate by preparative HPLC.

  • Lyophilize the pure fractions to obtain the desired product.

  • Confirm the identity of the product by mass spectrometry.

Preparation of Hydrazide-Modified Antibody

Objective: To introduce hydrazide functional groups onto the antibody. This can be achieved through modification of the antibody's carbohydrate domains.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (NaIO₄) solution

  • Propylene glycol

  • Hydrazide-containing reagent (e.g., adipic acid dihydrazide)

  • Desalting column

Procedure:

  • Exchange the antibody into an oxidation buffer (e.g., 0.1 M sodium acetate, pH 5.5).

  • Cool the antibody solution to 4°C.

  • Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-10 mM.

  • Incubate the reaction in the dark at 4°C for 30 minutes to 1 hour to generate aldehyde groups on the glycan chains.

  • Quench the reaction by adding propylene glycol.

  • Immediately remove excess periodate and byproducts using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.0).

  • Add a molar excess of a hydrazide-containing reagent to the aldehyde-activated antibody.

  • Incubate the reaction for 2-4 hours at room temperature.

  • Purify the hydrazide-modified antibody using a desalting column or size-exclusion chromatography.

Conjugation of Payload-Linker to Modified Antibody

Objective: To conjugate the aldehyde-bearing payload-linker to the hydrazide-modified antibody to form the final ADC.

Materials:

  • Hydrazide-modified antibody

  • Payload-ALD-PEG4 conjugate

  • Conjugation buffer (e.g., PBS, pH 6.0-7.0, potentially with an aniline catalyst)

  • Size-Exclusion Chromatography (SEC) system for purification

  • UV-Vis Spectrophotometer

  • Hydrophobic Interaction Chromatography (HIC) system

Procedure:

  • Dissolve the Payload-ALD-PEG4 conjugate in a suitable buffer (e.g., PBS with a small amount of a co-solvent like DMSO).

  • Add the payload-linker solution to the hydrazide-modified antibody at a desired molar ratio (e.g., 5-10 fold molar excess of payload-linker).

  • Incubate the reaction at room temperature for 12-24 hours. The reaction can be monitored by HIC-HPLC to track the formation of different drug-to-antibody ratio (DAR) species.

  • Purify the ADC from unreacted payload-linker and other impurities using SEC.

  • Concentrate the purified ADC and buffer exchange into a formulation buffer.

Characterization of the Antibody-Drug Conjugate

Objective: To determine the key quality attributes of the synthesized ADC, including DAR, purity, and aggregation.

Methods:

  • Drug-to-Antibody Ratio (DAR) Determination:

    • UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the λmax of the payload. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.

    • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug molecules. The peak areas of the different species can be used to calculate the average DAR and the distribution of drug loading.

    • Mass Spectrometry: LC-MS can be used to determine the molecular weight of the intact ADC and its subunits, allowing for precise determination of the DAR.

  • Purity and Aggregation Analysis:

    • Size-Exclusion Chromatography (SEC): SEC is used to separate the monomeric ADC from high molecular weight aggregates and low molecular weight fragments.

    • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can be used to assess the integrity and purity of the ADC.

Visualizations

The following diagrams illustrate the key processes in the synthesis of an ADC using this compound.

G cluster_0 Step 1: Payload-Linker Synthesis cluster_1 Step 2: Antibody Modification cluster_2 Step 3: ADC Conjugation payload Amine-containing Payload reaction1 + payload->reaction1 linker This compound linker->reaction1 payload_linker Payload-ALD-PEG4 Conjugate payload_linker_2 Payload-ALD-PEG4 Conjugate reaction1->payload_linker antibody Native Antibody reaction2 + antibody->reaction2 mod_reagent Periodate & Hydrazide Reagent mod_reagent->reaction2 mod_antibody Hydrazide-Modified Antibody mod_antibody_2 Hydrazide-Modified Antibody reaction2->mod_antibody reaction3 + payload_linker_2->reaction3 mod_antibody_2->reaction3 adc Antibody-Drug Conjugate (ADC) reaction3->adc

Caption: Workflow for ADC synthesis using this compound.

G ADC ADC in Circulation (pH 7.4, Stable Hydrazone) Internalization Antigen-Mediated Internalization ADC->Internalization Endosome Endosome (pH 6.0-6.5) Internalization->Endosome Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Cleavage Hydrazone Cleavage (Acid-Catalyzed Hydrolysis) Lysosome->Cleavage Low pH Release Payload Release Cleavage->Release Action Cytotoxic Action (Cell Death) Release->Action

Caption: Mechanism of payload release from a hydrazone-linked ADC.

Conclusion

This compound is a well-designed heterobifunctional linker that enables the synthesis of cleavable ADCs with desirable properties. The inclusion of a hydrophilic PEG spacer and the pH-sensitive hydrazone linkage offers a strategic advantage in developing ADCs with improved solubility, stability, and targeted payload release. The experimental protocols and characterization methods outlined in this guide provide a framework for the successful implementation of this compound in the design and synthesis of next-generation antibody-drug conjugates. As with any ADC development program, careful optimization of the conjugation process and thorough characterization of the final product are paramount to achieving a safe and effective therapeutic.

References

An In-depth Technical Guide to ALD-PEG4-OPFP: A Heterobifunctional Linker for Antibody-Drug Conjugate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of ALD-PEG4-OPFP, a heterobifunctional crosslinker integral to the development of next-generation antibody-drug conjugates (ADCs). We will delve into its chemical properties, mechanism of action, and detailed protocols for its application in bioconjugation, supported by quantitative data and visual workflows to facilitate a thorough understanding for researchers in drug development.

Introduction to this compound

This compound is a specialized chemical linker designed for the synthesis of ADCs.[1][2] It is characterized as a cleavable linker incorporating a polyethylene glycol (PEG) chain of four units.[1][2] The structure of this compound features two distinct reactive terminals: an aldehyde (ALD) group and an O-pentafluorophenyl (OPFP) ester. This dual functionality allows for the sequential and controlled conjugation of a cytotoxic payload and a monoclonal antibody.

The integrated PEG4 spacer is a key feature, enhancing the hydrophilicity of the linker. This increased water solubility can help to mitigate aggregation issues that may arise when conjugating hydrophobic drug molecules to antibodies, thereby improving the stability and pharmacokinetic profile of the final ADC.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in ADC development. The key properties are summarized in the table below.

PropertyValueReference
Chemical Name 2,3,4,5,6-Pentafluorophenyl 1-((4-formylphenyl)formamido)-3,6,9,12-tetraoxapentadecan-15-oateBroadPharm
Molecular Formula C25H26F5NO8[3]
Molecular Weight 563.5 g/mol
CAS Number 1324007-10-4
Purity Typically ≥98%
Appearance White to off-white solidBroadPharm
Solubility Soluble in DMSO, DCM, DMF
Storage Conditions -20°C, desiccated

Mechanism of Action in ADC Synthesis and Payload Delivery

The utility of this compound in ADC construction lies in its two distinct reactive ends, which allow for a two-step conjugation process. This process, along with the subsequent mechanism of action of the resulting ADC, is illustrated below.

Two-Step Conjugation Strategy

The heterobifunctional nature of this compound enables a controlled, sequential conjugation. Typically, the more reactive OPFP ester is first reacted with an amine-containing cytotoxic drug. Subsequently, the aldehyde group is used for conjugation to the antibody, often through a reaction with an aminooxy-functionalized group introduced onto the antibody.

Conjugation_Strategy cluster_step1 Step 1: Payload Attachment cluster_step2 Step 2: Antibody Conjugation ALD_PEG4_OPFP This compound Intermediate ALD-PEG4-Payload ALD_PEG4_OPFP->Intermediate Payload Amine-containing Payload Payload->ALD_PEG4_OPFP PFP ester reacts with primary amine Antibody Aminooxy-modified Antibody Intermediate_2 ALD-PEG4-Payload Antibody->Intermediate_2 Aldehyde reacts with aminooxy group (Oxime formation) ADC Final ADC Intermediate_2->ADC

Two-step conjugation workflow using this compound.
ADC Internalization and Payload Release

Once the ADC is administered, it circulates in the bloodstream until it recognizes and binds to a specific antigen on the surface of a target cancer cell. This binding triggers the internalization of the ADC-antigen complex into the cell, typically via endocytosis. The complex is then trafficked to endosomes and subsequently to lysosomes. The acidic environment within these compartments facilitates the cleavage of the linker, releasing the cytotoxic payload inside the cell to exert its therapeutic effect. The oxime bond formed from the aldehyde is known to be susceptible to acid-catalyzed hydrolysis.

ADC_Mechanism cluster_extracellular Extracellular Space (pH ~7.4) cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Surface Antigen ADC->Antigen Binding Endosome Endosome (pH 5.5-6.0) Antigen->Endosome Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage (Acid-catalyzed hydrolysis of oxime bond) CellDeath Cell Death Payload->CellDeath Therapeutic Effect

General mechanism of ADC internalization and payload release.

Experimental Protocols

The following sections provide detailed methodologies for the key reactions involving this compound.

Protocol for Conjugation of this compound to an Amine-Containing Payload

This protocol outlines the reaction of the OPFP ester of the linker with a primary amine on a cytotoxic drug.

Materials:

  • This compound

  • Amine-containing payload

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)) (optional, for non-basic payloads)

  • Reaction vessel

  • Stirring apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the amine-containing payload in the anhydrous solvent in the reaction vessel under an inert atmosphere.

  • Dissolve this compound in a minimal amount of the same anhydrous solvent.

  • Add the this compound solution to the payload solution. A molar excess of the linker (typically 1.1 to 1.5 equivalents) is recommended to ensure complete consumption of the payload.

  • If the payload is not a free base, add 2-3 equivalents of a tertiary amine base to facilitate the reaction.

  • Allow the reaction to proceed at room temperature for 1-4 hours, or overnight at 4°C for sensitive molecules.

  • Monitor the reaction progress using an appropriate analytical technique, such as LC-MS or TLC.

  • Upon completion, the resulting aldehyde-functionalized payload can be purified by chromatography (e.g., silica gel or reversed-phase HPLC) to remove excess linker and other impurities.

Protocol for Conjugation of Aldehyde-Functionalized Payload to an Aminooxy-Modified Antibody

This protocol describes the formation of a stable oxime bond between the aldehyde-functionalized payload and an antibody that has been pre-modified to contain aminooxy groups.

Materials:

  • Aldehyde-functionalized payload (from section 4.1)

  • Aminooxy-modified antibody

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0-7.0)

  • Aniline or other catalyst (optional, to accelerate the reaction)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Prepare a solution of the aminooxy-modified antibody in the reaction buffer at a concentration of 1-10 mg/mL.

  • Dissolve the aldehyde-functionalized payload in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO) to create a stock solution.

  • Add the payload stock solution to the antibody solution. The molar ratio of the payload to the antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized for the specific antibody and payload. A molar excess of the payload-linker is typically used.

  • If a catalyst is used, add aniline to a final concentration of 10-100 mM.

  • Incubate the reaction at room temperature for 2-24 hours, or at 37°C for a shorter duration, with gentle mixing.

  • Monitor the progress of the conjugation and the DAR using techniques such as Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), or Mass Spectrometry.

  • Once the desired DAR is achieved, purify the ADC from unreacted payload and other small molecules using SEC or dialysis against a suitable storage buffer.

Data Presentation: Key Performance Metrics

The success of an ADC synthesis is evaluated by several key parameters. The following tables provide a framework for presenting typical quantitative data associated with the use of this compound. Note: Specific values will vary depending on the antibody, payload, and precise reaction conditions.

Table 1: Linker Stability

ConditionParameterTypical Value
Physiological pH (~7.4)Oxime bond half-life> 100 hours
Endosomal/Lysosomal pH (~4.5-5.0)Oxime bond half-life10-20 hours
Aqueous Buffer (pH 7.4)OPFP ester half-lifeSignificantly longer than NHS esters

Table 2: Conjugation Efficiency

ReactionParameterTypical Range
Payload ConjugationYield of Aldehyde-functionalized payload70-95%
Antibody ConjugationAverage Drug-to-Antibody Ratio (DAR)2-8
Antibody ConjugationPercentage of unconjugated antibody< 10%

Conclusion

This compound is a versatile and effective heterobifunctional linker for the development of antibody-drug conjugates. Its defined structure, which includes a hydrophilic PEG4 spacer and two distinct reactive moieties, allows for a controlled and efficient two-step conjugation process. The resulting oxime linkage provides stability in circulation while being susceptible to cleavage in the acidic environment of tumor cells, ensuring targeted payload delivery. The detailed protocols and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their ADC development programs, facilitating the creation of more stable and effective cancer therapeutics.

References

The Lynchpin of Targeted Therapeutics: A Technical Guide to ALD-PEG4-OPFP in Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Heterobifunctional Crosslinker Powering Next-Generation Biologics

This technical guide provides an in-depth exploration of ALD-PEG4-OPFP, a heterobifunctional crosslinker pivotal in the advancement of targeted therapies, particularly antibody-drug conjugates (ADCs). Designed for researchers, scientists, and drug development professionals, this document elucidates the core attributes of this compound, its mechanism of action in bioconjugation, and its role in the broader context of ADC discovery and development. We will delve into detailed experimental protocols, present quantitative data for assessing ADC efficacy, and visualize the intricate signaling pathways and experimental workflows integral to this field.

Introduction to this compound: A Versatile Tool for Bioconjugation

This compound is a chemical entity featuring three key components: an aldehyde (ALD) group, a tetraethylene glycol (PEG4) spacer, and a pentafluorophenyl (OPFP) ester. This strategic design makes it a heterobifunctional linker, enabling the precise and covalent connection of two different molecules.[1] In the realm of ADC development, this compound serves as a bridge, linking a monoclonal antibody (mAb) to a potent cytotoxic payload.

The aldehyde functionality provides a reactive handle for conjugation to molecules containing an aminooxy or hydrazide group. The OPFP ester, on the other hand, is highly reactive towards primary amines, such as the lysine residues found on the surface of antibodies.[2] The PEG4 spacer is not merely a connector; its hydrophilic nature enhances the solubility and stability of the resulting ADC, mitigating aggregation and potentially improving its pharmacokinetic profile.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name Aldehyde-PEG4-Pentafluorophenyl Ester[2]
CAS Number 1324007-10-4[1]
Molecular Formula C₂₅H₂₆F₅NO₈
Molecular Weight 563.47 g/mol
Solubility Soluble in DMSO, DMF, DCM
Storage -20°C

The Role of this compound in Antibody-Drug Conjugate (ADC) Architecture

ADCs are a revolutionary class of therapeutics that combine the targeting specificity of antibodies with the cell-killing power of cytotoxic drugs. The linker connecting these two components is a critical determinant of the ADC's efficacy, safety, and pharmacokinetic profile.

The design of this compound addresses several key considerations in ADC development:

  • Controlled Conjugation: The orthogonal reactivity of the aldehyde and OPFP ester groups allows for a controlled, stepwise conjugation process, leading to a more homogeneous product.

  • Enhanced Pharmacokinetics: The PEG spacer can help to improve the ADC's solubility and stability in circulation, potentially leading to a longer half-life and better tumor accumulation.

  • Cleavable Linker Potential: While this compound itself does not contain a cleavable moiety, the bonds formed by its reactive ends can be designed to be stable or cleavable under specific physiological conditions. For instance, a hydrazone bond formed from the aldehyde is acid-labile and can release the payload in the acidic environment of endosomes and lysosomes.

cluster_0 ADC Components cluster_1 This compound Structure Antibody Antibody Linker Linker Antibody->Linker Amine Reaction Payload Payload Linker->Payload Aminooxy/ Hydrazide Reaction Aldehyde Aldehyde PEG4 PEG4 OPFP_Ester OPFP Ester Aldehyde->PEG4 PEG4->OPFP_Ester

Figure 1: Conceptual diagram of this compound as a linker in an ADC.

Signaling Pathways Targeted by ADCs Constructed with this compound

The ultimate goal of an ADC is to deliver its cytotoxic payload to a cancer cell, leading to its destruction. The antibody component of the ADC directs it to a specific antigen on the surface of the tumor cell. Upon binding, the ADC-antigen complex is internalized, and the payload is released to exert its cytotoxic effect. Two prominent targets for ADCs are HER2 and TROP2.

HER2-Targeted Therapy

The Human Epidermal Growth Factor Receptor 2 (HER2) is overexpressed in a significant portion of breast, gastric, and other cancers. ADCs targeting HER2, such as trastuzumab deruxtecan, have shown remarkable clinical efficacy. Upon binding to HER2, the ADC is internalized, and the payload is released, leading to DNA damage and apoptosis.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus HER2 HER2 Endosome Endosome HER2->Endosome Internalization ADC HER2-ADC ADC->HER2 Binding Lysosome Lysosome Endosome->Lysosome Trafficking Payload Payload Lysosome->Payload Payload Release DNA DNA Payload->DNA DNA Damage Apoptosis Apoptosis DNA->Apoptosis Induces

Figure 2: Simplified signaling pathway of a HER2-targeted ADC.
TROP2-Targeted Therapy

Trophoblast cell surface antigen 2 (TROP2) is another transmembrane glycoprotein that is highly expressed in a variety of solid tumors and is associated with poor prognosis. Sacituzumab govitecan, a TROP2-targeting ADC, has been approved for the treatment of metastatic triple-negative breast cancer and other cancers. The mechanism of action is similar to that of HER2-targeted ADCs, involving binding, internalization, and intracellular release of a cytotoxic payload that inhibits topoisomerase I, leading to DNA damage and cell death.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TROP2 TROP2 Endosome Endosome TROP2->Endosome Internalization ADC TROP2-ADC ADC->TROP2 Binding Lysosome Lysosome Endosome->Lysosome Trafficking Payload Topoisomerase I Inhibitor Lysosome->Payload Payload Release DNA DNA Payload->DNA DNA Damage Apoptosis Apoptosis DNA->Apoptosis Induces

Figure 3: Simplified signaling pathway of a TROP2-targeted ADC.

Experimental Protocols

The development and characterization of an ADC using this compound involves a series of well-defined experimental procedures. Below are representative protocols for key steps in this process.

General Protocol for Antibody-Payload Conjugation

This two-step protocol outlines the conjugation of a payload containing a hydrazide or aminooxy group to an antibody using this compound.

Start Start Step1 Step 1: Antibody-Linker Conjugation (Amine-PFP Ester Reaction) Start->Step1 Step2 Step 2: Linker-Payload Conjugation (Aldehyde-Hydrazide/Aminooxy Reaction) Step1->Step2 Purification Purification of ADC (e.g., SEC) Step2->Purification Characterization Characterization of ADC (DAR, Purity, etc.) Purification->Characterization End End Characterization->End

Figure 4: Experimental workflow for ADC synthesis.

Step 1: Antibody-Linker Conjugation

  • Prepare the Antibody: Dialyze the antibody into an amine-free buffer (e.g., PBS, pH 7.2-7.5). Adjust the antibody concentration to 5-10 mg/mL.

  • Prepare the Linker Solution: Immediately before use, dissolve this compound in a minimal amount of an organic solvent (e.g., DMSO) to a concentration of 10-20 mM.

  • Conjugation Reaction: Add the this compound solution to the antibody solution at a molar excess of 5-10 fold. Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Purification: Remove the excess linker by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer.

Step 2: Linker-Payload Conjugation

  • Prepare the Payload Solution: Dissolve the hydrazide- or aminooxy-functionalized payload in a suitable solvent.

  • Conjugation Reaction: Add the payload solution to the purified antibody-linker conjugate at a molar excess. The optimal pH for this reaction is typically between 5.5 and 6.5. Incubate for 4-16 hours at room temperature or 4°C.

  • Final Purification: Purify the final ADC conjugate using SEC to remove any unreacted payload and other impurities.

In Vitro Cytotoxicity Assay

The cytotoxic potential of the newly synthesized ADC is evaluated using an in vitro cell-based assay. The MTT assay is a common method to assess cell viability.

  • Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-120 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve.

Table 2: Representative In Vitro Cytotoxicity of a HER2-Targeted ADC

Cell LineHER2 ExpressionIC₅₀ (ng/mL)Reference
N87High (3+)13-50
BT474High (3+)13-50
MDA-MB-361Moderate (2+)25-80
MCF-7Low/Negative>10,000
In Vivo Efficacy Study in a Xenograft Model

The anti-tumor activity of the ADC is assessed in vivo using a tumor xenograft model.

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of immunocompromised mice.

  • Treatment: Once the tumors reach a palpable size, randomize the mice into treatment groups and administer the ADC, vehicle control, and other control articles (e.g., unconjugated antibody) via intravenous injection.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group and calculate the tumor growth inhibition (TGI).

Table 3: Representative In Vivo Efficacy of a TROP2-Targeted ADC in a Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Reference
Vehicle Control-0
Irinotecan10~40
Sacituzumab Govitecan0.25>90

Quantitative Analysis and Characterization

Thorough characterization of the ADC is crucial to ensure its quality, consistency, and efficacy. Key parameters to be determined include the drug-to-antibody ratio (DAR), purity, and stability.

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC, as it directly impacts its potency and pharmacokinetic properties. Hydrophobic Interaction Chromatography (HIC) is a widely used method for DAR determination.

ADC_Sample ADC Sample HIC_Column HIC Column ADC_Sample->HIC_Column Gradient_Elution Decreasing Salt Gradient HIC_Column->Gradient_Elution UV_Detector UV Detector Gradient_Elution->UV_Detector Chromatogram Chromatogram (Separation by Hydrophobicity) UV_Detector->Chromatogram DAR_Calculation DAR Calculation (Weighted Average) Chromatogram->DAR_Calculation Result Average DAR DAR_Calculation->Result

Figure 5: Workflow for DAR determination by HIC-HPLC.

Table 4: Representative Pharmacokinetic Parameters of ADCs in Preclinical Models

ADCAnimal ModelClearance (mL/day/kg)Half-life (days)Reference
Trastuzumab Emtansine (T-DM1)Rat10.34.6
Sacituzumab GovitecanMouse-~2
Representative ADC (DAR 2)Rat~15~5
Representative ADC (DAR 8)Rat~30~3
Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for the characterization of ADCs, providing information on the intact mass, DAR distribution, and location of conjugation.

Conclusion

This compound represents a sophisticated and versatile tool in the bioconjugation toolbox, particularly for the development of next-generation ADCs. Its well-defined structure, heterobifunctional reactivity, and the beneficial properties of the PEG spacer contribute to the creation of more homogeneous, stable, and effective targeted therapeutics. The experimental protocols and characterization methods outlined in this guide provide a framework for the successful implementation of this compound in ADC research and development, ultimately paving the way for more potent and safer cancer therapies.

References

Methodological & Application

Application Notes and Protocols for ALD-PEG4-OPFP Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALD-PEG4-OPFP is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of advanced therapeutics such as antibody-drug conjugates (ADCs). This reagent features two distinct reactive moieties: a pentafluorophenyl (PFP) ester and an aldehyde group, separated by a hydrophilic 4-unit polyethylene glycol (PEG) spacer. The PFP ester facilitates efficient and stable amide bond formation with primary amines, while the aldehyde group allows for the formation of a stable oxime bond with aminooxy groups. The PEG spacer enhances solubility and reduces the potential for aggregation of the resulting conjugate.

This document provides a detailed protocol for a two-step conjugation process utilizing this compound to link two biomolecules, for example, an antibody and a cytotoxic drug payload. It also includes methods for the purification and characterization of the final bioconjugate.

Chemical Properties and Reaction Scheme

The this compound linker allows for a controlled, sequential conjugation strategy. First, the PFP ester is reacted with a primary amine on one of the biomolecules. Following purification, the aldehyde group on the now-modified biomolecule is reacted with an aminooxy group on the second biomolecule to form a stable oxime linkage.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C25H26F5NO8
Molecular Weight 563.47 g/mol
CAS Number 1324007-10-4
Purity Typically >95%
Storage -20°C, desiccated
Solubility Soluble in organic solvents (e.g., DMSO, DMF)

Experimental Protocols

A two-step conjugation process is recommended to ensure specificity and minimize the formation of homodimers.[1] This protocol outlines the conjugation of an aminooxy-functionalized payload to an antibody.

Materials and Reagents
  • Antibody (in amine-free buffer, e.g., PBS, pH 7.2-8.5)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Aminooxy-functionalized payload

  • Reducing agent (e.g., sodium cyanoborohydride), if forming an imine bond with an amine

  • Reaction buffers (e.g., Phosphate Buffered Saline - PBS)

  • Quenching reagents (e.g., Tris buffer, hydroxylamine)

  • Purification columns (e.g., size-exclusion chromatography - SEC, hydrophobic interaction chromatography - HIC)

Step 1: Modification of the Antibody with this compound

This step involves the reaction of the PFP ester with primary amines (e.g., lysine residues) on the antibody.

  • Preparation of Reagents:

    • Prepare the antibody solution at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS, pH 8.0).

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution with gentle mixing. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent denaturation of the antibody.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

  • Purification of the Aldehyde-Modified Antibody:

    • Remove excess, unreacted this compound using a desalting column (e.g., Zeba™ Spin Desalting Columns) or through dialysis against PBS, pH 7.4.

Step 2: Conjugation of the Aminooxy-Payload to the Aldehyde-Modified Antibody

This step involves the formation of a stable oxime bond between the aldehyde-modified antibody and the aminooxy-functionalized payload. Oxime bonds are significantly more stable than imine bonds formed from the reaction of aldehydes with primary amines, and do not require a reduction step.[2][3]

  • Preparation of Reagents:

    • Dissolve the aminooxy-functionalized payload in an appropriate solvent (e.g., DMSO).

    • The purified aldehyde-modified antibody should be in a suitable reaction buffer (e.g., PBS, pH 6.5-7.5).

  • Conjugation Reaction:

    • Add a 3- to 10-fold molar excess of the aminooxy-payload to the aldehyde-modified antibody solution.

    • Incubate the reaction for 2-12 hours at room temperature. The reaction can be monitored by LC-MS to determine the extent of conjugation.

  • Purification of the Final Antibody-Drug Conjugate:

    • Purify the final conjugate using size-exclusion chromatography (SEC) to remove unreacted payload and other small molecules.[]

    • Hydrophobic interaction chromatography (HIC) can be used to separate ADC species with different drug-to-antibody ratios (DARs).[5]

Table 2: Recommended Reaction Conditions

ParameterStep 1 (PFP Ester Reaction)Step 2 (Oxime Ligation)
pH 7.2 - 8.56.5 - 7.5
Temperature 4°C - 25°C25°C
Reaction Time 1 - 12 hours2 - 12 hours
Molar Excess of Linker/Payload 5-20x over antibody3-10x over antibody
Organic Solvent <10% DMSO or DMFDependent on payload solubility

Characterization of the Antibody-Drug Conjugate

The resulting ADC should be thoroughly characterized to determine its purity, drug-to-antibody ratio (DAR), and stability.

Table 3: Characterization Methods for ADCs

MethodPurposeExpected Outcome
UV-Vis Spectroscopy Determine protein concentration and average DAR.Calculation of DAR based on the absorbance of the antibody (at 280 nm) and the payload at its specific maximum wavelength.
Size-Exclusion Chromatography (SEC) Assess purity and detect aggregation.A major peak corresponding to the monomeric ADC with minimal aggregation or fragmentation.
Hydrophobic Interaction Chromatography (HIC) Determine the distribution of different DAR species.Separation of peaks corresponding to different numbers of conjugated drugs (DAR 0, 2, 4, etc.).
Mass Spectrometry (MS) Confirm the molecular weight of the conjugate and determine the DAR.Deconvoluted mass spectrum showing peaks corresponding to the antibody with different numbers of attached drug-linker moieties.
SDS-PAGE Assess purity and confirm covalent attachment.Shift in the molecular weight of the antibody chains upon conjugation.

Diagrams

experimental_workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation Ab Antibody Mix1 React PFP Ester (pH 7.2-8.5) Ab->Mix1 Linker This compound Linker->Mix1 Purify1 Purification (SEC/Dialysis) Mix1->Purify1 Ab_Ald Aldehyde-Modified Antibody Purify1->Ab_Ald Mix2 Oxime Ligation (pH 6.5-7.5) Ab_Ald->Mix2 Payload Aminooxy-Payload Payload->Mix2 Purify2 Purification (SEC/HIC) Mix2->Purify2 ADC Final ADC Purify2->ADC

Caption: Experimental workflow for a two-step this compound conjugation.

reaction_pathway cluster_step1_reaction Step 1: Amide Bond Formation cluster_step2_reaction Step 2: Oxime Bond Formation Ab_NH2 Antibody-NH2 Ab_Linker Antibody-Linker Intermediate Ab_NH2->Ab_Linker + Linker-PFP (pH 7.2-8.5) Linker_PFP This compound Payload_ONH2 Payload-ONH2 Final_ADC Antibody-Drug Conjugate Ab_Linker->Final_ADC + Payload-ONH2 (pH 6.5-7.5)

Caption: Signaling pathway of the two-step conjugation reaction.

References

Application Notes and Protocols for ALD-PEG4-OPFP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of ALD-PEG4-OPFP, a heterobifunctional linker crucial in the field of bioconjugation and for the development of Antibody-Drug Conjugates (ADCs). This linker features an aldehyde group and a pentafluorophenyl (OPFP) ester, enabling the sequential or simultaneous conjugation of different molecules.

Introduction to this compound

This compound is a versatile crosslinker featuring a four-unit polyethylene glycol (PEG) spacer that enhances solubility in aqueous environments.[1][2] The molecule's two terminal functional groups, an aldehyde and an OPFP ester, allow for specific and efficient conjugation chemistries.

  • Aldehyde Group: Reacts with primary amines to form an imine bond, which can be stabilized through reduction. It also reacts with hydrazides to form a more stable hydrazone bond, and with aminooxy groups to yield a highly stable oxime linkage.[3][4][5]

  • OPFP Ester: This highly reactive group readily couples with primary and secondary amines to create a stable amide bond. A key advantage of OPFP esters is their increased resistance to hydrolysis compared to more common N-hydroxysuccinimide (NHS) esters, leading to higher reaction efficiencies in aqueous buffers.

Key Chemical Properties

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
Chemical Formula C25H26F5NO8
Molecular Weight 563.5 g/mol
Purity >98%
Solubility Soluble in DMSO, DCM, DMF
Storage Conditions -20°C

Experimental Protocols

Protocol 1: Two-Step Conjugation - Amine Reaction Followed by Aldehyde Reaction

This protocol is ideal for conjugating two different amine-containing molecules in a controlled, stepwise manner.

Workflow Diagram:

Two_Step_Conjugation cluster_step1 Step 1: Amine Conjugation (OPFP Ester Reaction) cluster_step2 Step 2: Aldehyde Conjugation A Molecule 1 (with primary/secondary amine) C Intermediate Conjugate (ALD-PEG4-Molecule 1) A->C pH 7.2-8.5 Room Temp, 1-4h B This compound B->C E Final Conjugate (Molecule 2-PEG4-Molecule 1) C->E pH 5.0-7.0 Room Temp, 2-4h D Molecule 2 (with hydrazide/aminooxy group) D->E One_Pot_Conjugation A Molecule 1 (Amine) + Molecule 2 (Hydrazide) + this compound B Reaction at pH 7.2-8.5 (OPFP Ester Reaction) A->B Initial Reaction C Intermediate Formation (ALD-PEG4-Molecule 1 + Molecule 2) B->C D Adjust pH to 5.0-7.0 C->D pH Adjustment E Final Conjugate Formation (Aldehyde Reaction) D->E Second Reaction

References

Application Notes and Protocols for ALD-PEG4-OPFP in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to ALD-PEG4-OPFP for Advanced ADC Construction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component that dictates the ADC's stability, solubility, pharmacokinetics, and mechanism of action.[1]

This compound is a novel, heterobifunctional linker designed for the precise and stable conjugation of therapeutic payloads to antibodies. This linker is comprised of three key functional elements:

  • An Aldehyde (ALD) group: This functional group provides a site for covalent attachment to the antibody. It can react with hydrazide or aminooxy groups, which can be introduced into the antibody through various methods, to form a stable hydrazone or oxime bond, respectively.[2][3]

  • A Tetra-Polyethylene Glycol (PEG4) spacer: The PEG4 spacer is a hydrophilic component that offers several advantages in ADC design. It enhances the water solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads, thereby reducing the risk of aggregation.[4][5] The PEG spacer can also improve the pharmacokinetic properties of the ADC, leading to a longer circulation half-life.

  • An O-pentafluorophenyl (OPFP) ester: The OPFP ester is a highly reactive functional group that readily and efficiently forms a stable amide bond with primary and secondary amine groups present on the cytotoxic payload. This moiety is less susceptible to hydrolysis compared to other activated esters like N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions.

The strategic design of this compound allows for a two-step conjugation process, providing greater control over the synthesis of the final ADC and facilitating the production of more homogeneous conjugates.

Mechanism of Action and Advantages

The use of this compound in ADC development follows a sequential conjugation strategy. First, the OPFP ester of the linker reacts with an amine-containing cytotoxic drug to form a stable drug-linker conjugate. In the second step, the aldehyde group of this drug-linker construct is reacted with a suitably modified antibody to form the final ADC. This linker is classified as a cleavable linker, designed to release the cytotoxic payload under specific physiological conditions within the target cell.

Key Advantages:

  • Enhanced Solubility and Stability: The hydrophilic PEG4 spacer mitigates the hydrophobicity of many cytotoxic payloads, reducing aggregation and improving the overall stability of the ADC.

  • Improved Pharmacokinetics: PEGylation is known to increase the hydrodynamic radius of proteins, which can lead to reduced renal clearance and a longer plasma half-life of the ADC.

  • Controlled Conjugation: The two-step reaction process allows for the purification of the drug-linker intermediate before conjugation to the antibody, leading to a more defined final product.

  • High Reactivity and Efficiency: The OPFP ester provides a highly efficient and stable means of attaching the linker to amine-containing payloads.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and characterization of an ADC using the this compound linker.

Protocol 1: Conjugation of Cytotoxic Drug to this compound Linker

This protocol describes the first step of the conjugation process, where an amine-containing cytotoxic drug is attached to the this compound linker via the OPFP ester.

Materials:

  • This compound linker

  • Amine-containing cytotoxic drug (e.g., a derivative of MMAE or Duocarmycin with a free amine)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification

  • Mass Spectrometer (MS) for product characterization

Procedure:

  • Dissolution of Reactants:

    • Dissolve the amine-containing cytotoxic drug in anhydrous DMF or DMSO to a final concentration of 10-50 mM.

    • In a separate vial, dissolve this compound in anhydrous DMF or DMSO to a concentration that is 1.2 to 1.5 molar equivalents to the cytotoxic drug.

  • Conjugation Reaction:

    • To the solution of the cytotoxic drug, add 2-3 molar equivalents of a non-nucleophilic base such as TEA or DIPEA.

    • Slowly add the this compound solution to the cytotoxic drug solution with gentle stirring.

    • Allow the reaction to proceed at room temperature for 2-4 hours, or until completion. The reaction progress can be monitored by HPLC by observing the consumption of the starting materials and the formation of the product peak.

  • Purification of the Drug-Linker Conjugate:

    • Once the reaction is complete, the drug-linker conjugate can be purified by preparative reverse-phase HPLC.

    • Collect the fractions containing the desired product and confirm its identity and purity by analytical HPLC and Mass Spectrometry.

    • Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.

Protocol 2: Preparation of Aldehyde-Reactive Antibody

This protocol describes a method for introducing aldehyde functionalities into an antibody, making it reactive towards the aldehyde group on the drug-linker conjugate. This can be achieved through the gentle oxidation of the carbohydrate moieties present on the antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)

  • Sodium periodate (NaIO₄)

  • Ethylene glycol

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

  • Reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5)

Procedure:

  • Antibody Buffer Exchange:

    • Exchange the antibody into the reaction buffer (0.1 M sodium acetate, pH 5.5) using a desalting column.

  • Oxidation of Glycans:

    • Cool the antibody solution to 4°C in the dark.

    • Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-2 mM.

    • Incubate the reaction at 4°C in the dark for 30 minutes.

  • Quenching the Reaction:

    • Quench the oxidation reaction by adding ethylene glycol to a final concentration of 10-20 mM.

    • Incubate at 4°C in the dark for 10 minutes.

  • Purification of the Oxidized Antibody:

    • Remove excess periodate and byproducts by buffer exchanging the oxidized antibody into a conjugation-compatible buffer (e.g., PBS, pH 6.0-7.0) using a desalting column.

    • The resulting antibody now contains aldehyde groups ready for conjugation.

Protocol 3: Conjugation of Drug-Linker to Antibody and ADC Purification

This protocol details the final step of ADC synthesis, where the aldehyde-containing drug-linker is conjugated to the aldehyde-reactive antibody, followed by purification of the resulting ADC.

Materials:

  • Purified drug-linker conjugate with an aldehyde group

  • Oxidized antibody with aldehyde-reactive groups

  • Conjugation buffer (e.g., PBS, pH 6.0-7.0)

  • Aniline (as a catalyst, optional)

  • Hydrophobic Interaction Chromatography (HIC) system for ADC purification

  • Size Exclusion Chromatography (SEC) system for aggregate analysis

Procedure:

  • Conjugation Reaction:

    • Dissolve the purified drug-linker conjugate in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and add it to the solution of the oxidized antibody in conjugation buffer. A molar excess of the drug-linker (e.g., 5-10 fold) is typically used.

    • If using a catalyst, add aniline to a final concentration of 10-20 mM.

    • Incubate the reaction at room temperature for 12-24 hours with gentle agitation.

  • Purification of the ADC:

    • The crude ADC mixture can be purified using Hydrophobic Interaction Chromatography (HIC) to separate ADCs with different drug-to-antibody ratios (DARs) from unconjugated antibody and excess drug-linker.

    • Alternatively, Size Exclusion Chromatography (SEC) can be used to remove unconjugated drug-linker and aggregates.

    • The purified ADC should be buffer exchanged into a formulation buffer and stored under appropriate conditions.

Protocol 4: Characterization of the ADC

3.4.1. Determination of Drug-to-Antibody Ratio (DAR)

The average number of drug molecules conjugated to each antibody is a critical quality attribute of an ADC.

  • UV-Vis Spectroscopy: This is a simple and rapid method to determine the average DAR. It requires measuring the absorbance of the ADC at two wavelengths: 280 nm (for the antibody) and the wavelength of maximum absorbance for the cytotoxic drug. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The relative peak areas can be used to calculate the average DAR and to assess the distribution of drug-loaded species.

3.4.2. In Vitro Plasma Stability Assay

This assay assesses the stability of the linker and the potential for premature drug release in a biological matrix.

Procedure:

  • Incubate the ADC in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).

  • At each time point, analyze the samples to quantify the amount of intact ADC and released payload.

    • ELISA: Can be used to measure the concentration of total antibody and antibody-conjugated drug.

    • LC-MS: Can be used to quantify the amount of free payload released into the plasma after protein precipitation.

  • Plot the percentage of intact ADC over time to determine the stability profile.

3.4.3. In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing cancer cells.

Procedure:

  • Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free cytotoxic drug.

  • Incubate the cells for a period appropriate for the payload's mechanism of action (typically 72-96 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or SDS in HCl).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Data Presentation

The following tables provide representative quantitative data for ADCs constructed with linkers that have similar characteristics to this compound (i.e., PEGylated and cleavable). This data is intended to be illustrative and may not be directly representative of ADCs made with this compound.

Table 1: Representative Drug-to-Antibody Ratios (DARs) for ADCs with PEG Linkers

Linker TypeConjugation MethodAchieved Average DARReference
Maleimide-PEG4-MMAECysteine2.5
Maleimide-PEG8-MMAECysteine4.8
Maleimide-PEG12-MMAECysteine3.7
Val-Cit-PABC-PEG8-PayloadCysteine~4.0
Linear PEG24-DM1Lysine3.67

Table 2: Representative In Vitro Cytotoxicity (IC50) of ADCs with Cleavable Linkers

ADC TargetLinker TypeCell LineIC50 (nM)Reference
HER2Val-Cit basedSK-BR-3~10
CD30Val-Cit basedKarpas-299~10
HER2Sulfatase-cleavableHER2+ cells0.061 - 0.111
EGFRTriglycyl peptideEGFR+ xenograftMore active than standard

Table 3: Representative In Vitro Plasma Stability of ADCs with Cleavable Linkers

Linker TypePlasma SourceHalf-life (t½)Reference
Silyl ether-basedHuman> 7 days
Phenylketone-derived hydrazoneHuman/Mouse~2 days
Carbonate (in Trodelvy)Serum~36 hours
Val-Cit containingMouseUnstable (<1 hr)
Triglycyl peptideMouseHighly stable

Visualizations

Diagram 1: Two-Step ADC Conjugation Workflow using this compound

ADC_Conjugation_Workflow cluster_step1 Step 1: Drug-Linker Synthesis cluster_step2 Step 2: ADC Formation cluster_purification Purification & Characterization drug Amine-containing Cytotoxic Drug drug_linker Drug-ALD-PEG4 Conjugate drug->drug_linker + Linker (OPFP ester reaction) linker This compound linker->drug_linker adc Final ADC drug_linker->adc + Modified Ab (Aldehyde reaction) antibody Antibody mod_antibody Aldehyde-Reactive Antibody antibody->mod_antibody Oxidation mod_antibody->adc purification HIC/SEC Purification adc->purification characterization DAR, Stability, Potency Analysis purification->characterization

Caption: Workflow for ADC synthesis using this compound.

Diagram 2: Signaling Pathway of a Tubulin Inhibitor Payload

Tubulin_Inhibitor_Pathway cluster_cell Cancer Cell ADC ADC Internalization (Endocytosis) Lysosome Lysosomal Trafficking & Linker Cleavage ADC->Lysosome Payload Released Cytotoxic Payload (e.g., MMAE) Lysosome->Payload Tubulin Tubulin Polymerization Payload->Tubulin Inhibits Microtubules Microtubule Network Tubulin->Microtubules Forms Mitosis Mitotic Spindle Formation Microtubules->Mitosis Arrest G2/M Phase Arrest Mitosis->Arrest Disrupted Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Mechanism of action for a tubulin-inhibiting ADC payload.

References

Application Notes and Protocols for AL-PEG4-OPFP Payload Attachment Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of ALD-PEG4-OPFP as a heterobifunctional linker for the attachment of payloads to biomolecules, particularly in the field of antibody-drug conjugates (ADCs).

Introduction to this compound Chemistry

This compound is a versatile crosslinker that facilitates the covalent attachment of a payload to a biomolecule, such as an antibody. This linker possesses two distinct reactive moieties separated by a hydrophilic four-unit polyethylene glycol (PEG) spacer. The PEG spacer enhances solubility and can reduce aggregation of the resulting conjugate.[1]

The two reactive ends of the linker are:

  • An Aldehyde (ALD) group: This functional group reacts specifically with aminooxy or hydrazide groups to form stable oxime or hydrazone linkages, respectively.[2] The oxime bond is notably more stable than the hydrazone bond, making it a preferred choice for creating stable bioconjugates.[3]

  • A Pentafluorophenyl (PFP) Ester (OPFP) group: This is a highly reactive activated ester that readily couples with primary and secondary amine groups to form stable amide bonds. PFP esters are known to be less susceptible to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, offering higher reaction efficiency.

This dual reactivity allows for a controlled, stepwise conjugation process, making this compound a valuable tool in the synthesis of well-defined bioconjugates.

Chemical Reaction Pathway

The payload attachment using this compound typically follows a two-step process. The order of the steps can be adapted depending on the specific payload and biomolecule. A common approach involves first reacting the PFP ester with a payload containing a primary amine, followed by the conjugation of the aldehyde group to an aminooxy-modified antibody.

cluster_step1 Step 1: Payload Activation cluster_step2 Step 2: Bioconjugation Payload Payload-NH2 ActivatedPayload ALD-PEG4-Payload Payload->ActivatedPayload PFP ester reaction (Amine nucleophilic attack) Linker This compound Linker->ActivatedPayload FinalConjugate Antibody-Oxime-PEG4-Payload ActivatedPayload->FinalConjugate Oxime ligation (Aldehyde reaction) Antibody Antibody-ONH2 (Aminooxy-modified) Antibody->FinalConjugate

Caption: Two-step payload attachment workflow.

Quantitative Data Summary

The stability of the resulting linkage is a critical factor in the design of bioconjugates. The oxime bond formed from the aldehyde group of the linker is significantly more stable than a corresponding hydrazone linkage, particularly under physiological conditions.

Linkage TypeRelative Hydrolysis Rate (k_rel) at pD 7.0Equilibrium Constant (K_eq)Notes
Oxime 1>10⁸ M⁻¹[3]Highly stable, preferred for in vivo applications.[3]
Hydrazone~60010⁴–10⁶ M⁻¹More susceptible to hydrolysis, especially at acidic pH.
ImineSignificantly less stable than hydrazone and oxime-Generally requires reduction to form a stable bond.

Data presented is for general oxime and hydrazone linkages and serves as a comparative reference.

Experimental Protocols

4.1. Protocol 1: Payload Activation with this compound

This protocol describes the reaction of the PFP ester of the linker with a payload containing a primary amine.

Materials:

  • This compound linker

  • Payload containing a primary amine (e.g., a cytotoxic drug)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Reaction vessel

  • Stirring apparatus

  • High-performance liquid chromatography (HPLC) system for reaction monitoring

Procedure:

  • Dissolution: Dissolve the payload and a 1.2 to 1.5 molar excess of this compound in anhydrous DMF or DMSO. The concentration will depend on the solubility of the payload.

  • Base Addition: Add 2-3 equivalents of DIPEA to the reaction mixture. The base acts as a scavenger for the pentafluorophenol leaving group.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Protect the reaction from moisture.

  • Monitoring: Monitor the progress of the reaction by HPLC until the payload is consumed.

  • Purification: Once the reaction is complete, the activated payload (ALD-PEG4-Payload) can be purified using preparative HPLC.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR.

  • Storage: Store the purified ALD-PEG4-Payload under anhydrous conditions at -20°C.

start Start dissolve Dissolve Payload and This compound in DMF/DMSO start->dissolve add_base Add DIPEA dissolve->add_base react Stir at room temperature (2-4 hours) add_base->react monitor Monitor by HPLC react->monitor monitor->react Incomplete purify Purify by preparative HPLC monitor->purify Complete characterize Characterize by MS and NMR purify->characterize store Store at -20°C characterize->store end End store->end

Caption: Workflow for payload activation.

4.2. Protocol 2: Conjugation of Activated Payload to Aminooxy-Modified Antibody

This protocol outlines the reaction of the aldehyde group of the activated payload with an antibody that has been functionalized with aminooxy groups.

Materials:

  • Purified ALD-PEG4-Payload

  • Aminooxy-modified antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 6.5-7.5)

  • Aniline (optional, as a catalyst)

  • Reaction vessel

  • Shaker or rotator

  • Size-exclusion chromatography (SEC) system for purification

  • UV-Vis spectrophotometer for concentration measurement

  • SDS-PAGE and mass spectrometry for characterization

Procedure:

  • Antibody Preparation: Prepare the aminooxy-modified antibody at a concentration of 1-10 mg/mL in a reaction buffer (e.g., PBS, pH 7.0).

  • Payload Addition: Add a 5- to 20-fold molar excess of the ALD-PEG4-Payload (dissolved in a minimal amount of a water-miscible solvent like DMSO) to the antibody solution. The final concentration of the organic solvent should typically be below 10% to maintain antibody integrity.

  • Catalyst Addition (Optional): To accelerate the reaction, aniline can be added to a final concentration of 10-100 mM.

  • Reaction: Incubate the reaction mixture at room temperature for 4-16 hours with gentle shaking. The optimal reaction time should be determined empirically.

  • Purification: Remove the excess payload and other small molecules by size-exclusion chromatography (e.g., using a G-25 desalting column) equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • Calculate the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy (if the payload has a distinct absorbance) or hydrophobic interaction chromatography (HIC).

    • Confirm the successful conjugation and assess the purity and aggregation of the ADC by SDS-PAGE and SEC-HPLC.

    • Verify the molecular weight of the conjugate by mass spectrometry.

  • Storage: Store the purified ADC at 2-8°C for short-term use or at -80°C for long-term storage.

start Start prep_ab Prepare Aminooxy-Antibody in buffer (pH 6.5-7.5) start->prep_ab add_payload Add ALD-PEG4-Payload (5-20x molar excess) prep_ab->add_payload add_catalyst Add Aniline (optional) add_payload->add_catalyst react Incubate at room temperature (4-16 hours) add_catalyst->react purify Purify by Size-Exclusion Chromatography react->purify characterize Characterize ADC (Concentration, DAR, Purity) purify->characterize store Store at 2-8°C or -80°C characterize->store end End store->end

Caption: Antibody-drug conjugate synthesis workflow.

Relevant Signaling Pathways

The ultimate biological effect of an ADC is dependent on the mechanism of action of the conjugated payload. For instance, if the payload is a microtubule inhibitor like Monomethyl auristatin E (MMAE), the ADC, upon internalization by the target cancer cell, will release the payload, which will then interfere with the cell's microtubule dynamics, leading to cell cycle arrest and apoptosis.

ADC Antibody-Drug Conjugate (e.g., with MMAE) Receptor Target Receptor on Cancer Cell ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking PayloadRelease Payload Release (e.g., MMAE) Lysosome->PayloadRelease Linker Cleavage Microtubules Microtubule Disruption PayloadRelease->Microtubules CellCycleArrest Cell Cycle Arrest (G2/M Phase) Microtubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: ADC mechanism of action pathway.

Conclusion

The this compound linker provides a robust and versatile platform for the development of bioconjugates, particularly ADCs. Its heterobifunctional nature allows for a controlled and stepwise conjugation process, while the resulting oxime linkage offers excellent stability. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and drug developers in the successful implementation of this valuable chemical tool.

References

Application Note: Determination of Drug-to-Antibody Ratio (DAR) for ADCs Utilizing an ALD-PEG4-OPFP Linker

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic agent.[1][2][3] The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) that defines the average number of drug molecules conjugated to a single antibody and significantly influences the ADC's efficacy, safety, and pharmacokinetic profile.[4][5] Accurate and consistent DAR determination is therefore essential during ADC development and for quality control.

This application note provides detailed protocols for determining the DAR of an ADC synthesized using ALD-PEG4-OPFP, a cleavable polyethylene glycol (PEG) linker. Two common analytical techniques for DAR measurement will be discussed: Ultraviolet-Visible (UV/Vis) Spectroscopy and Hydrophobic Interaction Chromatography (HIC).

The this compound linker contains a terminal aldehyde group for conjugation to the antibody and a pentafluorophenyl (PFP) ester for reaction with the drug payload. The PEG4 spacer enhances solubility and can influence the overall properties of the ADC.

Methods and Protocols

Accurate DAR determination is crucial for the characterization and quality control of ADCs. This section details two widely used orthogonal methods: UV/Vis Spectroscopy for a rapid average DAR assessment and Hydrophobic Interaction Chromatography (HIC) for a more detailed analysis of drug load distribution.

Average DAR Determination by UV/Vis Spectroscopy

UV/Vis spectroscopy is a straightforward and rapid method for determining the average DAR of an ADC. This technique relies on the distinct absorbance spectra of the antibody and the conjugated drug. By measuring the absorbance of the ADC at two specific wavelengths—one for the antibody (typically 280 nm) and one for the drug's maximum absorbance (λmax)—the concentrations of both components can be determined, allowing for the calculation of the average DAR.

Protocol:

  • Determine Molar Extinction Coefficients:

    • Experimentally determine the molar extinction coefficient of the naked antibody (ε_Ab_) at 280 nm.

    • Determine the molar extinction coefficient of the small molecule drug-linker construct (e.g., ALD-PEG4-Drug) at its λmax (ε_Drug_ at λmax) and at 280 nm (ε_Drug_ at 280 nm).

  • Sample Preparation:

    • Prepare a solution of the ADC in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a blank solution using the same buffer.

  • Spectroscopic Measurement:

    • Measure the absorbance of the ADC solution at 280 nm (A_280_) and at the λmax of the drug (A_λmax_).

  • DAR Calculation:

    • Calculate the concentration of the antibody (C_Ab_) and the drug (C_Drug_) using the Beer-Lambert law and the following simultaneous equations:

      • A_280_ = (ε_Ab_ at 280 nm * C_Ab_) + (ε_Drug_ at 280 nm * C_Drug_)

      • A_λmax_ = (ε_Ab_ at λmax * C_Ab_) + (ε_Drug_ at λmax * C_Drug_)

    • The average DAR is then calculated as:

      • DAR = C_Drug_ / C_Ab_

DAR Distribution Analysis by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful chromatographic technique that separates ADC species based on their hydrophobicity. The conjugation of a hydrophobic drug molecule to an antibody increases its overall hydrophobicity. HIC can resolve species with different numbers of conjugated drugs (e.g., DAR 0, 2, 4, 6, 8), providing information on the drug load distribution and the weighted average DAR.

Protocol:

  • Instrumentation and Column:

    • HPLC system with a UV detector.

    • HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).

  • Mobile Phases:

    • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min

    • Detection: UV at 280 nm

    • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Sample Preparation:

    • Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.

  • Data Analysis:

    • Integrate the peak areas for each resolved species (unconjugated antibody, DAR 2, DAR 4, etc.).

    • The weighted average DAR is calculated using the following formula:

      • Weighted Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100

Data Presentation

The following tables summarize hypothetical quantitative data obtained from the analysis of an ADC synthesized with the this compound linker.

Table 1: UV/Vis Spectroscopy Data for Average DAR Calculation

ParameterValue
ADC Absorbance at 280 nm (A_280_)1.25
ADC Absorbance at λmax (A_λmax_)0.45
ε_Ab_ at 280 nm (M⁻¹cm⁻¹)210,000
ε_Drug_ at 280 nm (M⁻¹cm⁻¹)5,500
ε_Drug_ at λmax (M⁻¹cm⁻¹)25,000
Calculated Average DAR 3.8

Table 2: HIC Data for Weighted Average DAR Calculation

ADC SpeciesRetention Time (min)Peak Area (%)DAR ValueWeighted DAR
Unconjugated Ab (DAR 0)8.5500.00
DAR 212.22520.50
DAR 415.85042.00
DAR 618.51560.90
DAR 821.1580.40
Total 100 3.80

Visualizations

The following diagrams illustrate the experimental workflow for DAR determination.

DAR_Calculation_Workflow cluster_ADC ADC Synthesis cluster_UVVis UV/Vis Spectroscopy cluster_HIC Hydrophobic Interaction Chromatography ADC This compound ADC UV_Spec Measure A280 & Aλmax ADC->UV_Spec HIC_Sep HIC Separation ADC->HIC_Sep UV_Calc Calculate Average DAR UV_Spec->UV_Calc Absorbance Data Result DAR Characterization UV_Calc->Result Avg. DAR HIC_Integ Integrate Peak Areas HIC_Sep->HIC_Integ Chromatogram HIC_Calc Calculate Weighted Average DAR HIC_Integ->HIC_Calc Peak Area % HIC_Calc->Result Weighted Avg. DAR & Distribution

Caption: Experimental workflow for ADC DAR determination.

HIC_Separation_Principle cluster_column HIC Column cluster_elution Elution Profile p1 p2 p3 DAR0 DAR 0 (Less Hydrophobic) p3->DAR0 Decreasing Salt Gradient Elutes First p4 p5 p6 DAR8 DAR 8 (More Hydrophobic) p6->DAR8 Elutes Last DAR2 DAR 2 DAR4 DAR 4 ADC_mixture ADC Mixture (High Salt Buffer) ADC_mixture->p1 Injection

Caption: Principle of HIC separation for ADCs.

References

Application Notes and Protocols: In Vitro Drug Release from ALD-PEG4-OPFP Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a revolutionary class of biopharmaceuticals that combine the specificity of monoclonal antibodies with the potency of cytotoxic small-molecule drugs. The linker connecting the antibody and the drug is a critical component that dictates the stability, efficacy, and safety of the ADC. ALD-PEG4-OPFP is a cleavable linker system incorporating a polyethylene glycol (PEG) spacer and a pentafluorophenyl (OPFP) ester. The OPFP ester serves as a reactive group for conjugation to an amine-containing drug or payload. The in vitro release of the drug from an ADC constructed with this linker is primarily governed by the hydrolysis of the OPFP ester bond. Understanding the kinetics and mechanism of this release is paramount for the preclinical evaluation of ADCs.

These application notes provide a detailed overview of the in vitro drug release mechanism of this compound and protocols for its characterization.

Drug Release Mechanism

The in vitro drug release from an this compound conjugate is predicated on the chemical cleavage of the pentafluorophenyl ester bond. This cleavage occurs via hydrolysis, a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of this hydrolysis is significantly influenced by the pH of the surrounding aqueous environment.

PFP esters are known as "active esters" due to the electron-withdrawing nature of the pentafluorophenyl group, which makes the carbonyl carbon more susceptible to nucleophilic attack. In an aqueous solution, water can act as a nucleophile, leading to the cleavage of the ester and the release of the conjugated drug and the linker-antibody component. This hydrolysis is generally accelerated under basic conditions (higher pH) due to the increased concentration of the more potent nucleophile, the hydroxide ion (OH⁻).[1] Conversely, at neutral or acidic pH, the rate of hydrolysis is slower, contributing to the stability of the ADC in systemic circulation (typically pH 7.4).[1][2]

The general mechanism for the base-catalyzed hydrolysis of the OPFP ester is depicted below:

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products ADC Antibody-Linker-Drug (this compound-Drug) Tetrahedral Tetrahedral Intermediate ADC->Tetrahedral Nucleophilic Attack OH Hydroxide Ion (OH⁻) OH->Tetrahedral Released_Drug Released Drug (with Amine) Tetrahedral->Released_Drug Collapse of Intermediate Linker_Antibody Antibody-Linker (ALD-PEG4-COOH) Tetrahedral->Linker_Antibody PFP Pentafluorophenol Tetrahedral->PFP

Figure 1: Proposed mechanism of base-catalyzed hydrolysis of the OPFP ester in an ADC context.

Data Presentation: In Vitro Drug Release Kinetics

The following table summarizes representative quantitative data for the in vitro release of a model drug from an this compound conjugate at different pH values and 37°C. This data is illustrative and based on the known chemical properties of pentafluorophenyl esters. Actual release kinetics will be dependent on the specific drug conjugate and experimental conditions.

Time (hours)% Drug Release (pH 5.0)% Drug Release (pH 7.4)% Drug Release (pH 9.0)
0000
1< 12.515.2
61.212.855.4
122.523.578.9
245.140.292.1
489.865.7> 95
7214.578.3> 95

Experimental Protocols

Protocol 1: Preparation of this compound Drug Conjugate

This protocol describes the general procedure for conjugating an amine-containing drug to the this compound linker.

Materials:

  • This compound linker

  • Amine-containing drug

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Reaction vessel (e.g., glass vial)

  • Stirring apparatus

  • High-performance liquid chromatography (HPLC) system for reaction monitoring and purification

Procedure:

  • Dissolve the this compound linker in anhydrous DMF or DMSO to a final concentration of 10-20 mM.

  • In a separate vessel, dissolve the amine-containing drug in anhydrous DMF or DMSO.

  • Add the drug solution to the linker solution. A 1.1 to 1.5 molar excess of the drug relative to the linker is recommended.

  • Add 2-3 equivalents of DIPEA to the reaction mixture to act as a base scavenger.

  • Allow the reaction to proceed at room temperature with stirring for 2-4 hours. Protect the reaction from moisture.

  • Monitor the reaction progress by HPLC until the starting materials are consumed.

  • Upon completion, purify the drug conjugate using reverse-phase HPLC.

  • Lyophilize the purified fractions to obtain the final this compound drug conjugate.

  • Characterize the conjugate by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

G cluster_workflow Conjugation Workflow start Start dissolve_linker Dissolve this compound in Anhydrous Solvent start->dissolve_linker dissolve_drug Dissolve Amine-Drug in Anhydrous Solvent start->dissolve_drug mix_reactants Mix Linker and Drug Solutions dissolve_linker->mix_reactants dissolve_drug->mix_reactants add_base Add DIPEA mix_reactants->add_base react React at Room Temperature (2-4 hours) add_base->react monitor Monitor by HPLC react->monitor purify Purify by RP-HPLC monitor->purify Reaction Complete lyophilize Lyophilize purify->lyophilize characterize Characterize by MS and NMR lyophilize->characterize end_product This compound Drug Conjugate characterize->end_product

Figure 2: Experimental workflow for the synthesis of an this compound drug conjugate.
Protocol 2: In Vitro Drug Release Assay

This protocol details the methodology for assessing the in vitro release of the drug from the this compound conjugate in different buffer systems.

Materials:

  • This compound drug conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 5.0

  • Borate buffer, pH 9.0

  • Incubator or water bath set to 37°C

  • HPLC or LC-MS/MS system for analysis

  • Quenching solution (e.g., 1% formic acid in acetonitrile)

  • Centrifuge and/or filters for sample cleanup

Procedure:

  • Prepare stock solutions of the this compound drug conjugate in a suitable solvent (e.g., DMSO).

  • Prepare the release media: PBS (pH 7.4), citrate buffer (pH 5.0), and borate buffer (pH 9.0).

  • Initiate the release experiment by diluting the drug conjugate stock solution into each of the pre-warmed (37°C) release media to a final concentration of, for example, 100 µg/mL. The final concentration of the organic solvent from the stock solution should be kept low (e.g., <1%) to avoid affecting the release kinetics.

  • Incubate the samples at 37°C.

  • At predetermined time points (e.g., 0, 1, 6, 12, 24, 48, and 72 hours), withdraw an aliquot from each sample.

  • Immediately quench the hydrolysis reaction in the aliquot by adding it to a quenching solution.

  • Process the samples to remove proteins or other interfering substances, if necessary (e.g., by protein precipitation or filtration).

  • Analyze the samples by a validated HPLC or LC-MS/MS method to quantify the concentration of the released drug.

  • Calculate the percentage of drug released at each time point relative to the initial total amount of conjugated drug.

G cluster_assay In Vitro Release Assay Workflow start Start prepare_conjugate Prepare Drug Conjugate Stock Solution start->prepare_conjugate prepare_buffers Prepare and Pre-warm Release Buffers (pH 5.0, 7.4, 9.0) start->prepare_buffers initiate_release Dilute Conjugate into Buffers prepare_conjugate->initiate_release prepare_buffers->initiate_release incubate Incubate at 37°C initiate_release->incubate sample_collection Collect Aliquots at Time Points incubate->sample_collection t = 0, 1, 6, ... 72h quench Quench Reaction sample_collection->quench process_sample Process Sample quench->process_sample analyze Analyze by HPLC or LC-MS/MS process_sample->analyze calculate Calculate % Drug Release analyze->calculate end_result Release Kinetics Data calculate->end_result

Figure 3: Workflow for the in vitro drug release assay.

Conclusion

The this compound linker provides a mechanism for drug release based on the hydrolysis of a pentafluorophenyl ester. The rate of this release is pH-dependent, with increased hydrolysis observed at higher pH values. The protocols outlined in these application notes provide a framework for the synthesis and in vitro characterization of drug conjugates utilizing this linker system. A thorough understanding of the in vitro release kinetics is a critical step in the development of safe and effective antibody-drug conjugates.

References

Application Notes and Protocols for Cleaving the ALD-PEG4-OPFP Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ALD-PEG4-OPFP linker is a cleavable linker system commonly employed in the synthesis of antibody-drug conjugates (ADCs) and other targeted bioconjugates. This linker incorporates a polyethylene glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, a pentafluorophenyl (PFP) ester for efficient conjugation to amine-containing molecules such as antibodies, and a crucial acid-labile aldehyde (ALD) functionality for payload release. The aldehyde is typically present in a protected form, such as an acetal, which ensures stability at physiological pH but allows for controlled cleavage under acidic conditions, characteristic of the endosomal and lysosomal compartments within target cells.

The cleavage mechanism relies on the acid-catalyzed hydrolysis of the acetal to regenerate the aldehyde. This aldehyde is part of a self-immolative spacer that, upon its formation, undergoes a spontaneous electronic cascade to release the conjugated payload. This targeted release mechanism is a cornerstone of the design of effective and selective ADCs.

Mechanism of Cleavage

The cleavage of the this compound linker is a two-step process initiated by an acidic environment.

  • Acid-Catalyzed Hydrolysis: In the acidic milieu of endosomes (pH 5.5-6.2) or lysosomes (pH 4.5-5.0), the acetal protecting group on the aromatic aldehyde is hydrolyzed, regenerating the free aldehyde.

  • Self-Immolative Payload Release: The unmasked aldehyde, being part of a p-aminobenzyl carbamate or a similar self-immolative system, triggers a rapid 1,6-elimination reaction. This electronic cascade results in the formation of a stable quinone methide intermediate and the release of the unmodified payload and carbon dioxide.

This pH-dependent cleavage ensures that the cytotoxic payload is preferentially released inside the target cells, minimizing off-target toxicity.

Quantitative Data Summary

The cleavage kinetics of acetal-based linkers are highly dependent on the pH of the environment. The rate of hydrolysis increases significantly as the pH decreases. While specific kinetic data for the this compound linker is not publicly available, the following table summarizes typical pH-dependent cleavage data for structurally related acetal linkers used in drug delivery, demonstrating the principle of accelerated release in acidic conditions.

pHHalf-life of Acetal Linker CleavageCleavage Condition
7.4Several days to weeksStable in systemic circulation (physiological pH)
6.0Hours to daysGradual release in the tumor microenvironment
5.0Minutes to hoursRapid release in endosomal compartments
4.5< 1 hourVery rapid release in lysosomal compartments

Note: The exact half-life will vary depending on the specific chemical structure of the acetal and the local microenvironment.

Experimental Protocols

This section provides a general protocol for the in vitro cleavage of a payload from a bioconjugate linked via an ALD-PEG4 moiety. This protocol is intended as a starting point and may require optimization for specific applications.

Protocol 1: In Vitro pH-Dependent Cleavage Assay

Objective: To determine the rate of payload release from an ALD-PEG4-linked conjugate at different pH values.

Materials:

  • ALD-PEG4-linked bioconjugate (e.g., ADC) of known concentration

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate-phosphate buffer, pH 6.0

  • Citrate-phosphate buffer, pH 5.0

  • Acetate buffer, pH 4.5

  • Quenching solution (e.g., Tris buffer, pH 8.0, to neutralize the reaction)

  • Analytical HPLC system with a suitable column for separating the conjugate, payload, and other components

  • Incubator or water bath at 37°C

Procedure:

  • Preparation of Samples:

    • Prepare stock solutions of the ALD-PEG4-linked bioconjugate in PBS.

    • For each pH condition to be tested, dilute the stock solution to a final concentration of 1 mg/mL in the corresponding pre-warmed (37°C) buffer (pH 7.4, 6.0, 5.0, and 4.5).

  • Incubation:

    • Incubate the samples at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each reaction mixture.

    • Immediately quench the reaction by adding the aliquot to the quenching solution to stop further cleavage.

  • Analysis:

    • Analyze the samples by analytical HPLC to separate the intact bioconjugate from the released payload.

    • Quantify the peak areas corresponding to the intact conjugate and the free payload.

  • Data Analysis:

    • Calculate the percentage of payload released at each time point for each pH condition.

    • Plot the percentage of released payload versus time to determine the cleavage kinetics.

    • Calculate the half-life (t½) of cleavage at each pH.

Visualizations

Experimental Workflow for In Vitro Cleavage Assay

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution of ADC in PBS prep_ph Dilute in Buffers (pH 7.4, 6.0, 5.0, 4.5) prep_stock->prep_ph incubate Incubate at 37°C prep_ph->incubate sampling Withdraw Aliquots at Time Points incubate->sampling quench Quench Reaction (pH 8.0 Buffer) sampling->quench hplc HPLC Analysis quench->hplc data_analysis Quantify Peaks & Calculate % Release hplc->data_analysis cleavage_mechanism cluster_adc Antibody-Drug Conjugate cluster_cellular_uptake Cellular Uptake cluster_cleavage Linker Cleavage cluster_release Payload Release adc ADC with Acetal-Protected ALD-PEG4 Linker endocytosis Receptor-Mediated Endocytosis adc->endocytosis endosome Endosome (pH 5.5-6.2) endocytosis->endosome lysosome Lysosome (pH 4.5-5.0) endosome->lysosome hydrolysis Acid-Catalyzed Acetal Hydrolysis lysosome->hydrolysis Low pH Trigger self_immolation Self-Immolative 1,6-Elimination hydrolysis->self_immolation payload Active Payload self_immolation->payload

Application Notes and Protocols: The Role of PEGylated Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting these two moieties, profoundly influences the ADC's overall therapeutic index, dictating its stability, solubility, pharmacokinetics (PK), and efficacy. Among the various linker technologies, polyethylene glycol (PEG) linkers have become indispensable tools for optimizing ADC performance.

The inherent hydrophilicity of PEG chains addresses a key challenge in ADC development: the hydrophobicity of many potent cytotoxic payloads. Incorporating PEG into the linker architecture mitigates the propensity for ADC aggregation, a common issue that can compromise manufacturing, reduce efficacy, and induce immunogenicity. Furthermore, PEGylation can improve the pharmacokinetic profile of an ADC, often leading to a longer circulation half-life and increased tumor accumulation.[1]

This document provides a comprehensive overview of the applications of PEGylated linkers in ADCs, including detailed experimental protocols for their synthesis, characterization, and evaluation, as well as a comparative analysis of their impact on ADC performance.

Data Presentation: Comparative Analysis of PEGylated Linkers

The length and architecture of the PEG linker are critical parameters that can be modulated to fine-tune the properties of an ADC. The following tables summarize quantitative data from preclinical studies, offering a comparative look at how these variations impact key performance metrics.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8~5
PEG12~5
PEG24~5

Data adapted from a study on anti-CD30 ADCs with a DAR of 8. This table illustrates that increasing PEG linker length generally leads to a decrease in systemic clearance, with a plateau effect observed at PEG8 and beyond, where the ADC's pharmacokinetic profile begins to resemble that of the parent antibody.[2]

Table 2: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance (DAR 8)

Linker ArchitectureClearance Rate
Linear (L-PEG24)High
Pendant (P-(PEG12)2)Low

Data from a study on a trastuzumab-DM1 conjugate. This comparison highlights that a branched or pendant PEG configuration can be more effective at shielding the hydrophobic payload, leading to improved pharmacokinetics, especially for highly loaded ADCs.[2][3]

Table 3: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Anti-CD30 ADC

Cell LineLinkerIC50 (ng/mL)
Karpas-299No PEG~10
Karpas-299PEG2~10
Karpas-299PEG4~10
Karpas-299PEG8~10
Karpas-299PEG12~10
Karpas-299PEG24~10

Data adapted from Burke et al., 2017. In this particular study, the inclusion of PEG linkers of varying lengths had no significant effect on the in vitro potency of the conjugates on CD30+ lymphoma cell lines.[2]

Table 4: Impact of PEG Linker Length on In Vitro Cytotoxicity of Affibody-Drug Conjugates

ConjugateFold Reduction in Cytotoxicity (vs. No PEG)
4 kDa PEG Linker4.5-fold
10 kDa PEG Linker22-fold

This data, from a study using miniaturized affibody-based drug conjugates, shows that in some contexts, longer PEG chains can lead to a reduction in in vitro cytotoxicity, possibly due to steric hindrance.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, characterization, and evaluation of ADCs with PEGylated linkers.

Protocol 1: Synthesis of a Maleimide-PEG-VC-PABC-MMAE ADC

This protocol describes the conjugation of a thiol-reactive Maleimide-PEG-Val-Cit-PABC-MMAE linker to an antibody via partial reduction of interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Maleimide-PEGn-VC-PABC-MMAE linker (where 'n' is the number of PEG units)

  • Reaction Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5

  • Quenching Solution: 10 mM N-ethylmaleimide (NEM) in PBS

  • Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Antibody Reduction:

    • Dissolve the mAb in the Reaction Buffer to a final concentration of 5-10 mg/mL.

    • Add a 5-10 molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 2 hours to partially reduce the interchain disulfide bonds, exposing free sulfhydryl groups.

  • Drug-Linker Conjugation:

    • Dissolve the Maleimide-PEGn-VC-PABC-MMAE linker in dimethyl sulfoxide (DMSO) to a concentration of 10 mM.

    • Add a 5-8 molar excess of the dissolved drug-linker to the reduced antibody solution. The final DMSO concentration should not exceed 10% (v/v).

    • Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.

  • Quenching:

    • Add a 2-fold molar excess of NEM (relative to TCEP) to the reaction mixture to cap any unreacted thiol groups on the antibody.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the ADC using an SEC column pre-equilibrated with PBS (pH 7.4) to remove excess drug-linker and other small molecules.

    • Collect the fractions corresponding to the monomeric ADC peak.

  • Characterization:

    • Determine the final protein concentration using a BCA assay or by measuring absorbance at 280 nm.

    • Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation using the protocols outlined below.

Protocol 2: Synthesis of an ADC using a DBCO-PEG Linker (Copper-Free Click Chemistry)

This protocol outlines a two-step process for ADC synthesis using a DBCO-PEG-acid linker, which involves antibody modification followed by a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.

Materials:

  • Monoclonal antibody (mAb) in PBS

  • DBCO-PEGn-acid linker

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Azide-functionalized payload

  • Anhydrous dimethylformamide (DMF) or DMSO

  • Purification: SEC column

Procedure:

Step 1: Antibody Modification with DBCO-PEG Linker

  • Activation of DBCO-PEGn-acid:

    • Dissolve the DBCO-PEGn-acid linker and NHS in anhydrous DMF at a molar ratio of 1:1.2.

    • Add DCC to the solution at a 1.1 molar excess relative to the linker.

    • Allow the reaction to proceed at room temperature for 4-6 hours to form the DBCO-PEGn-NHS ester.

  • Conjugation to Antibody:

    • Buffer exchange the mAb into a conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).

    • Add a 10-20 fold molar excess of the activated DBCO-PEGn-NHS ester to the antibody solution.

    • Incubate for 2 hours at room temperature.

    • Purify the DBCO-modified antibody using an SEC column to remove excess linker.

Step 2: Payload Conjugation via SPAAC

  • Click Reaction:

    • Dissolve the azide-functionalized payload in a compatible solvent (e.g., DMSO).

    • Add a 3-5 molar excess of the azide-payload to the purified DBCO-modified antibody.

    • Incubate the reaction mixture overnight at 4°C.

  • Purification and Characterization:

    • Purify the final ADC using an SEC column.

    • Characterize the ADC for DAR, purity, and aggregation.

Protocol 3: Characterization of PEGylated ADCs

A. Hydrophobic Interaction Chromatography (HIC) for DAR Determination

HIC separates ADC species based on the hydrophobicity conferred by the conjugated payload, allowing for the determination of the drug-to-antibody ratio (DAR).

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0

  • HPLC system

Procedure:

  • Equilibrate the HIC column with a mixture of Mobile Phase A and B (e.g., 67% A, 33% B).

  • Inject the ADC sample (typically 20-50 µg).

  • Elute the ADC species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). For example, a gradient from 33% to 100% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 280 nm. Different peaks will correspond to ADC species with different DARs (e.g., DAR0, DAR2, DAR4, etc.).

  • Calculate the average DAR by integrating the peak areas of the different species.

B. Size Exclusion Chromatography (SEC) for Purity and Aggregation Analysis

SEC separates molecules based on their hydrodynamic radius to assess the purity and extent of aggregation of the ADC.

Materials:

  • SEC column (e.g., Agilent AdvanceBio SEC)

  • Mobile Phase: 50 mM sodium phosphate, 200 mM NaCl, pH 7.0

  • HPLC or UPLC system

Procedure:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.35 mL/min).

  • Inject the ADC sample (typically 10-20 µg).

  • Monitor the elution profile at 280 nm. The main peak corresponds to the monomeric ADC, while earlier eluting peaks represent aggregates.

  • Calculate the percentage of monomer and aggregates by integrating the respective peak areas.

C. Mass Spectrometry (MS) for Identity and DAR Confirmation

LC-MS analysis of the intact or reduced ADC can confirm its identity and provide a precise measurement of the DAR.

Procedure:

  • For intact mass analysis, desalt the ADC sample.

  • For analysis of reduced antibody chains, treat the ADC with a reducing agent (e.g., DTT) and deglycosylate with PNGase F to simplify the mass spectrum.

  • Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF) coupled with liquid chromatography.

  • Deconvolute the resulting mass spectra to determine the masses of the different ADC species and calculate the DAR.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the ADC.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete medium. Add 100 µL of the diluted ADCs to the respective wells.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.

Protocol 5: In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of a PEGylated ADC in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID)

  • Tumor cells

  • Matrigel

  • ADC, vehicle control, and isotype control ADC

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 2-5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³). Randomize mice into treatment groups.

  • ADC Administration: Administer the ADC and controls to the respective groups, typically via intravenous (IV) injection.

  • Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor the overall health of the mice.

  • Endpoint and Data Analysis: Conclude the study when tumors in the control group reach a specified size. Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.

Visualizations

The following diagrams illustrate key concepts, workflows, and signaling pathways related to PEGylated ADCs.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody (mAb) Linker PEGylated Linker Antibody->Linker Conjugation Site (e.g., Cysteine) Payload Cytotoxic Payload Linker->Payload Cleavable or Non-cleavable Bond

Caption: General structure of a PEGylated Antibody-Drug Conjugate.

MMAE_Pathway cluster_Cell Tumor Cell ADC ADC Internalization (Endocytosis) Lysosome Lysosome ADC->Lysosome MMAE Released MMAE Lysosome->MMAE Linker Cleavage Tubulin Tubulin Dimers MMAE->Tubulin Binds to Tubulin Microtubules Microtubule Disruption Tubulin->Microtubules Inhibits Polymerization Apoptosis Apoptosis Microtubules->Apoptosis G2/M Cell Cycle Arrest

Caption: Mechanism of action for an MMAE-payload ADC.

TopoI_Pathway cluster_Nucleus Cell Nucleus Payload Released Topoisomerase I Inhibitor (e.g., Exatecan) TopoI Topoisomerase I (Top1) Payload->TopoI Binds to Complex Top1-DNA Cleavage Complex Stabilized TopoI->Complex Traps on DNA DNA DNA DSB DNA Double-Strand Breaks (Replication Collision) Complex->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of action for a Topoisomerase I inhibitor payload.

ADC_Synthesis_Workflow cluster_Workflow ADC Synthesis and Characterization Workflow start Start: mAb & Linker-Payload reduction 1. Antibody Reduction (e.g., TCEP) start->reduction conjugation 2. Conjugation Reaction reduction->conjugation purification 3. Purification (e.g., SEC) conjugation->purification characterization 4. Characterization purification->characterization dar DAR (HIC) characterization->dar purity Purity/Aggregation (SEC) characterization->purity mass Identity (MS) characterization->mass end Final ADC dar->end purity->end mass->end

Caption: Experimental workflow for ADC synthesis and characterization.

Linker_Decision_Tree q1 Is the payload highly hydrophobic? a1_yes Consider longer (PEG8+) or branched PEG linkers q1->a1_yes Yes q2_no Is steric hindrance a potential issue? q1->q2_no No q3 Is a high DAR (>4) desired? a1_yes->q3 Next Consideration a2_yes Consider longer linear PEG linkers (e.g., PEG8-PEG24) q2_no->a2_yes Yes a2_no Shorter PEG linkers (e.g., PEG2-PEG4) may suffice q2_no->a2_no No a2_yes->q3 Next Consideration a2_no->q3 Next Consideration a3_yes Branched or pendant PEG linkers are preferred to maintain solubility q3->a3_yes Yes a3_no Linear PEG linkers are generally suitable q3->a3_no No end Proceed with Synthesis & Evaluation a3_yes->end Finalize Linker Choice a3_no->end Finalize Linker Choice

Caption: Decision tree for selecting an optimal PEGylated linker.

References

ALD-PEG4-OPFP supplier and handling instructions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALD-PEG4-OPFP is a heterobifunctional crosslinker featuring an aldehyde group and a pentafluorophenyl (PFP) ester, connected by a 4-unit polyethylene glycol (PEG) spacer. This linker is predominantly utilized in bioconjugation, particularly for the synthesis of antibody-drug conjugates (ADCs). The aldehyde group facilitates reaction with aminooxy-containing molecules to form a stable oxime linkage. The PFP ester is an amine-reactive functional group that forms a stable amide bond with primary amines and is less susceptible to hydrolysis compared to N-hydroxysuccinimide (NHS) esters.[1] The hydrophilic PEG4 spacer enhances the solubility of the molecule in aqueous environments.[2]

Suppliers

A variety of chemical suppliers offer this compound and similar reagents. Below is a list of potential vendors:

  • BroadPharm

  • GlpBio

  • DC Chemicals

  • MedchemExpress

  • CymitQuimica

  • Conju-Probe

Physicochemical and Handling Properties

Proper handling and storage of this compound are crucial for maintaining its reactivity and ensuring experimental success.

PropertyValueSource
Molecular Weight 563.5 g/mol [2]
CAS Number 1324007-10-4[2]
Purity Typically ≥98%[2]
Appearance Colorless oil
Storage Temperature -20°C
Shipping Temperature Ambient
Solubility Soluble in DMSO, DCM, DMF

Experimental Protocols

Protocol 1: Two-Step Bioconjugation - Protein Labeling with a Small Molecule

This protocol describes the conjugation of a protein (containing primary amines, e.g., lysine residues) to a small molecule that has been functionalized with an aminooxy group.

Materials:

  • This compound

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Aminooxy-functionalized small molecule

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Desalting columns or dialysis equipment

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

Step 1: Reaction of this compound with the Protein

  • Protein Preparation: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Crosslinker Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically for each specific application.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

  • Purification: Remove excess, unreacted this compound using a desalting column or by dialysis against the Reaction Buffer.

Step 2: Reaction of Aldehyde-Modified Protein with Aminooxy-Functionalized Small Molecule

  • Aminooxy-Molecule Preparation: Dissolve the aminooxy-functionalized small molecule in a compatible solvent.

  • Reaction: Add the dissolved aminooxy-functionalized small molecule to the purified aldehyde-modified protein. The reaction is most efficient at a neutral pH (6.5-7.5).

  • Catalysis (Optional): To accelerate the reaction, aniline or its derivatives can be used as a catalyst.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature.

  • Final Purification: Purify the final protein-small molecule conjugate using size-exclusion chromatography, dialysis, or another appropriate method to remove unreacted small molecules and byproducts.

Safety and Handling

General Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the reagent in a well-ventilated area.

  • Avoid inhalation of any dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Wash hands thoroughly after handling.

Storage:

  • Store this compound at -20°C in a dry environment.

  • The reagent is moisture-sensitive. Equilibrate the vial to room temperature before opening to prevent condensation.

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

Diagrams

G Figure 1: Two-Step Bioconjugation Workflow cluster_0 Step 1: Protein Modification cluster_1 Step 2: Conjugation Protein Protein Reaction_1 Amide Bond Formation Protein->Reaction_1 Primary Amines ALD_PEG4_OPFP This compound ALD_PEG4_OPFP->Reaction_1 PFP Ester Modified_Protein Aldehyde-Modified Protein Purification_1 Purification (Desalting/Dialysis) Modified_Protein->Purification_1 Purified_Protein Purified Aldehyde- Modified Protein Purification_1->Purified_Protein Reaction_1->Modified_Protein Aminooxy_Molecule Aminooxy-Functionalized Small Molecule Reaction_2 Oxime Bond Formation Aminooxy_Molecule->Reaction_2 Aminooxy Purified_Protein->Reaction_2 Aldehyde Final_Conjugate Protein-Small Molecule Conjugate Purification_2 Final Purification (e.g., SEC) Final_Conjugate->Purification_2 Reaction_2->Final_Conjugate

Caption: A diagram illustrating the two-step bioconjugation process using this compound.

G Figure 2: Reaction of PFP Ester with Primary Amine cluster_0 R1_PFP R1-C(O)O-PFP Reaction + R1_PFP->Reaction R2_NH2 R2-NH2 R2_NH2->Reaction Amide_Bond R1-C(O)NH-R2 PFP_Leaving_Group PFP-OH Products Reaction->Products pH 7-9 Products->Amide_Bond Products->PFP_Leaving_Group

Caption: The reaction mechanism of a PFP ester with a primary amine to form a stable amide bond.

G Figure 3: Reaction of Aldehyde with Aminooxy Group cluster_0 R1_CHO R1-CHO Reaction + R1_CHO->Reaction R2_ONH2 R2-O-NH2 R2_ONH2->Reaction Oxime_Bond R1-CH=N-O-R2 Water H2O Products Reaction->Products pH 6.5-7.5 Products->Oxime_Bond Products->Water

Caption: The formation of a stable oxime linkage from the reaction of an aldehyde and an aminooxy group.

References

Troubleshooting & Optimization

Technical Support Center: ALD-PEG4-OPFP Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ALD-PEG4-OPFP conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for troubleshooting common issues encountered during the use of this bifunctional linker.

Frequently Asked Questions (FAQs)

Reagent Handling and Storage

Q1: How should I store and handle the this compound linker? A1: The this compound linker is sensitive to moisture due to its active PFP ester group. For long-term stability, it should be stored at -20°C in a tightly sealed container with a desiccant. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the PFP ester.[1][2]

Q2: Can I prepare a stock solution of the this compound linker? A2: It is strongly recommended to prepare solutions of the linker immediately before use.[1][2] The PFP ester is susceptible to hydrolysis, especially in the presence of water. If you must prepare a stock solution, use an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and store it at -20°C under desiccating conditions for a very limited time.[1] Do not prepare stock solutions in aqueous buffers.

Troubleshooting Guide: PFP Ester Reaction (Amine Conjugation)

This section addresses issues related to the reaction of the O-pentafluorophenyl (OPFP) ester moiety with a primary or secondary amine on your protein, peptide, or other biomolecule.

Q3: I am seeing very low or no conjugation to my amine-containing molecule. What are the common causes? A3: Low conjugation efficiency is typically caused by one of four factors:

  • Hydrolysis of the PFP Ester: The most common issue is the hydrolysis of the PFP ester to a non-reactive carboxylic acid. This is accelerated by suboptimal pH and the presence of water in solvents.

  • Suboptimal Reaction pH: The reaction of PFP esters with primary amines is most efficient at a pH of 7.2-8.5. At lower pH, the amine is protonated and less nucleophilic. At pH values above 8.5, the rate of PFP ester hydrolysis increases significantly, reducing the yield.

  • Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the PFP ester and should be avoided.

  • Inactive Reagents: Ensure your biomolecule solution is fresh and the this compound has been stored correctly.

Q4: How can I improve my conjugation yield for the PFP ester reaction? A4: To improve your yield, consider the following optimizations:

  • Buffer Exchange: Ensure your biomolecule is in an amine-free buffer (e.g., PBS, HEPES, borate) at the optimal pH of 7.2-8.5.

  • Reagent Preparation: Dissolve the this compound linker in anhydrous DMSO or DMF immediately before adding it to the reaction mixture.

  • Molar Ratio: Increase the molar excess of the this compound linker relative to the amine. A starting point is a 5:1 to 10:1 molar ratio of linker-to-amine.

  • Reaction Time and Temperature: The reaction can typically proceed for 1-4 hours at room temperature or overnight at 4°C for sensitive biomolecules.

PFP Ester Reaction Parameters
ParameterRecommended ConditionRationale & Troubleshooting Notes
pH 7.2 - 8.5Balances amine reactivity (deprotonated) and PFP ester stability. Lower pH reduces amine nucleophilicity; higher pH drastically increases ester hydrolysis.
Buffer PBS, HEPES, Borate, CarbonateMust be free of primary amines (e.g., Tris, Glycine) which compete in the reaction.
Solvent for Linker Anhydrous DMSO or DMFThe linker is moisture-sensitive. Prepare solution immediately before use to prevent hydrolysis.
Molar Ratio (Linker:Amine) 2:1 to 10:1Optimize based on the number of available amines and desired degree of labeling. Start with a 5-fold excess.
Temperature 20–25°C (Room Temp) or 4°C4°C can be used for sensitive proteins to minimize degradation, though the reaction will be slower.
Reaction Time 1 - 4 hours (RT) or Overnight (4°C)Monitor progress via analytical methods like HPLC or SDS-PAGE if possible.
Quenching Reagent 1 M Tris or Glycine, pH 8.0Add to consume any excess, unreacted PFP ester and terminate the reaction.

Troubleshooting Guide: Aldehyde Reaction (Reductive Amination)

This section addresses issues related to the reaction of the aldehyde (ALD) moiety with a primary amine on a biomolecule, followed by reduction to a stable secondary amine bond.

Q5: My reductive amination reaction has a low yield. What could be wrong? A5: Low yields in reductive amination are often traced to problems with the two-step process: imine formation and reduction.

  • Inefficient Imine Formation: The initial formation of the imine intermediate is reversible and pH-dependent. The optimal pH for imine formation is typically slightly acidic, around pH 4-5, to facilitate the dehydration step. If the pH is too low, the amine nucleophile is protonated; if it's too high, the carbonyl is not sufficiently activated.

  • Incorrect Reducing Agent: The choice of reducing agent is critical. A strong reducing agent like sodium borohydride (NaBH₄) can reduce the aldehyde before it forms an imine. A milder agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred as they selectively reduce the imine.

  • Degraded Reducing Agent: Hydride reducing agents can degrade over time. Use a fresh, properly stored supply.

  • Hydrolysis of Imine: The imine intermediate is susceptible to hydrolysis, especially if it is not reduced in a timely manner.

Q6: What are the key parameters to optimize for the aldehyde conjugation step? A6: Focus on the pH and the reducing agent.

  • pH Control: While imine formation is best at pH 4-5, the subsequent reduction is often carried out in a range of pH 6-7.5. You may need to perform a two-step pH adjustment or find a compromise pH for a one-pot reaction.

  • Reducing Agent: Use sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). NaBH(OAc)₃ is often preferred as it is less toxic and can be used in a wider range of solvents.

  • Molar Ratio: Use a molar excess of the aldehyde-bearing molecule (10-20 fold) and the reducing agent (1.5-2 fold over the amine).

Reductive Amination Reaction Parameters
ParameterRecommended ConditionRationale & Troubleshooting Notes
pH 6.0 - 7.5 (One-pot)A compromise pH. Optimal imine formation occurs at pH 4-5, but this can be challenging for proteins. If yield is low, consider a two-step reaction with pH adjustment.
Buffer MES, HEPES, PBSEnsure the buffer does not interfere with the reaction components.
Reducing Agent NaBH₃CN or NaBH(OAc)₃These mild agents selectively reduce the imine/iminium ion without significantly reducing the aldehyde starting material.
Molar Ratio (Linker:Protein) 5:1 to 20:1Highly dependent on the protein and number of accessible amines. Empirical optimization is required.
Temperature 4°C to Room TemperatureLower temperatures can help control the reaction and maintain protein stability over longer incubation times.
Reaction Time 4 to 24 hoursThe reaction is typically slow. Monitor progress if possible.

Purification and Analysis

Q7: How do I purify my final conjugate and remove unreacted linker? A7: Purification is essential to remove excess linker, hydrolyzed byproducts, and unconjugated biomolecules. The best method depends on the size of your final product.

  • Size Exclusion Chromatography (SEC): This is one of the most common and effective methods. It separates molecules based on their hydrodynamic radius, efficiently removing small molecules like unreacted linkers from larger protein conjugates.

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. Since PEGylation can shield surface charges, IEX can often separate un-conjugated, mono-conjugated, and multi-conjugated species.

  • Dialysis / Ultrafiltration: These membrane-based methods are useful for removing small molecule impurities from large protein conjugates and for buffer exchange.

  • Hydrophobic Interaction Chromatography (HIC): HIC can also be used as a polishing step, separating species based on differences in hydrophobicity.

Experimental Protocols

Protocol 1: General Procedure for PFP-Ester Conjugation to a Protein
  • Protein Preparation: Dissolve the protein or biomolecule in an amine-free buffer (e.g., 100 mM PBS, pH 7.5) to a concentration of 1-5 mg/mL.

  • Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-50 mM.

  • Conjugation: Add the dissolved linker solution to the protein solution at a 5- to 10-fold molar excess. Add it slowly while gently stirring.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): Add a quenching buffer (e.g., Tris buffer to a final concentration of 50 mM, pH 8.0) and incubate for 30 minutes to stop the reaction.

  • Purification: Purify the conjugate using size exclusion chromatography (SEC) or dialysis to remove unreacted linker and byproducts.

Protocol 2: General Procedure for Reductive Amination
  • Protein Preparation: Dissolve the amine-containing protein in a reaction buffer (e.g., 100 mM MES or HEPES, pH 6.5) to a concentration of 1-10 mg/mL.

  • Aldehyde Addition: Add the aldehyde-containing molecule (e.g., a protein previously modified with this compound) to the protein solution at a 10- to 20-fold molar excess.

  • Incubation (Imine Formation): Gently mix and allow to incubate for 1-2 hours at room temperature.

  • Reduction: Prepare a fresh stock of sodium cyanoborohydride (NaBH₃CN) in the reaction buffer. Add it to the reaction mixture to a final concentration of 20-50 mM.

  • Incubation (Reduction): Incubate the reaction for 12-24 hours at 4°C or room temperature.

  • Purification: Remove excess reagents and purify the conjugate by SEC or another suitable chromatography method.

Visual Guides

Reaction_Mechanism cluster_step1 Step 1: PFP Ester Reaction cluster_step2 Step 2: Reductive Amination Mol_A Molecule A (contains -NH2) Intermediate ALD-PEG4-Molecule A Mol_A->Intermediate pH 7.2-8.5 Linker This compound Linker->Intermediate PFP Pentafluorophenol (Byproduct) Intermediate->PFP Final_Conj Molecule B-PEG4-Molecule A Intermediate->Final_Conj pH 6.0-7.5 Mol_B Molecule B (contains -NH2) Mol_B->Final_Conj Reducer + NaBH3CN Final_Conj->Reducer

Caption: General two-step workflow for this compound conjugation.

Troubleshooting_Workflow Start Low Conjugation Yield Check_Reaction Which reaction failed? Start->Check_Reaction PFP_Ester PFP Ester Reaction (Amine coupling) Check_Reaction->PFP_Ester Step 1 Aldehyde Aldehyde Reaction (Reductive Amination) Check_Reaction->Aldehyde Step 2 Check_pH_PFP Is pH 7.2 - 8.5? PFP_Ester->Check_pH_PFP Check_pH_ALD Is pH optimal for imine formation? (Try pH 6.0-7.5) Aldehyde->Check_pH_ALD Check_pH_PFP->PFP_Ester No, Adjust pH Check_Buffer_PFP Buffer amine-free? (e.g., PBS, HEPES) Check_pH_PFP->Check_Buffer_PFP Yes Check_Buffer_PFP->PFP_Ester No, Buffer Exchange Check_Reagent_PFP Linker dissolved in anhydrous DMSO/DMF immediately before use? Check_Buffer_PFP->Check_Reagent_PFP Yes Check_Reagent_PFP->PFP_Ester No, Use Anhydrous Increase_Ratio_PFP Action: Increase molar excess of linker Check_Reagent_PFP->Increase_Ratio_PFP Yes Check_pH_ALD->Aldehyde No, Adjust pH Check_Reducer Using mild reducer? (e.g., NaBH3CN) Check_pH_ALD->Check_Reducer Yes Check_Reducer->Aldehyde No, Change Reducer Check_Reagent_ALD Reducer supply fresh? Check_Reducer->Check_Reagent_ALD Yes Check_Reagent_ALD->Aldehyde No, Use Fresh Optimize_Time Action: Increase reaction time (4-24h) Check_Reagent_ALD->Optimize_Time Yes

Caption: Troubleshooting decision tree for low conjugation yield.

Hydrolysis_Pathway Active_Ester Active this compound Water + H2O Active_Ester->Water Inactive_Acid Inactive ALD-PEG4-COOH (Carboxylic Acid) Water->Inactive_Acid Hydrolysis (accelerated at high pH) PFP Pentafluorophenol Inactive_Acid->PFP +

Caption: PFP ester hydrolysis, a common side reaction.

References

Technical Support Center: Optimizing Drug-to-Antibody Ratio with ALD-PEG4-OPFP

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of drug-to-antibody ratios (DAR) using the ALD-PEG4-OPFP linker. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to facilitate successful antibody-drug conjugate (ADC) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its advantages?

This compound is a heterobifunctional crosslinker used in the synthesis of antibody-drug conjugates. It features a pentafluorophenyl (PFP) ester and an aldehyde group, connected by a 4-unit polyethylene glycol (PEG) spacer. The PFP ester is an amine-reactive group that forms stable amide bonds with lysine residues on the antibody. The aldehyde group can be used for subsequent conjugation steps, for example, with molecules containing an aminooxy group.

The primary advantages of using a PFP ester over a more traditional N-hydroxysuccinimide (NHS) ester are its increased stability in aqueous solutions and reduced susceptibility to hydrolysis.[1] This enhanced stability can lead to more efficient and reproducible conjugation reactions.[2] The PEG4 spacer is hydrophilic and can help to reduce aggregation and improve the pharmacokinetic properties of the final ADC.

Q2: What is the optimal pH for conjugating this compound to an antibody?

The optimal pH for reacting PFP esters with primary amines, such as the lysine residues on an antibody, is typically between 7.2 and 8.5.[3][4] Within this range, the targeted amine groups are sufficiently deprotonated and thus nucleophilic, while the rate of PFP ester hydrolysis remains manageable. A pH below 7.2 will result in protonated, less reactive amines, whereas a pH above 8.5 can significantly accelerate the hydrolysis of the PFP ester, reducing conjugation efficiency.[2]

Q3: Which buffers are recommended for the conjugation reaction?

It is crucial to use buffers that do not contain primary amines, as these will compete with the antibody for reaction with the PFP ester. Recommended buffers include phosphate-buffered saline (PBS), HEPES, and borate buffers. Buffers such as Tris and glycine must be avoided.

Q4: How should I prepare and store the this compound linker?

This compound is moisture-sensitive and should be stored at -20°C in a desiccated environment. Before use, allow the vial to equilibrate to room temperature to prevent condensation. It is recommended to dissolve the linker in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Stock solutions should be freshly prepared for each experiment to avoid degradation due to hydrolysis.

Troubleshooting Guide

Issue 1: Low Drug-to-Antibody Ratio (DAR)
Potential Cause Recommended Solution
Suboptimal pH Verify the reaction buffer pH is within the optimal range of 7.2-8.5. A lower pH reduces amine reactivity, while a higher pH increases PFP ester hydrolysis.
Hydrolysis of PFP Ester Prepare the this compound solution immediately before adding it to the antibody solution. Minimize the time the linker is in an aqueous buffer before the conjugation reaction.
Insufficient Molar Excess of Linker Increase the molar ratio of this compound to the antibody. A starting point of a 5- to 15-fold molar excess is recommended. This can be further optimized to achieve the desired DAR.
Low Antibody Concentration The rate of hydrolysis is a more significant competitor in dilute antibody solutions. If possible, increase the concentration of the antibody to favor the bimolecular conjugation reaction. A typical concentration range is 2–10 mg/mL.
Inactive Linker Ensure proper storage of the this compound linker at -20°C in a desiccated container. Allow the vial to warm to room temperature before opening to prevent moisture contamination.
Presence of Competing Amines Ensure the antibody is in an amine-free buffer like PBS, HEPES, or borate buffer. If the antibody was stored in a buffer containing primary amines (e.g., Tris), perform a buffer exchange before conjugation.
Issue 2: High Aggregation of the ADC
Potential Cause Recommended Solution
Hydrophobic Interactions While the PEG4 spacer enhances hydrophilicity, a high DAR can still lead to aggregation due to the nature of the conjugated drug. Consider reducing the DAR by lowering the molar excess of the linker during conjugation.
Use of Organic Co-solvent If the this compound linker or the drug-linker conjugate has poor aqueous solubility, a small amount of an organic co-solvent (e.g., DMSO or DMF, typically less than 10% of the total reaction volume) can be used. However, excessive organic solvent can denature the antibody, leading to aggregation.
Improper Buffer Conditions After the conjugation reaction, perform a buffer exchange into a formulation buffer that is known to maintain the stability of the antibody.
Purification Method Use size-exclusion chromatography (SEC) to remove aggregates from the final ADC product.

Experimental Protocols

Protocol 1: General Procedure for Antibody Conjugation with this compound

This protocol provides a general guideline for conjugating this compound to an antibody via lysine residues. Optimization of reaction conditions may be necessary for specific antibodies and desired DAR.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns for buffer exchange

Procedure:

  • Antibody Preparation:

    • If necessary, perform a buffer exchange to transfer the antibody into an amine-free reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.5).

    • Adjust the antibody concentration to 2–10 mg/mL.

  • This compound Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Slowly add the desired molar excess of the this compound stock solution to the antibody solution with gentle stirring. A starting point of a 5- to 15-fold molar excess is recommended.

    • Ensure the final concentration of the organic co-solvent is less than 10% to avoid antibody denaturation.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50 mM to stop the reaction by reacting with any unreacted PFP ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted this compound and byproducts by buffer exchange using a desalting column equilibrated with the desired storage buffer.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The average DAR can be determined using various analytical techniques. Below is a summary of common methods.

Method Principle Advantages Disadvantages
UV-Vis Spectrophotometry Measures the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and a wavelength specific to the drug) to calculate the concentrations of the antibody and the drug.Simple and rapid.Provides an average DAR only; does not give information on the distribution of different DAR species. Less accurate than other methods.
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on the number of conjugated drug molecules, as each added drug-linker increases the hydrophobicity of the antibody.Provides information on the distribution of different DAR species (e.g., DAR0, DAR2, DAR4, etc.) and the average DAR.May not be suitable for all types of ADCs.
Reversed-Phase Liquid Chromatography (RPLC) Separates the light and heavy chains of the reduced ADC, allowing for the determination of the number of drugs conjugated to each chain.Provides detailed information on drug distribution at the subunit level.Requires reduction of the antibody, so it does not analyze the intact ADC.
Mass Spectrometry (MS) Measures the mass of the intact ADC or its subunits to determine the number of conjugated drug molecules.Highly accurate and provides detailed information on DAR distribution and the location of conjugation sites.Requires specialized equipment and expertise.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis antibody_prep Antibody Preparation (Buffer Exchange & Concentration Adjustment) conjugation Conjugation Reaction (pH 7.2-8.5, RT for 1-4h or 4°C overnight) antibody_prep->conjugation linker_prep Linker Solution Preparation (Freshly dissolved in DMSO/DMF) linker_prep->conjugation quenching Quenching (Addition of Tris buffer) conjugation->quenching purification Purification (Size-Exclusion Chromatography) quenching->purification analysis DAR Analysis (HIC, RPLC, MS) purification->analysis

Experimental workflow for ADC synthesis.

troubleshooting_low_dar cluster_causes Potential Causes cluster_solutions Solutions start Low DAR Observed ph Suboptimal pH? start->ph hydrolysis Linker Hydrolysis? start->hydrolysis molar_ratio Insufficient Molar Ratio? start->molar_ratio concentration Low Antibody Concentration? start->concentration reagents Inactive Reagents? start->reagents adjust_ph Adjust pH to 7.2-8.5 ph->adjust_ph fresh_linker Prepare Fresh Linker Solution hydrolysis->fresh_linker increase_ratio Increase Molar Excess of Linker molar_ratio->increase_ratio increase_conc Increase Antibody Concentration concentration->increase_conc check_storage Verify Reagent Storage reagents->check_storage

Troubleshooting logic for low DAR.

References

ALD-PEG4-OPFP stability issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ALD-PEG4-OPFP. This resource provides troubleshooting guides and frequently asked questions to help researchers and drug development professionals address stability issues and other common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional crosslinker containing an aldehyde group, a polyethylene glycol (PEG) spacer, and an O-pentafluorophenyl (OPFP) ester. The aldehyde group can react with hydrazides or aminooxy moieties, while the OPFP ester is an amine-reactive functional group used for bioconjugation, particularly in the synthesis of antibody-drug conjugates (ADCs).[1][2][3] The PEG spacer enhances solubility and provides flexibility.

Q2: How should this compound be stored to ensure its stability?

To maintain its reactivity, this compound should be stored at -20°C.[4][5] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month. It is crucial to prevent moisture contamination, which can lead to hydrolysis of the reactive OPFP ester.

Q3: In which solvents can this compound be dissolved?

This compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF). When preparing for aqueous reactions, a concentrated stock solution in an anhydrous organic solvent should be prepared first and then added to the aqueous reaction buffer.

Q4: What are the main stability concerns with this compound?

The primary stability issue with this compound is the hydrolysis of the OPFP ester in aqueous solutions. Similar to other active esters like N-hydroxysuccinimide (NHS) esters, the OPFP ester can react with water, leading to the formation of an inactive carboxylic acid and rendering the linker unable to conjugate with primary amines. While PFP esters are generally less susceptible to hydrolysis than NHS esters, it is still a critical factor to consider.

Troubleshooting Guide

Issue 1: Low Conjugation Efficiency or No Reaction

Possible Cause 1: Hydrolysis of the OPFP Ester

  • Explanation: The OPFP ester is susceptible to hydrolysis, especially at higher pH values. If the ester hydrolyzes before it can react with the amine, the conjugation will fail.

  • Solution:

    • pH Control: Maintain the reaction pH in the optimal range for aminolysis, which is typically between 7.2 and 8.5 for similar active esters. While PFP esters are more stable at alkaline pH than NHS esters, it is still best to avoid excessively high pH.

    • Fresh Reagents: Prepare fresh stock solutions of this compound in an anhydrous organic solvent like DMSO or DMF right before use.

    • Reaction Time: Add the this compound solution to the amine-containing solution immediately after preparation to minimize the time it is exposed to the aqueous environment before the reaction.

Possible Cause 2: Inappropriate Buffer Composition

  • Explanation: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the OPFP ester, leading to low yields of the desired conjugate.

  • Solution:

    • Use Non-Amine Buffers: Employ buffers that do not contain primary amines, such as phosphate-buffered saline (PBS), HEPES, or bicarbonate buffers.

Possible Cause 3: Inactive Amine

  • Explanation: At a pH below ~7.2, the primary amines on the target molecule will be predominantly protonated (-NH3+), making them poor nucleophiles and thus unreactive towards the OPFP ester.

  • Solution:

    • Confirm Reaction pH: Ensure the reaction pH is within the recommended range (7.2-8.5) to have a sufficient concentration of deprotonated, reactive amines.

Issue 2: Inconsistent Results Between Experiments

Possible Cause 1: Moisture Contamination of Stored Reagent

  • Explanation: If the solid this compound reagent is repeatedly exposed to ambient air while cold, moisture can condense on the product, leading to gradual hydrolysis over time.

  • Solution:

    • Proper Handling: Always allow the reagent vial to equilibrate to room temperature before opening.

    • Inert Atmosphere: For long-term storage, consider purging the vial with an inert gas like argon or nitrogen before sealing.

Possible Cause 2: Degradation of Solvent

  • Explanation: Solvents like DMF can degrade over time to form amines, which can react with the OPFP ester in your stock solution.

  • Solution:

    • Use High-Quality, Anhydrous Solvents: Use fresh, high-purity, anhydrous solvents for preparing stock solutions. Consider using alternatives like N,N-dimethylacetamide (DMAC) which is less prone to degradation.

Quantitative Data on Active Ester Stability

pHTemperature (°C)Half-life of NHS Ester
7.0254-5 hours
8.0251 hour
8.62510 minutes

Data adapted from Thermo Fisher Scientific documentation for NHS esters.

Experimental Protocols

Protocol: General Procedure for Protein Conjugation with this compound

  • Reagent Preparation:

    • Equilibrate the vial of this compound to room temperature before opening.

    • Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Protein Preparation:

    • Dissolve the protein in a suitable amine-free buffer (e.g., PBS) at a pH of 7.2-8.0.

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.

    • Gently mix the reaction and allow it to proceed for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted this compound.

  • Purification:

    • Remove excess reagent and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis.

Visualizations

competing_reactions cluster_reactants Reactants cluster_products Products ALD_PEG4_OPFP This compound (Active Ester) Conjugate Protein-NH-CO-PEG4-ALD (Stable Amide Bond) ALD_PEG4_OPFP->Conjugate Aminolysis (Desired Reaction) Hydrolyzed_Product HOOC-PEG4-ALD (Inactive Carboxylic Acid) ALD_PEG4_OPFP->Hydrolyzed_Product Hydrolysis (Undesired Reaction) Protein_NH2 Protein-NH₂ (Primary Amine) H2O H₂O (Water) experimental_workflow prep_reagents 1. Prepare Reagents - this compound in anhydrous DMSO - Protein in amine-free buffer (pH 7.2-8.0) conjugation 2. Conjugation Reaction - Add this compound to protein - Incubate 1-4h at RT or overnight at 4°C prep_reagents->conjugation quenching 3. Quench Reaction - Add Tris or Glycine buffer conjugation->quenching purification 4. Purify Conjugate - Desalting column or dialysis quenching->purification analysis 5. Analyze Product - SDS-PAGE, Mass Spec, etc. purification->analysis troubleshooting_tree start Low Conjugation Yield? check_hydrolysis Was reagent handled properly? (Freshly prepared, anhydrous solvent) start->check_hydrolysis Yes check_buffer Is the buffer amine-free? (e.g., PBS, HEPES) start->check_buffer No check_hydrolysis->check_buffer Yes solution_reagent Solution: Use fresh, anhydrous solvent. Equilibrate reagent to RT before opening. check_hydrolysis->solution_reagent No check_ph Is the reaction pH correct? (pH 7.2-8.5) check_buffer->check_ph Yes solution_buffer Solution: Use a non-amine buffer like PBS. check_buffer->solution_buffer No solution_ph Solution: Adjust pH to the optimal range. check_ph->solution_ph No success Problem Solved check_ph->success Yes

References

Technical Support Center: Preventing Aggregation of ADCs with ALD-PEG4-OPFP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on utilizing the ALD-PEG4-OPFP linker to mitigate aggregation in antibody-drug conjugates (ADCs). Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the stability and efficacy of your ADC constructs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it prevent ADC aggregation?

A1: this compound is a heterobifunctional linker designed for ADC development.[1] It comprises three key components:

  • ALD (Aldehyde): A reactive group for site-specific conjugation to an antibody, often targeting a chemically or enzymatically introduced handle.[2][3]

  • PEG4 (Polyethylene Glycol, 4 units): A hydrophilic spacer that increases the overall water solubility of the ADC.[4][5] This is crucial for preventing aggregation, which is often driven by the hydrophobicity of the cytotoxic payload. The PEG linker creates a hydration shell around the ADC, masking hydrophobic regions and reducing intermolecular interactions that lead to clustering.

  • OPFP (O-pentafluorophenyl): An active ester that reacts efficiently with primary or secondary amines on the cytotoxic payload, forming a stable amide bond. PFP esters are known for their high reactivity and reduced susceptibility to hydrolysis compared to other active esters like NHS esters.

By incorporating a hydrophilic PEG4 spacer, the linker physically separates the hydrophobic drug from the antibody surface and from other ADC molecules, thereby enhancing solubility and reducing the propensity for aggregation.

Q2: What are the main causes of ADC aggregation during development?

A2: ADC aggregation is a significant challenge that can impact the stability, safety, and efficacy of the therapeutic. Key causes include:

  • Hydrophobic Payloads: Many potent cytotoxic drugs are highly hydrophobic. Conjugating them to an antibody increases the overall hydrophobicity of the ADC, leading to self-association to minimize exposure to the aqueous environment.

  • High Drug-to-Antibody Ratio (DAR): Higher DAR values, while potentially increasing potency, also increase surface hydrophobicity and the likelihood of aggregation.

  • Conjugation Conditions: Suboptimal reaction conditions such as pH, temperature, and the use of organic co-solvents can induce partial denaturation of the antibody, exposing hydrophobic patches that promote aggregation. Stresses like shear forces from mixing or thermal stress can also contribute.

  • Formulation and Storage: Inappropriate buffer conditions (pH, ionic strength), exposure to light, or freeze-thaw cycles can destabilize the ADC and lead to the formation of aggregates.

Q3: When should I choose a PEG-based linker like this compound?

A3: A PEG-based linker is highly recommended when:

  • You are working with a highly hydrophobic payload that is known to cause solubility or aggregation issues.

  • You aim to achieve a higher drug-to-antibody ratio (DAR) without compromising the stability of the ADC.

  • You need to improve the pharmacokinetic properties of your ADC, as PEGylation can prolong circulation half-life.

  • Previous ADC constructs with non-PEGylated linkers have shown unacceptable levels of aggregation.

Q4: How do I analyze and quantify ADC aggregation?

A4: Several analytical techniques can be used to detect and quantify ADC aggregates. It is best practice to use orthogonal methods for a comprehensive assessment.

  • Size Exclusion Chromatography (SEC): This is the most common method for quantifying monomers, dimers, and higher-order aggregates based on their hydrodynamic volume.

  • SEC with Multi-Angle Light Scattering (SEC-MALS): This advanced technique provides accurate molecular weight determination for each species separated by SEC, offering a more detailed characterization of aggregates.

  • Dynamic Light Scattering (DLS): DLS is a rapid method to estimate the average particle size and size distribution in a sample, making it useful for detecting the presence of large aggregates.

  • Analytical Ultracentrifugation (AUC): AUC is a highly sensitive method for characterizing and quantifying aggregates based on their sedimentation velocity, providing high-resolution data on different species.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of ADCs using the this compound linker.

Problem Potential Cause Recommended Solution
High levels of aggregation observed post-conjugation 1. Suboptimal Reaction Buffer: The pH of the reaction buffer may be close to the antibody's isoelectric point, reducing its solubility. 2. Excess Organic Co-solvent: High concentrations of solvents like DMSO or DMF, used to dissolve the linker-payload, can denature the antibody. 3. High Reaction Temperature: Elevated temperatures can induce thermal stress and antibody unfolding.1. Optimize Buffer pH: Ensure the reaction buffer pH is at least 1-2 units away from the antibody's isoelectric point. A common range for amine-reactive conjugations is pH 7.2-8.5. 2. Minimize Co-solvent: Keep the final concentration of the organic co-solvent below 10% (v/v) if possible. Add the linker-payload solution to the antibody solution slowly with gentle mixing. 3. Control Temperature: Perform the conjugation at room temperature (20-25°C) or 4°C for sensitive antibodies.
Low conjugation efficiency (Low DAR) 1. Hydrolysis of PFP Ester: The pentafluorophenyl ester on the linker is susceptible to hydrolysis, especially at high pH and over long reaction times. 2. Inactive Antibody Aldehyde Group: The aldehyde handle on the antibody may not be sufficiently reactive or may have degraded. 3. Steric Hindrance: The conjugation site on the antibody may be sterically inaccessible.1. Prepare Linker Solution Fresh: Dissolve the this compound-payload conjugate immediately before initiating the reaction. Minimize reaction time where possible. 2. Verify Aldehyde Tag: Ensure the aldehyde tag on the antibody has been correctly installed and is active. Use an aldehyde-specific quantification assay if available. 3. Optimize Molar Excess: Increase the molar excess of the activated linker-payload relative to the antibody. A range of 5 to 20-fold excess is a common starting point for optimization.
Aggregation during ADC purification or storage 1. Inappropriate Purification Buffer: The buffer used for size exclusion chromatography or other purification methods may not be optimal for ADC stability. 2. Suboptimal Storage Formulation: The final storage buffer lacks necessary excipients to maintain ADC stability. 3. Freeze-Thaw Stress: Repeated freeze-thaw cycles can induce aggregation.1. Screen Purification Buffers: Test different buffer systems (e.g., PBS, histidine, citrate) at various pH values and ionic strengths to identify the optimal conditions for your specific ADC. 2. Optimize Formulation: Consider adding stabilizing excipients such as sucrose, trehalose, or polysorbates to the final formulation buffer to prevent aggregation during storage. 3. Aliquot for Storage: Aliquot the purified ADC into single-use volumes before freezing to avoid multiple freeze-thaw cycles. Store at -80°C for long-term stability.

Experimental Protocols & Methodologies

Protocol 1: Two-Step ADC Conjugation using this compound

This protocol outlines the general procedure for conjugating a payload to an aldehyde-tagged antibody.

Step 1: Activation of Payload with this compound Linker

  • Dissolve Payload: Dissolve your amine-containing cytotoxic payload in an anhydrous organic solvent (e.g., DMF or DMSO).

  • Add Linker: Add this compound (typically 1.1-1.5 molar equivalents relative to the payload) to the payload solution.

  • Reaction: Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to catalyze the reaction. Let the reaction proceed at room temperature for 1-4 hours.

  • Monitor Progress: Monitor the formation of the ALD-PEG4-Payload conjugate using LC-MS.

  • Purification: Once the reaction is complete, purify the product using reverse-phase HPLC to remove unreacted starting materials. Lyophilize the pure fractions to obtain the conjugate as a solid.

Step 2: Conjugation of Activated Payload to Aldehyde-Tagged Antibody

  • Prepare Antibody: Prepare the aldehyde-tagged antibody in a suitable conjugation buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.0-7.5).

  • Prepare Linker-Payload Solution: Dissolve the purified ALD-PEG4-Payload in a minimal amount of a compatible organic solvent (e.g., DMSO).

  • Initiate Conjugation: Add the linker-payload solution to the antibody solution to achieve the desired molar excess. Ensure the final organic solvent concentration is low (e.g., <10% v/v).

  • Reaction Conditions: The specifics of this reaction (e.g., need for a catalyst, reaction time) depend on the chemistry used to react with the aldehyde. For hydrazino-iso-Pictet-Spengler (HIPS) chemistry, the reaction can proceed for 16-24 hours at room temperature.

  • Purification of ADC: Remove unconjugated linker-payload and solvent by size exclusion chromatography (SEC) or tangential flow filtration (TFF), exchanging the ADC into a suitable storage buffer (e.g., PBS pH 7.4).

  • Characterization: Characterize the final ADC for protein concentration (A280), aggregation (SEC), and average DAR (HIC or UV-Vis spectroscopy).

Visualizations

ADC_Aggregation_Causes cluster_factors Driving Factors for Aggregation cluster_mechanism Mechanism Payload Hydrophobic Payload Hydrophobicity Increased Surface Hydrophobicity Payload->Hydrophobicity DAR High DAR DAR->Hydrophobicity Conditions Harsh Process Conditions Unfolding Antibody Unfolding/ Denaturation Conditions->Unfolding Storage Improper Storage Storage->Unfolding Aggregation ADC Aggregation Hydrophobicity->Aggregation Intermolecular Interactions Unfolding->Aggregation Exposure of Hydrophobic Cores ALD_PEG4_OPFP_Workflow Payload Amine-Payload ActivatedPayload ALD-PEG4-Payload (Purified) Payload->ActivatedPayload  Step 1:  Payload Activation Linker This compound Linker->ActivatedPayload ADC_Crude Crude ADC Mixture ActivatedPayload->ADC_Crude  Step 2:  Conjugation Antibody Aldehyde-Tagged Antibody Antibody->ADC_Crude ADC_Final Purified ADC ADC_Crude->ADC_Final Purification (e.g., SEC)

References

Technical Support Center: Challenges in Using Aldehyde-Containing Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using aldehyde-containing linkers in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of aldehyde-containing linkers?

Aldehyde-containing linkers are versatile tools in bioconjugation and drug development. They are primarily used for covalently linking molecules, such as attaching drugs to antibodies to create Antibody-Drug Conjugates (ADCs).[1][2] Other applications include immobilizing proteins on surfaces for biosensors and microarrays, and constructing covalent organic frameworks (COFs).[1][3][4]

Q2: What are the main chemistries used to conjugate molecules with aldehyde linkers?

The two primary methods are:

  • Reductive Amination: This involves the reaction of an aldehyde with a primary amine to form an intermediate imine (Schiff base), which is then reduced to a stable secondary amine linkage.

  • Hydrazone/Oxime Ligation: Aldehydes react with hydrazide or aminooxy groups to form hydrazone or oxime linkages, respectively. These reactions are often chemoselective and can be performed under mild, aqueous conditions.

Q3: What are the key advantages of using aldehyde-containing linkers?

Aldehyde-based conjugation offers several benefits, including the potential for site-specific modification of biomolecules, which can lead to more homogeneous products. The resulting linkages, particularly after reduction in reductive amination, are generally stable. Furthermore, the reaction conditions can often be tailored to be mild and compatible with sensitive biological molecules.

Q4: What are the inherent challenges associated with aldehyde linkers?

Researchers may face several challenges, including:

  • Low reaction efficiency and yield.

  • Instability of the initial imine, hydrazone, or oxime bond under certain conditions.

  • Side reactions with other functional groups on proteins.

  • The need to optimize reaction conditions such as pH, temperature, and catalysts.

  • Potential for protein precipitation or aggregation.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with aldehyde-containing linkers.

Reductive Amination Troubleshooting

Problem 1: Low Yield of the Final Conjugate

  • Q: My reductive amination reaction is showing low conversion to the desired product. What are the possible causes and solutions?

    • A: Low yield in reductive amination can stem from several factors. Here's a step-by-step troubleshooting guide:

      • Inefficient Imine Formation: The initial formation of the imine is a crucial equilibrium-driven step.

        • pH Optimization: The optimal pH for imine formation is typically between 6 and 8. If the pH is too low, the amine will be protonated and non-nucleophilic. If it's too high, the formation of the iminium ion is disfavored. Adjust your buffer to the optimal range for your specific protein and amine.

        • Dehydrating Agents: Since water is a byproduct of imine formation, its presence can shift the equilibrium back to the starting materials. Consider adding molecular sieves to remove water and drive the reaction forward.

      • Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical.

        • Choice of Reductant: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used because they are mild enough to selectively reduce the imine in the presence of the aldehyde. NaBH₄ can also be used, but it may also reduce the starting aldehyde, so it should be added after the imine has had sufficient time to form.

        • Freshness of Reagent: Ensure your reducing agent is fresh and has been stored under appropriate conditions (e.g., NaBH(OAc)₃ is moisture-sensitive).

      • Reaction Time and Temperature:

        • Incubation Time: The reaction may simply need more time. Monitor the reaction progress over an extended period (e.g., 24-48 hours).

        • Temperature: While many reductive aminations are performed at room temperature, gentle heating (e.g., to 37°C) might improve the rate of imine formation. However, be cautious as higher temperatures can also lead to protein degradation.

Problem 2: Protein Precipitation During the Reaction

  • Q: My protein is precipitating out of solution during the reductive amination. How can I prevent this?

    • A: Protein precipitation is often a sign of over-crosslinking or denaturation.

      • Concentration of Reagents:

        • Glutaraldehyde: If using glutaraldehyde, its concentration is a critical factor. High concentrations can lead to extensive intermolecular crosslinking and precipitation. Optimize the glutaraldehyde concentration by testing a range of lower concentrations.

        • Protein Concentration: Very high protein concentrations can also favor intermolecular crosslinking. Try performing the reaction at a lower protein concentration.

      • Buffer Conditions:

        • pH: Ensure the pH of your buffer is one at which your protein is stable and soluble.

        • Additives: Consider including stabilizing additives in your reaction buffer, such as a low concentration of a non-ionic detergent or glycerol.

      • Reaction Time: Over-incubation can lead to excessive crosslinking. Quench the reaction at an earlier time point to see if precipitation is reduced.

Problem 3: Side Reactions and Lack of Specificity

  • Q: I am observing unexpected modifications on my protein or a heterogeneous product mixture. What could be the cause?

    • A: Aldehydes, particularly reactive ones like glutaraldehyde, can react with other nucleophilic amino acid side chains besides the intended primary amines.

      • Reactive Amino Acids: Glutaraldehyde can react with the side chains of lysine, cysteine, histidine, and tyrosine.

        • Blocking Agents: If you need to target a specific site and are getting non-specific labeling, consider using blocking agents for other reactive groups, though this can add complexity to your protocol.

        • Site-Specific Aldehyde Introduction: A more robust solution is to introduce a single aldehyde group at a specific site on your protein through enzymatic or genetic methods. This allows for highly controlled, site-specific conjugation.

      • Purity of Reagents: Ensure that your aldehyde-containing linker is pure and has not degraded, as impurities could lead to side reactions.

Hydrazone/Oxime Ligation Troubleshooting

Problem 1: Low Conjugation Efficiency

  • Q: My hydrazone or oxime ligation is not proceeding to completion. What can I do to improve the yield?

    • A: The efficiency of hydrazone/oxime ligation is highly dependent on the reaction conditions.

      • pH of the Reaction: These reactions are typically fastest at a slightly acidic pH (around 4.5-6.5). At neutral pH, the reaction can be very slow. Adjust your buffer to the optimal pH for the specific linker you are using.

      • Use of Catalysts: Aniline and its derivatives are known to catalyze hydrazone and oxime formation, significantly increasing the reaction rate, especially at neutral pH. Consider adding a catalyst like aniline or p-phenylenediamine to your reaction mixture.

      • Concentration of Reactants: As with any bimolecular reaction, increasing the concentration of one or both reactants can drive the reaction forward. If possible, use a higher concentration of your smaller molecule partner.

Problem 2: Instability of the Hydrazone/Oxime Linkage

  • Q: My purified conjugate seems to be degrading over time. How can I improve the stability of the hydrazone or oxime bond?

    • A: Hydrazone and oxime bonds are reversible and can hydrolyze, especially under certain conditions.

      • pH of Storage: Hydrazone bonds are particularly susceptible to acid-catalyzed hydrolysis. Store your conjugate in a neutral or slightly basic buffer (pH 7.4 or higher). Oxime bonds are generally more stable than hydrazone bonds.

      • Structural Features of the Linker: The stability of the bond is influenced by the electronic and steric properties of the aldehyde and the hydrazide/aminooxy moiety.

        • Conjugates derived from ketones are generally more stable than those from aldehydes.

        • Aromatic aldehydes tend to form more stable hydrazones than aliphatic aldehydes.

      • Reduction of the Linkage: For maximum stability, the C=N bond of the hydrazone or oxime can be reduced to a stable hydrazine or hydroxylamine linkage using a reducing agent like sodium cyanoborohydride.

Quantitative Data Summary

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentChemical FormulaTypical SolventsKey AdvantagesKey Disadvantages
Sodium BorohydrideNaBH₄Methanol, EthanolInexpensive, good atom economyCan reduce the starting aldehyde/ketone
Sodium CyanoborohydrideNaBH₃CNMethanol, WaterSelectively reduces imines at neutral or slightly acidic pHCan generate toxic cyanide byproducts
Sodium Triacetoxyborohydride (STAB)NaBH(OAc)₃DCE, DCM, THFMild and selective for imines, good for sensitive substratesMoisture sensitive, not compatible with methanol

Table 2: Typical Reaction Conditions for Aldehyde-Based Conjugations

Reaction TypepH RangeTypical TemperatureTypical Reaction TimeCatalysts
Reductive Amination6.0 - 8.0Room Temp to 37°C2 - 48 hoursAcid (e.g., acetic acid) can sometimes be used to facilitate imine formation
Hydrazone Ligation4.5 - 7.0Room Temp1 - 24 hoursAniline and its derivatives
Oxime Ligation4.5 - 7.0Room Temp1 - 24 hoursAniline and its derivatives

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of a Protein
  • Buffer Exchange: Ensure your protein is in a suitable amine-free buffer (e.g., PBS, HEPES) at the desired pH (typically 7.0-8.0).

  • Reaction Setup:

    • To your protein solution, add the aldehyde-containing linker to the desired molar excess.

    • If necessary, adjust the pH of the reaction mixture.

  • Imine Formation: Incubate the mixture for 1-2 hours at room temperature with gentle mixing to allow for the formation of the imine intermediate.

  • Reduction:

    • Prepare a fresh stock solution of the reducing agent (e.g., NaBH₃CN or NaBH(OAc)₃).

    • Add the reducing agent to the reaction mixture. A typical starting point is a 10- to 50-fold molar excess over the protein.

  • Incubation: Continue the incubation at room temperature or 4°C for 2 to 24 hours. The optimal time should be determined empirically.

  • Quenching: Stop the reaction by adding a quenching reagent, such as Tris buffer, to a final concentration of 20-100 mM. This will react with any excess aldehyde.

  • Purification: Remove the excess linker and reducing agent byproducts using size exclusion chromatography (SEC) or dialysis.

  • Characterization: Analyze the purified conjugate using techniques like SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling and confirm the integrity of the protein.

Protocol 2: General Procedure for Oxime Ligation
  • Protein and Linker Preparation:

    • Prepare the protein containing an aldehyde group in a suitable buffer (e.g., acetate or phosphate buffer) at the desired pH (typically 4.5-6.5).

    • Dissolve the aminooxy-containing linker in a compatible solvent (e.g., DMSO or water).

  • Reaction Setup:

    • Add the aminooxy-linker to the protein solution. A molar excess of the linker is typically used.

    • If using a catalyst, add the aniline catalyst to a final concentration of 10-100 mM.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC-MS).

  • Purification: Purify the conjugate to remove unreacted linker and catalyst using SEC, dialysis, or affinity chromatography.

  • Characterization: Characterize the final product to confirm successful conjugation and purity.

Visualizations

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Protein Protein in Amine-Free Buffer Mix Mix & Incubate (pH 6-8) Protein->Mix AldehydeLinker Aldehyde-Containing Linker AldehydeLinker->Mix Imine Imine Intermediate (Schiff Base) Mix->Imine Equilibrium AddReductant Add Reducing Agent (e.g., NaBH3CN) Imine->AddReductant StableAmine Stable Secondary Amine Linkage AddReductant->StableAmine Reduction Quench Quench Reaction (e.g., Tris Buffer) StableAmine->Quench Purify Purification (e.g., SEC) Quench->Purify Analyze Characterization (e.g., MS, SDS-PAGE) Purify->Analyze

Caption: Workflow for reductive amination of a protein.

Hydrazone_Oxime_Ligation_Pathway cluster_products Products Aldehyde Protein-CHO (Aldehyde) Catalyst Catalyst (e.g., Aniline) pH 4.5-6.5 Aldehyde->Catalyst Hydrazide Linker-NH-NH2 (Hydrazide) Hydrazide->Catalyst Aminooxy Linker-O-NH2 (Aminooxy) Aminooxy->Catalyst Hydrazone Protein-CH=N-NH-Linker (Hydrazone) Oxime Protein-CH=N-O-Linker (Oxime) Catalyst->Hydrazone Catalyst->Oxime

Caption: Reaction pathways for hydrazone and oxime ligation.

Troubleshooting_Low_Yield Start Low Conjugation Yield CheckpH Is pH optimal? (Reductive Amine: 6-8) (Hydrazone/Oxime: 4.5-6.5) Start->CheckpH CheckReagents Are reagents fresh and concentrations adequate? CheckpH->CheckReagents Yes AdjustpH Adjust pH of buffer CheckpH->AdjustpH No CheckTimeTemp Is reaction time/temp sufficient? CheckReagents->CheckTimeTemp Yes UseFreshReagents Use fresh reagents, increase concentration CheckReagents->UseFreshReagents No ConsiderCatalyst For Hydrazone/Oxime: Have you tried a catalyst? CheckTimeTemp->ConsiderCatalyst Yes IncreaseTimeTemp Increase incubation time/temp CheckTimeTemp->IncreaseTimeTemp No AddCatalyst Add Aniline or derivative ConsiderCatalyst->AddCatalyst No AdjustpH->CheckpH UseFreshReagents->CheckReagents IncreaseTimeTemp->CheckTimeTemp

Caption: Decision tree for troubleshooting low conjugation yield.

References

Technical Support Center: Improving ALD-PEG4-OPFP Reaction Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the efficiency of reactions involving the ALD-PEG4-OPFP linker.

Reaction Overview

The this compound linker is a heterobifunctional crosslinker containing a benzaldehyde (ALD) group and a pentafluorophenyl (PFP) ester. The PFP ester reacts with primary amines, such as the lysine residues on antibodies, to form a stable amide bond. The benzaldehyde group reacts with aminooxy-functionalized molecules to form an oxime bond. This linker is commonly used in the synthesis of antibody-drug conjugates (ADCs).

Reaction_Overview cluster_reactants Reactants cluster_products Products Antibody Antibody PFP_Reaction Amide Bond Formation Antibody->PFP_Reaction Lysine Amine ALD_PEG4_OPFP This compound Linker ALD_PEG4_OPFP->PFP_Reaction Aminooxy_Drug Aminooxy-functionalized Drug Oxime_Reaction Oxime Bond Formation Aminooxy_Drug->Oxime_Reaction Aminooxy Group ADC Antibody-Drug Conjugate Intermediate Intermediate PFP_Reaction->Intermediate Antibody-Linker Intermediate Intermediate->Oxime_Reaction Oxime_Reaction->ADC

Caption: General reaction scheme for ADC synthesis using the this compound linker.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the PFP ester reaction with an antibody?

A1: The optimal pH for the reaction of the PFP ester with primary amines on an antibody is typically between 7.2 and 8.5.[1][2][3] At a slightly basic pH, the lysine residues are deprotonated and more nucleophilic, leading to a more efficient reaction.[3]

Q2: What is the optimal pH for the oxime ligation (benzaldehyde and aminooxy) reaction?

A2: The oxime ligation reaction is most efficient at a pH between 4.5 and 7.[4] At a lower pH, the aminooxy group can become protonated, reducing its nucleophilicity.

Q3: Can I use a catalyst to improve the oxime ligation reaction rate?

A3: Yes, aniline can be used as a nucleophilic catalyst to significantly increase the rate of oxime bond formation, especially at neutral pH. Studies have shown that aniline catalysis can lead to a dramatic increase in reaction speed.

Q4: Why is a PFP ester used instead of a more common NHS ester?

A4: PFP esters are generally more resistant to hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters. This increased stability can lead to higher reaction efficiency, especially in aqueous buffers.

Q5: What buffers should I use for the conjugation reactions?

A5: For the PFP ester-amine reaction, it is crucial to use amine-free buffers such as phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer. Buffers containing primary amines, like Tris, will compete with the antibody for reaction with the PFP ester. For the oxime ligation, a sodium phosphate buffer is a suitable choice.

Q6: How should I store the this compound linker?

A6: The this compound linker is moisture-sensitive and should be stored at -20°C with a desiccant. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation. It is recommended to prepare solutions of the linker immediately before use and not to store them as stock solutions.

Troubleshooting Guide

Low Reaction Yield

Low or no conjugation can be a significant issue. Below is a systematic guide to troubleshooting this problem.

Troubleshooting_Low_Yield cluster_solutions Potential Solutions Start Low Reaction Yield Check_Reagents Check Reagent Quality and Storage Start->Check_Reagents Check_pH Verify Reaction pH Check_Reagents->Check_pH Reagents OK Sol_Reagents Use fresh linker. Store at -20°C with desiccant. Check_Reagents->Sol_Reagents Check_Buffer Check Buffer Composition Check_pH->Check_Buffer pH is Optimal Sol_pH Adjust pH to 7.2-8.5 for PFP reaction. Adjust pH to 4.5-7 for oxime ligation. Check_pH->Sol_pH Check_Stoichiometry Optimize Molar Ratio Check_Buffer->Check_Stoichiometry Buffer is Amine-Free Sol_Buffer Use amine-free buffers (e.g., PBS, Borate). Check_Buffer->Sol_Buffer Check_Catalyst Consider Catalyst for Oxime Ligation Check_Stoichiometry->Check_Catalyst Ratio Optimized Sol_Stoichiometry Increase molar excess of linker. See Table 2 for guidance. Check_Stoichiometry->Sol_Stoichiometry Purification_Issues Investigate Purification Step Check_Catalyst->Purification_Issues Catalyst Added Sol_Catalyst Add aniline to catalyze the oxime ligation. Check_Catalyst->Sol_Catalyst Success Improved Yield Purification_Issues->Success Purification Optimized Sol_Purification Optimize purification method to minimize product loss. Purification_Issues->Sol_Purification

Caption: A troubleshooting workflow for addressing low reaction yield.

Unexpected Side Products or Aggregation

The presence of unexpected side products or aggregation of the antibody can complicate purification and affect the final product's efficacy.

  • Hydrolysis of PFP ester: If the PFP ester hydrolyzes before reacting with the antibody, the free carboxylic acid will not react. This can be minimized by working at the lower end of the optimal pH range (around 7.2-7.5) and using freshly prepared linker solution.

  • Antibody Aggregation: High concentrations of organic co-solvents (like DMSO or DMF) used to dissolve the linker can sometimes lead to antibody aggregation. It is recommended to keep the final concentration of the organic solvent below 10%. Aggregation can also occur if the reaction conditions (e.g., pH, temperature) are not optimal for the antibody's stability.

  • Multiple Conjugation Sites: The PFP ester will react with accessible primary amines, primarily lysine residues. This can lead to a heterogeneous mixture of ADCs with different drug-to-antibody ratios (DARs). The reaction stoichiometry can be adjusted to control the average DAR.

Data Presentation

Table 1: Comparison of PFP and NHS Ester Stability

pHHalf-life of NHS Ester Hydrolysis (minutes)
8.0210
8.5180
9.0125
(Data adapted from a study on a porphyrin-NHS ester)

Table 2: Effect of Molar Excess of Linker on Drug-to-Antibody Ratio (DAR)

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC. Increasing the molar excess of the this compound linker in the reaction will generally result in a higher average DAR. The optimal molar excess should be determined empirically for each specific antibody and drug combination.

Molar Excess of Linker (Linker:Antibody)Expected Average DAR
5:1~2-3
10:1~3-4
20:1~4-6
(These are general estimates and the actual DAR will depend on the specific antibody and reaction conditions.)

Table 3: Effect of Aniline Catalyst on Oxime Ligation Rate

Aniline catalysis can dramatically increase the rate of oxime bond formation.

Reaction ConditionSecond-Order Rate Constant (M⁻¹s⁻¹)
Uncatalyzed Oxime Ligation at pH 7~0.1
Aniline-Catalyzed (100 mM) Oxime Ligation at pH 78.2
(Data from a model reaction between a benzaldehyde and an aminooxyacetyl-peptide)

Experimental Protocols

Protocol 1: General Procedure for Antibody-Linker Conjugation (PFP Ester Reaction)

This protocol describes the first step of the reaction: conjugating the this compound linker to an antibody.

Protocol1_Workflow Start Start Prepare_Antibody 1. Prepare Antibody Solution (1-10 mg/mL in PBS, pH 7.2-8.5) Start->Prepare_Antibody Prepare_Linker 2. Prepare Linker Solution (10-20 mM in anhydrous DMSO/DMF) Prepare_Antibody->Prepare_Linker Reaction 3. Add Linker to Antibody (5-20 fold molar excess) Prepare_Linker->Reaction Incubate 4. Incubate (1-2 hours at RT or overnight at 4°C) Reaction->Incubate Purify 5. Purify Antibody-Linker Conjugate (Size-Exclusion Chromatography) Incubate->Purify End End Purify->End

Caption: Experimental workflow for the PFP ester-antibody conjugation step.

Methodology:

  • Prepare the Antibody Solution: Dissolve the antibody in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5 to a concentration of 1-10 mg/mL. If the antibody is in a buffer containing primary amines, perform a buffer exchange using a desalting column.

  • Prepare the Linker Solution: Immediately before use, dissolve the this compound linker in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Initiate the Reaction: Add the desired molar excess of the linker solution to the antibody solution with gentle mixing. The final concentration of the organic co-solvent should be kept below 10%.

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Purify: Remove the unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis.

Protocol 2: General Procedure for Oxime Ligation

This protocol describes the second step of the reaction: conjugating the aminooxy-functionalized drug to the antibody-linker intermediate.

Methodology:

  • Prepare the Antibody-Linker Conjugate: The purified antibody-linker conjugate from Protocol 1 should be in a suitable buffer, such as PBS at pH 6.5-7.0.

  • Prepare the Aminooxy-Drug Solution: Dissolve the aminooxy-functionalized drug in a compatible solvent (e.g., DMSO).

  • Prepare the Aniline Catalyst Solution (Optional but Recommended): Prepare a stock solution of aniline in the reaction buffer.

  • Initiate the Reaction: Add the aminooxy-drug solution to the antibody-linker conjugate solution. A 10-50 fold molar excess of the aminooxy-drug is typically used.

  • Add Catalyst: If using, add the aniline stock solution to the reaction mixture to a final concentration of 10-100 mM.

  • Incubate: Allow the reaction to proceed for 2-24 hours at room temperature or 4°C.

  • Purify: Purify the final ADC using a suitable method such as size-exclusion chromatography or tangential flow filtration to remove excess drug and catalyst.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a common method for determining the DAR of ADCs.

Methodology:

  • Sample Preparation: Dilute the purified ADC sample in the HIC mobile phase A.

  • HIC-HPLC Analysis:

    • Column: A suitable HIC column (e.g., Butyl-NPR).

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).

    • Gradient: A linear gradient from high salt to low salt.

    • Detection: UV absorbance at 280 nm.

  • Data Analysis: The different ADC species (with DAR 0, 2, 4, etc.) will separate based on their hydrophobicity. The average DAR can be calculated from the peak areas of the different species.

References

side reactions of ALD-PEG4-OPFP and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ALD-PEG4-OPFP, a heterobifunctional linker designed for advanced bioconjugation applications in research and drug development. This resource provides detailed troubleshooting guides and frequently asked questions to assist you in overcoming common challenges and avoiding potential side reactions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive groups?

This compound is a PEGylated heterobifunctional crosslinker. It contains two distinct reactive moieties at either end of a polyethylene glycol (PEG4) spacer:

  • An Aldehyde (ALD) group: This group is specifically designed to react with aminooxy groups to form a highly stable oxime bond. It can also react with hydrazide groups to form hydrazone bonds.

  • An O-pentafluorophenyl (OPFP) ester: This is a highly reactive amine-reactive group that forms a stable amide bond with primary amines, such as the side chain of lysine residues in proteins.

The PEG4 spacer provides hydrophilicity, which can help to improve the solubility and reduce aggregation of the resulting conjugate.

Q2: What are the primary applications for this compound?

This linker is ideal for the precise, sequential conjugation of two different molecules. A primary application is in the development of Antibody-Drug Conjugates (ADCs), where it can be used to link a cytotoxic drug to an antibody.[1] The sequential nature of the conjugation helps to prevent the formation of unwanted homodimers of the antibody or the drug.

Q3: Why is a sequential reaction strategy recommended when using this compound?

A sequential, two-step conjugation strategy is crucial to prevent self-conjugation and the formation of undesirable byproducts.[2] By reacting one functional group of the linker with the first molecule, purifying the intermediate, and then reacting the second functional group with the second molecule, you ensure a controlled and specific conjugation process. This leads to a more homogeneous product with a defined drug-to-antibody ratio (DAR).[2]

Q4: What is the key advantage of the OPFP ester compared to a more common NHS ester?

The primary advantage of the OPFP ester is its increased stability in aqueous solutions.[3][4] PFP esters are significantly more resistant to hydrolysis than N-hydroxysuccinimide (NHS) esters, especially at neutral to slightly basic pH. This enhanced stability leads to more efficient conjugation reactions, as less of the linker is deactivated by hydrolysis before it can react with the target amine.

Troubleshooting Guide

Problem 1: Low Conjugation Yield
Potential Cause Suggested Solution
Hydrolysis of the OPFP ester Although more stable than NHS esters, PFP esters can still hydrolyze, particularly at higher pH and longer reaction times. Prepare the this compound solution immediately before use. Work within the recommended pH range of 7.2-8.5 for the amine conjugation step.
Suboptimal pH for aldehyde reaction The reaction of the aldehyde with an aminooxy group to form a stable oxime is most efficient at a slightly acidic pH (around 4.5-5.5). At neutral pH, the reaction is significantly slower. If possible, adjust the pH for this reaction step.
Presence of primary amines in the buffer Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the OPFP ester. Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer.
Insufficient molar excess of this compound A 5-20 fold molar excess of the linker over the first molecule is a good starting point for the initial reaction. This may need to be optimized depending on the specific reactants.
Low concentration of reactants Low concentrations of either the biomolecule or the linker can slow down the reaction rate. If possible, perform the conjugation at a higher concentration.
Problem 2: Protein Aggregation
Potential Cause Suggested Solution
Hydrophobicity of the linker or payload The this compound linker contains a hydrophilic PEG4 spacer to mitigate this. However, if the payload is highly hydrophobic, aggregation can still occur. Consider using a longer PEG linker if aggregation persists.
High protein concentration While higher concentrations can improve reaction kinetics, they can also promote aggregation. Experiment with a range of protein concentrations to find an optimal balance.
Inappropriate buffer conditions Screen different buffer conditions, including pH and ionic strength. The inclusion of excipients such as arginine or polysorbates can sometimes help to reduce aggregation.
Modification of critical residues If the conjugation modifies residues that are important for maintaining the protein's tertiary structure, this can lead to unfolding and aggregation. Consider site-specific conjugation strategies if this is a concern.
Problem 3: Non-specific Conjugation or High Polydispersity
Potential Cause Suggested Solution
Reaction of the aldehyde with non-target nucleophiles The aldehyde group can potentially react with primary amines (e.g., lysine side chains) to form less stable imines (Schiff bases). To favor the intended reaction with an aminooxy group, perform this step at a slightly acidic pH (4.5-5.5) where the aminooxy group is more reactive than primary amines.
Reaction of the OPFP ester with other nucleophiles Besides primary amines, the OPFP ester can potentially react with other nucleophilic amino acid side chains like serine, threonine, or tyrosine, although this is less favorable. To maximize selectivity for primary amines, maintain the pH between 7.2 and 8.5.
Incomplete purification between conjugation steps Failure to remove excess, unreacted this compound after the first reaction will lead to the formation of homodimers of the second molecule in the subsequent step. Ensure efficient purification using methods like size-exclusion chromatography (SEC) or dialysis.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters to help guide your experimental design.

Table 1: Comparative Stability of Amine-Reactive Esters

Ester Type Optimal pH for Amine Reaction Relative Hydrolysis Rate Key Advantages
PFP Ester 7.2 - 8.5Lower than NHS esterHigher resistance to hydrolysis, leading to more efficient conjugation.
NHS Ester 7.0 - 8.0Higher than PFP esterWidely used and well-documented.

Table 2: Aldehyde Reaction Efficiency and Bond Stability

Reactant for Aldehyde Optimal pH Resulting Bond Relative Stability
Aminooxy Group 4.5 - 5.5OximeHigh
Hydrazide Group 5.0 - 7.0HydrazoneModerate
Primary Amine (e.g., Lysine) > 7.0Imine (Schiff Base)Low (reversible)

Experimental Protocols

Protocol 1: Sequential Conjugation of an Aminooxy-Containing Molecule and an Amine-Containing Protein

This protocol describes the reaction of the aldehyde group of this compound with an aminooxy-containing molecule first, followed by the reaction of the OPFP ester with a protein containing primary amines.

Materials:

  • This compound

  • Aminooxy-containing molecule (Molecule-A)

  • Amine-containing protein (Protein-B)

  • Reaction Buffer A: 100 mM MES buffer, pH 5.0

  • Reaction Buffer B: 100 mM Phosphate buffer, 150 mM NaCl, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Size-Exclusion Chromatography (SEC) column

Procedure:

Step 1: Reaction of this compound with Aminooxy-Containing Molecule (Molecule-A)

  • Dissolve Molecule-A in Reaction Buffer A to a final concentration of 1-5 mg/mL.

  • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a 10-20 mM stock solution.

  • Add a 5 to 10-fold molar excess of the this compound stock solution to the Molecule-A solution.

  • Incubate the reaction for 2-4 hours at room temperature.

  • Purify the resulting Molecule-A-PEG4-OPFP conjugate using an SEC column equilibrated with Reaction Buffer B to remove excess linker and unreacted Molecule-A.

Step 2: Reaction of Molecule-A-PEG4-OPFP with Amine-Containing Protein (Protein-B)

  • Dissolve Protein-B in Reaction Buffer B to a final concentration of 2-10 mg/mL.

  • Add the purified Molecule-A-PEG4-OPFP from Step 1 to the Protein-B solution at a 5 to 10-fold molar excess.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

  • Purify the final conjugate (Molecule-A-PEG4-Protein-B) using an SEC column equilibrated with a suitable storage buffer to remove unreacted components.

Step 3: Characterization

  • Determine the degree of labeling and conjugation efficiency using techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry.

Visualizations

G cluster_step1 Step 1: Aldehyde Reaction cluster_step2 Step 2: PFP Ester Reaction A This compound C Intermediate Conjugate (Molecule-PEG4-OPFP) A->C pH 4.5-5.5 B Aminooxy-Molecule B->C D Intermediate Conjugate F Final Conjugate D->F pH 7.2-8.5 E Amine-Protein E->F

Caption: Sequential conjugation workflow using this compound.

G cluster_troubleshooting Troubleshooting Low Yield Start Low Yield Observed Check1 Check Reaction pH Start->Check1 Check2 Check for Competing Nucleophiles Check1->Check2 Correct Solution1 Adjust pH: - Aldehyde: 4.5-5.5 - PFP Ester: 7.2-8.5 Check1->Solution1 Incorrect Check3 Check Reagent Integrity Check2->Check3 Absent Solution2 Use Amine-Free Buffers (e.g., PBS, HEPES) Check2->Solution2 Present Solution3 Use Freshly Prepared Linker Solution Check3->Solution3 Suspect

References

Technical Support Center: Pentafluorophenyl (PFP) Esters

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for pentafluorophenyl (PFP) ester applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling, troubleshooting, and optimizing reactions involving PFP esters.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using PFP esters in bioconjugation and peptide synthesis?

Pentafluorophenyl (PFP) esters are highly reactive active esters used for forming stable amide bonds with primary and secondary amines. Their key advantages include high reactivity and a greater resistance to spontaneous hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters.[1] They are particularly effective for coupling sterically hindered amino acids where other methods might fail.[2]

Q2: How should PFP esters be stored to ensure their stability?

PFP esters are sensitive to moisture.[1][3][4] For long-term stability, they must be stored at -20°C in a tightly sealed container with a desiccant to protect them from atmospheric moisture.

Q3: Is it advisable to prepare stock solutions of PFP esters for later use?

No, it is strongly recommended to prepare solutions of PFP esters immediately before use. Due to their susceptibility to hydrolysis, especially in the presence of trace amounts of water, preparing stock solutions for storage is not advised as the ester will degrade over time into a non-reactive carboxylic acid.

Q4: What are the recommended solvents for dissolving PFP esters?

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are the most commonly recommended solvents for dissolving PFP esters before their use in aqueous reaction mixtures. It is crucial to use anhydrous solvents to minimize hydrolysis.

Q5: What is the optimal pH for reactions involving PFP esters?

For reactions with primary amines, a pH range of 7.2 to 8.5 is generally considered optimal. In this range, the amine nucleophile is sufficiently deprotonated and reactive. It is important to avoid higher pH values, as they can significantly increase the rate of PFP ester hydrolysis, which will reduce the efficiency of the desired conjugation reaction.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no conjugation/coupling efficiency Hydrolysis of the PFP ester: The ester may have degraded due to moisture contamination of reagents or solvents, or improper storage.Ensure all solvents and reagents are anhydrous. Store PFP esters at -20°C with a desiccant. Prepare PFP ester solutions immediately before use.
Suboptimal pH: The reaction pH may be too low (amine is protonated) or too high (ester hydrolysis is accelerated).Maintain the reaction pH between 7.2 and 8.5 for optimal results with primary amines.
Insufficient mixing: The PFP ester, dissolved in an organic solvent, may not be dispersing effectively in the aqueous reaction mixture.Add the PFP ester solution to the reaction mixture with gentle but thorough mixing.
Sterically hindered reactants: The amino acid or peptide sequence may be sterically hindered, slowing down the coupling reaction.Extend the coupling time or perform a second coupling (recouple).
Inconsistent results between experiments Degraded PFP ester: The quality of the PFP ester may vary between batches or due to improper storage.Always store PFP esters properly at -20°C with a desiccant. Consider purchasing from a reputable supplier.
Moisture contamination: Introduction of moisture can vary between experiments, leading to different levels of hydrolysis.Use anhydrous solvents and reagents for all experiments. Protect the reaction from atmospheric moisture.
Loss of product during workup Hydrolysis during aqueous workup: PFP esters can be unstable under aqueous basic conditions used during extraction.If possible, avoid aqueous basic workups. If an aqueous wash is necessary, perform it quickly with cold solutions and immediately proceed to the next step. Consider non-aqueous workup or purification methods like silica gel chromatography if the product is compatible.

Quantitative Data on Ester Hydrolysis

The rate of ester hydrolysis is significantly influenced by pH. The following table summarizes the effect of pH on the rate of ester hydrolysis, demonstrating the increased rate at higher pH.

pH Rate of Ester Hydrolysis (days⁻¹) Fold Increase from pH 7.4
7.40.074 ± 0.0031.0
8.00.28 ± 0.0053.8
Data adapted from a study on thiol-acrylate photopolymers, illustrating the general principle of base-catalyzed ester hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for Amine Coupling using a PFP Ester

This protocol describes a general method for coupling a PFP ester to a primary amine-containing molecule (e.g., a protein or a small molecule).

Materials:

  • PFP ester reagent

  • Amine-containing molecule

  • Anhydrous DMF or DMSO

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 (or other non-amine containing buffer)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Amine Solution: Dissolve the amine-containing molecule in the Reaction Buffer to the desired concentration.

  • Prepare the PFP Ester Solution: Immediately before use, dissolve the PFP ester reagent in a minimal amount of anhydrous DMF or DMSO.

  • Reaction: Add the PFP ester solution to the amine solution with gentle stirring. The reaction can be incubated for 30 minutes at room temperature or for 2 hours on ice.

  • Quenching: Add the Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes to quench any unreacted PFP ester.

  • Purification: Purify the conjugate using a desalting column or dialysis to remove unreacted PFP ester and byproducts.

Protocol 2: Monitoring PFP Ester Hydrolysis by HPLC

This protocol provides a method to assess the stability of a PFP ester in a given buffer.

Materials:

  • PFP ester

  • Buffer of interest (e.g., PBS, pH 7.4)

  • Anhydrous acetonitrile

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of the PFP ester in anhydrous acetonitrile.

  • Initiate Hydrolysis: Dilute an aliquot of the stock solution into the buffer of interest at a known concentration and temperature (e.g., 37°C).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 6, 12 hours), withdraw an aliquot of the reaction mixture.

  • Quench and Prepare for HPLC: Immediately quench the hydrolysis by adding an equal volume of cold anhydrous acetonitrile. Centrifuge to precipitate any salts.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC. Monitor the disappearance of the PFP ester peak and the appearance of the corresponding carboxylic acid peak over time.

  • Data Analysis: Calculate the rate of hydrolysis by plotting the concentration of the remaining PFP ester against time.

Visualizations

Hydrolysis_Pathway cluster_products Products PFP_Ester PFP Ester (Reactive) Carboxylic_Acid Carboxylic Acid (Non-reactive) PFP_Ester->Carboxylic_Acid Hydrolysis Pentafluorophenol Pentafluorophenol Water H₂O

Caption: The primary degradation pathway for a PFP ester is hydrolysis.

Troubleshooting_Workflow Start Low Coupling Efficiency Check_Storage PFP Ester Storage (-20°C, Desiccant?) Start->Check_Storage Check_Reagents Anhydrous Solvents and Reagents? Check_Storage->Check_Reagents Yes Failure Still Low Efficiency Check_Storage->Failure No Check_pH Reaction pH (7.2 - 8.5?) Check_Reagents->Check_pH Yes Check_Reagents->Failure No Check_Mixing Thorough Mixing? Check_pH->Check_Mixing Yes Check_pH->Failure No Success Improved Efficiency Check_Mixing->Success Yes Check_Mixing->Failure No

References

troubleshooting guide for ADC purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during Antibody-Drug Conjugate (ADC) purification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of ADCs in a question-and-answer format.

Issue 1: High Levels of Aggregates in the Purified ADC

Question: My purified ADC sample shows a high percentage of aggregates when analyzed by Size Exclusion Chromatography (SEC-HPLC). What are the potential causes and how can I resolve this?

Answer:

High levels of aggregation in ADC preparations are a common challenge, often stemming from the increased hydrophobicity of the ADC due to the conjugation of cytotoxic payloads.[1] Aggregates are undesirable as they can reduce therapeutic efficacy and potentially induce an immunogenic response.[2]

Potential Causes:

  • Increased Hydrophobicity: The conjugated drug-linker can expose hydrophobic patches on the antibody surface, leading to self-association.

  • Harsh Elution Conditions: Using low pH buffers (e.g., pH 2.9) during purification steps like Protein A chromatography can induce conformational changes and aggregation.[1]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and excipients in the buffer can significantly influence ADC stability.

Troubleshooting Strategies:

  • Optimize Chromatography Methods:

    • Size Exclusion Chromatography (SEC): This is a primary method for removing aggregates based on size.[] It is performed under mild conditions, which is beneficial for ADC stability.[]

    • Hydrophobic Interaction Chromatography (HIC): HIC can effectively separate aggregates from monomers due to the increased hydrophobicity of the aggregates.

    • Ion Exchange Chromatography (IEX): This technique can separate aggregates based on charge differences.

    • Hydroxyapatite (HA) Chromatography: HA chromatography has demonstrated high efficiency in removing aggregates, in some cases reducing aggregate content from 60% to 0.1%.

    • Multimodal Chromatography (MMC): MMC resins that exploit differences in both charge and hydrophobicity can offer greater selectivity for aggregate removal.

  • Refine Elution and Buffer Conditions:

    • During affinity chromatography, consider using milder elution buffers. For instance, an arginine-containing buffer at a higher pH (e.g., pH 4.0) can significantly reduce aggregation compared to standard low-pH citrate buffers.

    • Screen different buffer conditions (pH, salt concentration) to find the optimal formulation for your specific ADC.

  • Consider Alternative Technologies:

    • Tangential Flow Filtration (TFF): TFF can be employed to remove aggregates and is a scalable method.

    • Immobilization Techniques: Preventing aggregation at its source by immobilizing the antibody on a solid support during conjugation can be an effective strategy.

Issue 2: Presence of Unconjugated Antibody in the Final Product

Question: How can I efficiently remove unconjugated antibody from my ADC preparation?

Answer:

The presence of unconjugated antibody reduces the overall potency of the ADC therapeutic. Its removal is a critical step in ensuring product quality.

Troubleshooting Strategies:

  • Hydrophobic Interaction Chromatography (HIC): This is the most common and effective method for separating unconjugated antibodies from ADCs. The conjugation of a hydrophobic drug-linker increases the hydrophobicity of the ADC, allowing it to be retained more strongly on the HIC column than the unconjugated antibody. Unconjugated antibodies, being less hydrophobic, will elute earlier.

  • Ion Exchange Chromatography (IEX): If the conjugation process alters the charge of the antibody, IEX can be used to separate the unconjugated antibody from the various drug-to-antibody ratio (DAR) species.

  • Affinity Chromatography: In some cases, specialized affinity ligands that bind to the drug or linker can be used to capture the ADC and separate it from the unconjugated antibody.

Issue 3: Residual Free Drug in the Purified ADC

Question: My ADC sample contains unacceptable levels of free cytotoxic drug after purification. What are the best methods to remove it?

Answer:

Residual free drug (unconjugated payload) is a major safety concern due to its potential for off-target toxicity. Efficient removal is mandatory.

Troubleshooting Strategies:

  • Tangential Flow Filtration (TFF) / Ultrafiltration/Diafiltration (UF/DF): TFF is widely used for removing small molecule impurities like free drug. The process involves using a membrane with a specific molecular weight cut-off that retains the large ADC while allowing the small free drug molecules to pass through. This method is robust and can achieve high product yields (often above 90%).

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on size and can effectively remove small molecule impurities from the large ADC product.

  • Activated Carbon Filtration: Activated carbon depth filters have been shown to effectively remove free toxins and other related impurities, reducing toxin levels significantly in a single step.

  • Reverse-Phase Liquid Chromatography (RPLC): While typically an analytical technique, RPLC can be used for purification in some instances, although protein denaturation is a risk. It is more commonly used in a 2D-LC setup for quantifying free drug content.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) I need to monitor during ADC purification?

A1: The primary CQAs for an ADC that must be controlled during purification include:

  • Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody. This is crucial for efficacy and safety.

  • Distribution of DAR Species: The heterogeneity of the ADC population (e.g., DAR 0, 2, 4, 6, 8).

  • Aggregate and Fragment Levels: Ensuring high monomeric purity.

  • Residual Free Drug-Linker: Minimizing unconjugated cytotoxic payload.

  • Unconjugated Antibody Level: Reducing the amount of naked antibody.

  • Charge Variants: Monitoring modifications that alter the protein's charge.

Q2: Which chromatography technique is best for purifying my ADC?

A2: The optimal chromatography technique depends on the specific impurities you need to remove and the physicochemical properties of your ADC. A multi-step approach is often necessary.

Purification ChallengePrimary Recommended TechniquePrinciple of Separation
Aggregate Removal Size Exclusion Chromatography (SEC), Hydroxyapatite (HA)Size, Unique interaction with HA
Unconjugated Antibody Hydrophobic Interaction Chromatography (HIC)Hydrophobicity
Free Drug-Linker Tangential Flow Filtration (TFF), SECSize
DAR Species Separation Hydrophobic Interaction Chromatography (HIC), Ion Exchange (IEX)Hydrophobicity, Charge

Q3: How can I determine the Drug-to-Antibody Ratio (DAR) of my ADC?

A3: Several analytical techniques can be used to determine the DAR:

  • Hydrophobic Interaction Chromatography (HIC-HPLC): This is a widely used method that separates ADC species based on the number of conjugated drugs, as each drug molecule adds to the overall hydrophobicity.

  • Mass Spectrometry (MS): Both intact and reduced mass analysis can provide detailed information on the DAR and the distribution of different species.

  • UV/Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the drug, the average DAR can be calculated.

  • Reverse-Phase HPLC (RP-HPLC): Often used for analyzing the light and heavy chains after reduction, which can provide information on drug load distribution.

Experimental Protocols

Protocol 1: General Method for Aggregate Removal using Size Exclusion Chromatography (SEC)

  • Column: Select a preparative SEC column with a fractionation range appropriate for separating ADC monomers (typically ~150 kDa) from aggregates (>300 kDa).

  • Mobile Phase: Use a buffer that ensures the stability of the ADC, typically a neutral pH buffer such as 25 mM sodium phosphate with 150 mM NaCl, pH 7.0.

  • System Preparation: Equilibrate the SEC column with at least 2 column volumes (CVs) of the mobile phase at the intended flow rate.

  • Sample Loading: Load the ADC sample onto the column. The sample volume should typically not exceed 2-5% of the total column volume to ensure optimal resolution.

  • Elution: Perform an isocratic elution with the mobile phase.

  • Fraction Collection: Collect fractions as the components elute. Aggregates will elute first, followed by the monomeric ADC, and then any smaller fragments or impurities.

  • Analysis: Analyze the collected fractions using an analytical SEC-HPLC to determine the purity of the monomeric ADC peak. Pool the fractions containing the purified monomer.

Protocol 2: General Method for Unconjugated Antibody Removal using Hydrophobic Interaction Chromatography (HIC)

  • Column and Resin Selection: Choose a HIC resin (e.g., Butyl, Phenyl, Ether) based on the hydrophobicity of your ADC. A screening of different resins is recommended.

  • Buffer Preparation:

    • Mobile Phase A (Binding Buffer): A high salt buffer, e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.

    • Mobile Phase B (Elution Buffer): A low salt buffer, e.g., 25 mM Sodium Phosphate, pH 7.0.

  • Sample Preparation: Adjust the salt concentration of the ADC sample to match the binding buffer conditions to ensure the ADC binds to the column. This can be done by adding a concentrated salt solution.

  • System Preparation: Equilibrate the HIC column with Mobile Phase A.

  • Sample Loading: Load the salt-adjusted ADC sample onto the column.

  • Elution: Elute the bound proteins using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined number of column volumes (e.g., 20-30 CVs). The unconjugated antibody will elute first, followed by the different ADC species in order of increasing DAR.

  • Fraction Collection and Analysis: Collect fractions across the gradient and analyze them by HIC-HPLC or MS to identify fractions containing the desired ADC species, free of unconjugated antibody.

Visualizations

ADC_Purification_Workflow cluster_0 Upstream & Conjugation cluster_1 Purification Steps cluster_2 Final Product mAb Monoclonal Antibody (mAb) Conjugation Conjugation Reaction (mAb + Drug-Linker) mAb->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Capture Capture Step (e.g., Protein A) Crude_ADC->Capture Initial Capture TFF1 TFF / UF-DF (Free Drug Removal) Capture->TFF1 Eluate HIC Hydrophobic Interaction Chromatography (HIC) (DAR & Unconjugated Ab Separation) TFF1->HIC Concentrated & Diafiltered ADC SEC Size Exclusion Chromatography (SEC) (Aggregate Removal) HIC->SEC Desired DAR Pool Pure_ADC Purified ADC SEC->Pure_ADC Monomeric ADC Formulation Final Formulation Pure_ADC->Formulation

Caption: A general experimental workflow for ADC purification.

ADC_Troubleshooting_Tree Start Start: Analyze Purified ADC Impurity_Check Primary Impurity Identified? Start->Impurity_Check Aggregates High Aggregates Impurity_Check->Aggregates Yes Unconjugated_Ab Unconjugated Antibody Impurity_Check->Unconjugated_Ab Yes Free_Drug Residual Free Drug Impurity_Check->Free_Drug Yes Low_Yield Low Yield Impurity_Check->Low_Yield No, but... Sol_Aggregates Implement/Optimize SEC Optimize Elution Buffers (pH, Arginine) Consider HIC or HA Chromatography Aggregates->Sol_Aggregates Sol_Unconjugated_Ab Implement/Optimize HIC Screen Resins & Gradients Unconjugated_Ab->Sol_Unconjugated_Ab Sol_Free_Drug Implement/Optimize TFF (UF/DF) Consider SEC or Activated Carbon Free_Drug->Sol_Free_Drug Sol_Low_Yield Review each step for product loss Optimize loading/elution conditions Ensure ADC stability in all buffers Low_Yield->Sol_Low_Yield

Caption: A decision tree for troubleshooting common ADC purification issues.

References

Validation & Comparative

A Head-to-Head Comparison of ADC Linkers: ALD-PEG4-OPFP vs. SMCC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, pharmacokinetic profile, and ultimately, its therapeutic index. The choice between different linker technologies can dictate the success or failure of an ADC candidate. This guide provides an objective, data-driven comparison between a hydrophilic, cleavable linker, ALD-PEG4-OPFP, and a hydrophobic, non-cleavable linker, SMCC, to inform rational ADC design.

Introduction to the Linkers

This compound is a cleavable linker that incorporates a polyethylene glycol (PEG) spacer, an aldehyde group for conjugation, and a pentafluorophenyl (PFP) ester. The PEG4 moiety imparts hydrophilicity to the linker, which can be advantageous when working with hydrophobic payloads. As a cleavable linker, it is designed to release the cytotoxic drug from the antibody upon internalization into the target cancer cell, often in response to the acidic environment of the lysosome.

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a widely used non-cleavable linker. It is characterized by its hydrophobic nature and forms a stable thioether bond between the antibody and the payload.[1] The release of the drug from an ADC with a non-cleavable linker like SMCC relies on the complete proteolytic degradation of the antibody within the lysosome of the target cell.[2]

Performance Comparison: A Data-Driven Analysis

The selection of a linker has a significant impact on the performance of an ADC. The following tables summarize key quantitative data from comparative studies of hydrophilic PEGylated linkers (representative of this compound) and the hydrophobic SMCC linker.

Table 1: Pharmacokinetics and In Vivo Efficacy

Experimental data consistently demonstrates the positive impact of PEGylation on the pharmacokinetic profile of ADCs. In a comparative study, the inclusion of a PEG linker led to a significant extension of the conjugate's half-life compared to an SMCC-linked conjugate.[3] This improved pharmacokinetic profile often translates to enhanced in vivo efficacy.

FeatureHydrophilic PEGylated Linker (e.g., this compound)Hydrophobic SMCC Linker
In Vivo Half-Life Can be significantly extended (e.g., 2.5 to 11.2-fold increase)[3]Generally shorter half-life[3]
In Vivo Efficacy Can lead to complete tumor eradication in preclinical modelsMay only slow tumor growth in similar models
Table 2: Physicochemical Properties and Drug-to-Antibody Ratio (DAR)

A major advantage of hydrophilic PEGylated linkers is their ability to mitigate the aggregation often associated with hydrophobic drugs and linkers. This allows for the production of ADCs with higher DARs without compromising their physical stability.

FeatureHydrophilic PEGylated Linker (e.g., this compound)Hydrophobic SMCC Linker
Hydrophilicity HighLow
Solubility of ADC IncreasedCan lead to aggregation, especially with hydrophobic drugs
Achievable DAR Higher DARs are possible without aggregationDAR is often limited to avoid aggregation
Plasma Stability HighHigh (as a non-cleavable linker)
Table 3: In Vitro Cytotoxicity

The choice of linker can also influence the in vitro potency of an ADC. While a direct comparison for this compound is not available, studies with other cleavable and non-cleavable linkers provide insights. The enhanced stability of non-cleavable linkers in circulation can sometimes translate to slightly different cytotoxicity profiles in vitro.

ADCLinker TypePayloadCell LineIC50
Trastuzumab-basedCleavable (Disulfide)DM1SK-BR-3 (HER2+)0.03 ng/mL
Trastuzumab-emtansine (T-DM1)Non-cleavable (Thioether - SMCC)DM1SK-BR-3 (HER2+)0.05 ng/mL
Anti-CanAg-basedCleavable (Disulfide)DM4COLO205 (CanAg+)~1 ng/mL
Anti-CanAg-basedNon-cleavable (Thioether - SMCC)DM1COLO205 (CanAg+)>100 ng/mL

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linkers.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

  • Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined optimal density and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs and control antibodies. Add the ADC solutions to the respective wells.

  • Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will metabolize MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Plasma Stability Assay (LC-MS/MS)

This assay evaluates the stability of the ADC and the rate of premature drug release in plasma.

  • Incubation: Incubate the ADC in plasma from a relevant species (e.g., human, mouse) at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).

  • Sample Preparation: At each time point, precipitate the plasma proteins from the aliquots using an organic solvent (e.g., acetonitrile).

  • LC-MS/MS Analysis: Analyze the supernatant containing the released payload using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Quantify the concentration of the released payload at each time point. Calculate the percentage of drug release over time to determine the stability of the linker.

In Vivo Efficacy Study (Xenograft Mouse Model)

This study assesses the anti-tumor activity of the ADC in a living organism.

  • Tumor Implantation: Implant human tumor cells (xenograft) subcutaneously into immunocompromised mice.

  • Treatment: Once the tumors reach a predetermined size, administer the ADCs and control treatments (e.g., vehicle, unconjugated antibody) to the mice, typically via intravenous injection.

  • Monitoring: Monitor tumor volume and the body weight of the mice regularly.

  • Endpoint: The study is concluded when tumors in the control group reach a predefined size, or at a set time point.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Visualizing the Mechanisms and Workflows

Mechanism of Action

The fundamental difference between this compound and SMCC lies in their payload release mechanisms.

cleavable_linker_mechanism ADC ADC with this compound (Cleavable Linker) Internalization Internalization into Target Cell ADC->Internalization 1. Binding Lysosome Lysosome (Acidic Environment) Internalization->Lysosome 2. Trafficking Release Payload Release Lysosome->Release 3. Linker Cleavage Target Intracellular Target Release->Target 4. Cytotoxicity

Caption: Mechanism of a cleavable linker ADC.

non_cleavable_linker_mechanism ADC ADC with SMCC (Non-Cleavable Linker) Internalization Internalization into Target Cell ADC->Internalization 1. Binding Lysosome Lysosome Internalization->Lysosome 2. Trafficking Degradation Antibody Degradation Lysosome->Degradation 3. Proteolysis Release Payload-Linker-Amino Acid Release Degradation->Release Target Intracellular Target Release->Target 4. Cytotoxicity

Caption: Mechanism of a non-cleavable linker ADC.

Experimental Workflow

The following diagram outlines a typical workflow for the evaluation and comparison of ADCs with different linkers.

experimental_workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis ADC Synthesis (this compound & SMCC) Characterization Characterization (DAR, Purity, Aggregation) Synthesis->Characterization Cytotoxicity Cytotoxicity Assay (IC50 Determination) Characterization->Cytotoxicity Stability Plasma Stability Assay Characterization->Stability Efficacy Efficacy Study (Tumor Growth Inhibition) Cytotoxicity->Efficacy PK Pharmacokinetic Study (Half-life, Clearance) Stability->PK PK->Efficacy

Caption: Experimental workflow for ADC comparison.

Conclusion

The choice between a hydrophilic, cleavable linker like this compound and a hydrophobic, non-cleavable linker like SMCC is a critical decision in ADC development that must be guided by the specific properties of the antibody, the payload, and the therapeutic goal.

  • This compound and other hydrophilic PEGylated linkers offer significant advantages in improving the pharmaceutical properties of ADCs, particularly when dealing with hydrophobic payloads. Their ability to increase solubility, enable higher drug loading, extend in vivo half-life, and improve efficacy makes them a compelling choice for developing next-generation ADCs with an enhanced therapeutic index.

  • SMCC and other hydrophobic, non-cleavable linkers are well-established and provide high plasma stability. However, they can present challenges related to aggregation and may have less favorable pharmacokinetic profiles, especially at higher DARs. The lack of a "bystander effect" with non-cleavable linkers can be a disadvantage in treating heterogeneous tumors but may also contribute to lower systemic toxicity.

Ultimately, a thorough and systematic evaluation of ADCs constructed with different linkers, following the experimental protocols outlined in this guide, is essential for selecting the optimal candidate for clinical development.

References

A Head-to-Head Comparison of ADC Linker Stability: ALD-PEG4-OPFP vs. Maleimide Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index, profoundly influencing both its efficacy and safety profile. Premature drug release in systemic circulation can lead to off-target toxicity, while an overly stable linker may hinder payload delivery at the tumor site. This guide provides an objective, data-driven comparison of two distinct linker technologies: the modern ALD-PEG4-OPFP linker, which utilizes aldehyde-based bioconjugation, and the conventional maleimide-based linkers.

Introduction to Linker Technologies

Maleimide Linkers: For years, maleimide-based chemistry has been a cornerstone of ADC development. This technology relies on the Michael addition reaction between a maleimide group on the linker and a thiol group, typically from a cysteine residue on the antibody. While effective for conjugation, the resulting thiosuccinimide bond has demonstrated susceptibility to degradation in vivo. This instability can lead to premature payload release through a retro-Michael reaction, where the bond reverses, or through exchange with other thiols present in circulation, such as albumin.[][2] This has driven the development of next-generation maleimide linkers with improved stability profiles.[3]

This compound Linker: The this compound linker represents a newer approach to ADC construction, employing aldehyde-based conjugation. This linker contains an aldehyde group that reacts with an aminooxy group on a payload to form a highly stable oxime bond. This chemistry offers an alternative to thiol-based conjugation, aiming to overcome the inherent instability issues associated with traditional maleimide linkers. The inclusion of a PEG4 spacer also enhances the hydrophilicity of the ADC, which can improve its pharmacokinetic properties and reduce aggregation.

Quantitative Data Summary

Direct comparative stability data between this compound and maleimide linkers is limited in publicly available literature. However, by examining data from ADCs constructed with oxime linkages (representative of this compound chemistry) and both first and next-generation maleimide linkers, we can draw meaningful comparisons.

Stability ParameterMaleimide Linker (First-Generation)Maleimide Linker (Next-Generation, e.g., hydrolyzed)This compound (Oxime Linker) Representative DataReferences
Linkage Stability in Plasma Prone to retro-Michael reaction and thiol exchange, leading to premature payload release. Significant payload loss can be observed over time.Significantly improved stability due to hydrolysis of the succinimide ring, which prevents the retro-Michael reaction.Forms a highly stable oxime bond, exhibiting high stability in plasma with minimal premature payload release.[][2],
Payload Transfer to Albumin High potential for payload transfer to circulating albumin due to linker instability.Substantially reduced payload transfer to albumin.Minimal to no payload transfer to albumin is expected due to the stability of the oxime bond.
In Vivo Half-life of Intact ADC Can be shorter due to premature deconjugation.Longer half-life of the intact ADC compared to first-generation maleimide ADCs.Expected to have a prolonged half-life of the intact ADC due to high linker stability.,
Homogeneity (DAR) Can lead to heterogeneous products with varying drug-to-antibody ratios (DAR).Improved homogeneity can be achieved with site-specific conjugation methods.Aldehyde-based conjugation can be engineered for site-specificity, leading to more homogeneous ADCs with a defined DAR.

Experimental Protocols

Protocol 1: In Vitro ADC Stability Assay in Plasma

This protocol outlines a general method to assess the stability of an ADC in plasma by monitoring the change in the average drug-to-antibody ratio (DAR) over time using Hydrophobic Interaction Chromatography (HIC-HPLC).

1. ADC Incubation:

  • Dilute the ADC to a final concentration of 1 mg/mL in human, mouse, or rat plasma.

  • As a control, dilute the ADC to the same concentration in phosphate-buffered saline (PBS), pH 7.4.

  • Incubate all samples at 37°C in a humidified incubator.

2. Time Points:

  • Collect aliquots of the incubation mixtures at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Immediately freeze the collected aliquots at -80°C to stop any further degradation until analysis.

3. Sample Preparation for HIC-HPLC Analysis:

  • Thaw the plasma samples on ice.

  • To isolate the ADC from plasma proteins, use an affinity purification method appropriate for the antibody isotype (e.g., Protein A or Protein G magnetic beads).

  • Wash the beads with PBS to remove non-specifically bound proteins.

  • Elute the ADC from the beads using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5) and immediately neutralize with a Tris-based buffer.

4. HIC-HPLC Analysis:

  • Column: A HIC column suitable for ADC analysis (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

  • Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) to elute species with increasing hydrophobicity.

  • Detection: Monitor absorbance at 280 nm for the antibody and at a wavelength specific to the payload if it has a distinct chromophore.

5. Data Analysis:

  • Integrate the peak areas for each DAR species (e.g., DAR0, DAR2, DAR4, etc.).

  • Calculate the weighted average DAR at each time point using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)

  • Plot the average DAR versus time to determine the stability profile of the ADC in plasma.

Protocol 2: In Vivo Efficacy Study in a Tumor Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.

1. Cell Culture and Implantation:

  • Culture a human cancer cell line that expresses the target antigen of the ADC in appropriate cell culture media.

  • Harvest the cells during the exponential growth phase and resuspend them in a mixture of PBS and Matrigel.

  • Subcutaneously implant the tumor cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

2. Tumor Growth and Animal Randomization:

  • Monitor tumor growth by measuring tumor volume with calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, ADC treatment group, and a non-binding isotype control ADC group).

3. ADC Administration:

  • Administer the ADC and control articles to the mice, typically via intravenous (IV) injection. The dose and dosing schedule will be dependent on the specific ADC and tumor model.

4. Monitoring and Data Collection:

  • Measure tumor volumes and body weights 2-3 times per week.

  • Monitor the overall health of the animals for any signs of toxicity.

  • The study endpoint is typically when tumors in the control group reach a specified maximum size or after a predetermined duration.

5. Data Analysis:

  • Plot the mean tumor volume for each group over time.

  • Calculate the tumor growth inhibition (TGI) for the ADC treatment group compared to the vehicle control group.

  • At the end of the study, tumors and other organs can be harvested for further analysis (e.g., pharmacodynamic or histological analysis).

Mandatory Visualizations

Conjugation Chemistry

Conjugation_Chemistry cluster_maleimide Maleimide Linker Chemistry cluster_ald This compound Linker Chemistry Antibody_Thiol Antibody-SH (Cysteine Thiol) Thiosuccinimide_Bond Antibody-S-Succinimide-Linker-Payload (Thioether Bond) Antibody_Thiol->Thiosuccinimide_Bond Michael Addition Maleimide_Linker Maleimide-Linker-Payload Maleimide_Linker->Thiosuccinimide_Bond Retro_Michael Premature Payload Release (Retro-Michael Reaction) Thiosuccinimide_Bond->Retro_Michael Antibody_CHO Antibody-CHO (Aldehyde) Oxime_Bond Antibody-CH=N-O-Payload (Stable Oxime Bond) Antibody_CHO->Oxime_Bond Oxime Ligation Aminooxy_Payload Aminooxy-Payload Aminooxy_Payload->Oxime_Bond

Caption: Comparison of Maleimide and this compound conjugation chemistries for ADCs.

Experimental Workflow for In Vitro Stability Assessment

In_Vitro_Stability_Workflow start Start: ADC Sample incubation Incubate ADC in Plasma and PBS (Control) at 37°C start->incubation sampling Collect Aliquots at Multiple Time Points incubation->sampling purification Purify ADC from Plasma (e.g., Protein A/G Beads) sampling->purification analysis Analyze by HIC-HPLC purification->analysis dar_calc Calculate Average DAR analysis->dar_calc stability_profile Generate Stability Profile (DAR vs. Time) dar_calc->stability_profile end End: Stability Assessment stability_profile->end

Caption: Workflow for determining the in vitro stability of an ADC in plasma.

Conclusion

The choice of linker technology is a pivotal decision in the design and development of an effective and safe ADC. While traditional maleimide linkers have been widely used, their inherent instability presents a significant challenge, leading to potential off-target toxicity and reduced efficacy. Next-generation maleimide linkers with enhanced stability and alternative conjugation chemistries, such as the aldehyde-based approach of the this compound linker, offer promising solutions to these limitations. The formation of a highly stable oxime bond with the this compound linker is expected to provide superior plasma stability, minimizing premature payload release and improving the overall therapeutic window of the ADC. The selection of the optimal linker should be guided by comprehensive in vitro and in vivo stability studies, as outlined in this guide, to ensure the development of a robust and clinically successful ADC therapeutic.

References

A Researcher's Guide to Linker Selection: Cleavable vs. Non-Cleavable Linkers for Specific Payloads

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of Antibody-Drug Conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of therapeutic success.[][2][3][4] The choice between a cleavable and a non-cleavable linker directly influences the ADC's stability, mechanism of action, and overall therapeutic index.[5] This guide provides a detailed comparison of these two linker strategies, with a focus on their application with specific payloads, supported by experimental data and detailed protocols for researchers in drug development.

Mechanisms of Action: Two Distinct Strategies for Payload Release

The fundamental difference between cleavable and non-cleavable linkers lies in how they release their potent payload.

Cleavable Linkers: These are designed to be stable in systemic circulation but are susceptible to cleavage by specific triggers present in the tumor microenvironment or within the cancer cell. This controlled release is a key feature. Common cleavage mechanisms include:

  • Enzyme-sensitive linkers: Often incorporating dipeptide sequences like valine-citrulline (vc), which are cleaved by lysosomal proteases such as cathepsin B that are abundant in tumor cells.

  • pH-sensitive linkers: These linkers, containing elements like a hydrazone bond, remain stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).

  • Glutathione-sensitive linkers: These utilize disulfide bonds that are cleaved in the reducing environment of the cytoplasm, which has a higher glutathione concentration than the bloodstream.

Non-Cleavable Linkers: In contrast, these linkers do not have a specific cleavage site and rely on the complete degradation of the antibody component. After the ADC is internalized by the target cell, it is trafficked to the lysosome, where proteolytic degradation of the antibody releases the payload, which is still attached to the linker and an amino acid residue from the antibody (e.g., Lysine-SMCC-DM1). This results in a charged, often less membrane-permeable metabolite.

Below are diagrams illustrating the distinct intracellular pathways for ADCs with cleavable and non-cleavable linkers.

cleavable_mechanism cluster_blood Bloodstream (pH 7.4) cluster_cell Target Cancer Cell cluster_lysosome Lysosome (Acidic pH, High Protease) ADC_circ ADC Stable in Circulation Internalization Binding & Internalization ADC_circ->Internalization Targeting Cleavage Linker Cleavage Payload_release Free, Permeable Payload (e.g., MMAE) Cleavage->Payload_release Bystander Bystander Effect: Payload diffuses to neighboring cells Payload_release->Bystander Internalization->Cleavage noncleavable_mechanism cluster_blood Bloodstream (pH 7.4) cluster_cell Target Cancer Cell cluster_lysosome_nc Lysosome ADC_circ_nc ADC Highly Stable in Circulation Internalization_nc Binding & Internalization ADC_circ_nc->Internalization_nc Targeting Degradation Antibody Degradation Payload_release_nc Charged Metabolite (Payload-Linker-AA) Degradation->Payload_release_nc No_bystander No Bystander Effect: Metabolite is membrane-impermeable Payload_release_nc->No_bystander Internalization_nc->Degradation linker_choice_workflow start Start: Define ADC Target tumor_char Tumor Characterization start->tumor_char antigen_exp Antigen Expression? tumor_char->antigen_exp bystander_needed Bystander Effect Needed? antigen_exp->bystander_needed Homogeneous & High Expression antigen_exp->bystander_needed Heterogeneous or Low Expression payload_perm Payload Permeability? bystander_needed->payload_perm Yes non_cleavable Choose Non-Cleavable Linker (e.g., SMCC) bystander_needed->non_cleavable No cleavable Choose Cleavable Linker (e.g., vc, hydrazone) payload_perm->cleavable High (e.g., MMAE) payload_perm->non_cleavable Low / Charged (e.g., MMAF, DM1-metabolite)

References

A Comparative Guide to ALD-PEG4-OPFP and Other PEGylated Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of biotherapeutics, particularly the development of Antibody-Drug Conjugates (ADCs), relies heavily on the strategic choice of linkers to connect a targeting antibody to a therapeutic payload. The linker's properties profoundly influence the stability, solubility, pharmacokinetics, and ultimately, the efficacy and safety of the conjugate. Among the diverse array of available linker technologies, PEGylated linkers have gained prominence for their ability to enhance the physicochemical properties of bioconjugates.[1][2] This guide provides an objective comparison of ALD-PEG4-OPFP, a bifunctional PEGylated linker, with other commonly used PEGylated linkers, supported by available experimental data and detailed methodologies.

Introduction to this compound

This compound is a discrete polyethylene glycol (dPEG®) linker featuring two distinct reactive moieties: an aldehyde (ALD) and a pentafluorophenyl (PFP) ester (OPFP). The discrete PEG4 spacer, consisting of four ethylene glycol units, imparts hydrophilicity to the conjugate, which can help mitigate aggregation and improve solubility.[1] The bifunctional nature of this linker allows for a two-step conjugation strategy, providing versatility in the design of complex bioconjugates.

The PFP ester is a highly reactive group that readily forms stable amide bonds with primary amines, such as the lysine residues on an antibody, and is notably less susceptible to hydrolysis compared to the more common N-hydroxysuccinimide (NHS) esters.[3][4] The aldehyde group provides a versatile handle for subsequent conjugation reactions, for instance, with hydrazides or aminooxy groups, or through more advanced chemistries like the Hydrazino-iso-Pictet-Spengler (HIPS) ligation, which forms a stable carbon-carbon bond.

Comparison with Other PEGylated Linkers

The performance of this compound can be best understood by comparing its reactive ends and overall structure to other prevalent PEGylated linkers, such as those employing maleimide and NHS ester functionalities.

Reactivity and Stability of the Active Ester

The choice of active ester for amine coupling is critical for conjugation efficiency. PFP esters, as found in this compound, offer a distinct advantage over the more conventional NHS esters.

Data Presentation: Active Ester Performance

FeaturePFP Esters (e.g., in this compound)NHS Esters (e.g., in NHS-PEG4-Maleimide)
Hydrolytic Stability More stable in aqueous solutions.Prone to rapid hydrolysis, especially at higher pH.
Reaction Efficiency Generally higher due to reduced hydrolysis.Can be lower due to competition with hydrolysis.
Optimal pH for Conjugation Typically 7.2-8.5.Typically 7.0-8.5.
Selectivity Can exhibit preferential labeling of certain antibody lysine residues (e.g., light-chain).Often results in preferential labeling of heavy-chain lysines.
Stability of the Conjugate Bond

The stability of the bond formed between the linker and the biomolecule is paramount for the in vivo performance of the conjugate.

Data Presentation: Conjugate Stability

Linker ChemistryBond Formed with BiomoleculeStability Characteristics
Aldehyde (via HIPS ligation) Carbon-CarbonHighly stable in vivo.
Aldehyde (via reductive amination) Secondary AmineStable under physiological conditions.
Maleimide Thioether (with cysteine)Susceptible to retro-Michael addition in plasma, leading to payload loss. Self-hydrolyzing maleimides have been developed to improve stability.
Amide (from PFP/NHS ester) Amide (with lysine)Highly stable with a half-life of years in water.
Impact of the PEG Spacer

The polyethylene glycol chain is a common feature in these linkers, designed to improve the overall properties of the resulting bioconjugate.

Data Presentation: Influence of PEGylation

ParameterEffect of PEGylationSupporting Data/Observations
Solubility & Aggregation Increases hydrophilicity, reducing aggregation of hydrophobic payloads.ADCs with PEGylated linkers show reduced aggregation compared to those with non-PEGylated linkers.
Pharmacokinetics (PK) Generally improves PK profiles, leading to longer circulation half-life.Increasing PEG length can lead to slower plasma clearance.
In Vivo Efficacy Can enhance tumor accumulation and overall efficacy.The site of conjugation and PEG length can significantly impact in vivo efficacy.
In Vitro Cytotoxicity Can sometimes lead to a reduction in potency.A study on affibody-drug conjugates showed that longer PEG chains led to a decrease in in vitro cytotoxicity.

Mandatory Visualizations

Experimental Workflow for ADC Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of an antibody-drug conjugate using a heterobifunctional PEGylated linker like this compound.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification cluster_characterization Characterization antibody Antibody conjugation Conjugation (e.g., Amine Coupling) antibody->conjugation linker_payload Linker-Payload (e.g., ALD-PEG4-Drug) linker_payload->conjugation adc_crude Crude ADC conjugation->adc_crude purification Purification (e.g., SEC, HIC) adc_crude->purification adc_pure Purified ADC purification->adc_pure dar DAR Analysis (UV-Vis, HIC, MS) adc_pure->dar aggregation Aggregation Analysis (SEC) adc_pure->aggregation purity Purity Analysis (SDS-PAGE) adc_pure->purity binding Antigen Binding (ELISA, SPR) adc_pure->binding cytotoxicity In Vitro Cytotoxicity binding->cytotoxicity pk In Vivo PK & Efficacy cytotoxicity->pk

Caption: General workflow for ADC synthesis and characterization.

Experimental Protocols

Protocol 1: Conjugation of a PFP Ester-PEG Linker to an Antibody

This protocol describes the general procedure for conjugating a PFP ester-containing linker to the primary amines of an antibody.

Materials:

  • Antibody solution in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0).

  • PFP ester-PEG linker.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in the reaction buffer.

  • Linker Preparation: Immediately before use, dissolve the PFP ester-PEG linker in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction: Add the linker solution to the antibody solution at a molar excess of 3-10 fold. The reaction can be incubated for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching: Add the quenching buffer to the reaction mixture to quench any unreacted PFP ester.

  • Purification: Purify the resulting ADC using size-exclusion chromatography to remove excess linker and quenching reagent.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

This protocol outlines a common method for determining the average number of drug molecules conjugated per antibody.

Materials:

  • Purified ADC solution.

  • Unconjugated antibody solution of known concentration.

  • Free drug-linker solution of known concentration.

  • UV-Vis spectrophotometer.

Procedure:

  • Extinction Coefficient Determination: Determine the molar extinction coefficients of the unconjugated antibody and the free drug-linker at 280 nm and the wavelength of maximum absorbance for the drug (λmax).

  • Absorbance Measurement: Measure the absorbance of the purified ADC solution at 280 nm and λmax.

  • DAR Calculation: Calculate the concentrations of the antibody and the drug in the ADC solution using the Beer-Lambert law and the previously determined extinction coefficients. The DAR is the molar ratio of the drug to the antibody.

Conclusion

The this compound linker offers a compelling set of features for the development of advanced bioconjugates. Its PFP ester provides a more hydrolytically stable alternative to NHS esters, potentially leading to higher conjugation efficiencies. The aldehyde functionality opens the door to a variety of subsequent conjugation strategies, including the formation of highly stable C-C bonds. The inclusion of a discrete PEG4 spacer contributes to improved solubility and pharmacokinetic properties, which are crucial for the in vivo performance of therapeutics like ADCs.

While direct head-to-head comparative studies with other linkers are not always publicly available, the known chemical properties of its constituent parts suggest that this compound is a strong candidate for creating stable, well-defined, and effective bioconjugates. The choice of linker will always depend on the specific application, the nature of the payload, and the desired in vivo behavior. A thorough evaluation of different linker technologies, guided by the principles and data outlined in this guide, is essential for the successful development of next-generation biotherapeutics.

References

A Comparative Guide to In Vitro Cytotoxicity of ADC Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting the antibody to the cytotoxic payload is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its therapeutic index. The choice between different linker technologies dictates the ADCs mechanism of action, stability, and ultimately, its efficacy and safety. This guide provides an objective comparison of the in vitro cytotoxicity of various ADC linkers, supported by experimental data and detailed methodologies, to aid in the rational design and selection of ADCs.

The Critical Role of the Linker in ADC Efficacy

Linkers are broadly categorized as cleavable or non-cleavable, a fundamental design choice that governs how and where the cytotoxic payload is released.[1][2] Cleavable linkers are designed to be stable in systemic circulation and release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, such as low pH, high glutathione concentrations, or the presence of specific enzymes.[3][4] Non-cleavable linkers, in contrast, release the payload only after the complete lysosomal degradation of the antibody component.[5] This distinction has significant implications for an ADC's potency, off-target toxicity, and its ability to induce a "bystander effect."

Quantitative Comparison of In Vitro Cytotoxicity

The in vitro potency of an ADC is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the ADC required to inhibit the growth of cancer cells by 50%. A lower IC50 value indicates higher potency. The following tables summarize representative in vitro cytotoxicity data for different ADC linkers from various studies.

It is crucial to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, including the antibody, payload, drug-to-antibody ratio (DAR), and the cancer cell line used.

Table 1: Cleavable vs. Non-Cleavable Linkers - Representative In Vitro Cytotoxicity (IC50)
Linker TypeSpecific Linker ExamplePayloadTarget Cell LineIC50 (approx.)Reference
Cleavable Val-Cit (Protease-cleavable)MMAEHER2+61 - 111 pM
Val-Ala (Protease-cleavable)MMAEHER2+92 pM
Hydrazone (Acid-labile)DoxorubicinVariousVaries
Disulfide (Reducible)MaytansinoidVariousVaries
Non-Cleavable SMCC (Thioether)DM1HER2+609 pM
ThioetherMMAEVariousVaries
Table 2: Comparison of Different Cleavable Linker Chemistries
Linker ChemistrySpecific LinkerPayloadTarget Cell LineIC50 (approx.)Key FeaturesReference
Protease-Cleavable Val-CitMMAEHER2+61 - 111 pMCleaved by lysosomal proteases like Cathepsin B.
Val-AlaMMAEHER2+92 pMAnother dipeptide linker cleaved by lysosomal proteases.
Acid-Labile HydrazoneDoxorubicinVariousVariesStable at neutral pH, cleaved in the acidic environment of endosomes and lysosomes.
Reducible DisulfideMaytansinoidVariousVariesCleaved by high intracellular concentrations of glutathione.
Enzyme-Cleavable Sulfatase-cleavableMMAEHER2+61 - 111 pMHigh plasma stability, cleaved by sulfatase enzymes.
β-glucuronideMMAEVariousComparable to Val-CitCleaved by β-glucuronidase, an enzyme present in lysosomes and the tumor microenvironment.

The Bystander Effect: A Key Differentiator

A significant advantage of many cleavable linkers is their ability to induce a "bystander effect." This occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cell and kills neighboring antigen-negative tumor cells. This is particularly beneficial in treating heterogeneous tumors where not all cells express the target antigen. Non-cleavable linkers, which release a charged and less membrane-permeable payload-linker complex, generally exhibit a minimal bystander effect.

Experimental Protocols

Accurate and reproducible in vitro cytotoxicity data is paramount for the preclinical evaluation of ADCs. Below are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

  • Complete cell culture medium

  • ADC and unconjugated antibody (as control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC and unconjugated antibody in complete medium. Remove the old medium from the wells and add the different concentrations of the ADC or control antibody. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software.

Bystander Effect Assay (Co-culture Method)

This assay directly assesses the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines. One cell line should be fluorescently labeled (e.g., with GFP) for easy differentiation.

  • Complete cell culture medium

  • ADC and control antibody

  • 96-well plates

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed a co-culture of Ag+ and fluorescently labeled Ag- cells in 96-well plates. Include monocultures of each cell line as controls.

  • ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC.

  • Incubation: Incubate the plates for a duration sufficient to observe the bystander effect (typically 72-120 hours).

  • Data Acquisition: Measure the fluorescence of the labeled Ag- cells using a fluorescence microscope or plate reader.

  • Data Analysis: Quantify the viability of the Ag- cells in the co-culture compared to the Ag- monoculture control. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.

Visualizing ADC Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_bystander Bystander Effect (Cleavable Linkers) ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Complex Formation Endosome Endosome (Low pH) Internalization->Endosome Lysosome Lysosome (Enzymes, Low pH) Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Cytotoxicity Cytotoxicity (Cell Death) Payload_Release->Cytotoxicity Payload_Diffusion Payload Diffusion Payload_Release->Payload_Diffusion Neighboring_Cell Neighboring Antigen-Negative Cell Payload_Diffusion->Neighboring_Cell Bystander_Cytotoxicity Cytotoxicity Neighboring_Cell->Bystander_Cytotoxicity

Caption: General mechanism of action for Antibody-Drug Conjugates (ADCs).

Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_adc Prepare Serial Dilutions of ADC and Controls overnight_incubation->prepare_adc add_adc Add ADC/Controls to Cells prepare_adc->add_adc treatment_incubation Incubate for 72-96h add_adc->treatment_incubation add_mtt Add MTT Reagent treatment_incubation->add_mtt mtt_incubation Incubate for 2-4h add_mtt->mtt_incubation solubilize Add Solubilization Solution mtt_incubation->solubilize read_plate Read Absorbance (e.g., 570 nm) solubilize->read_plate analyze_data Calculate % Viability and Determine IC50 read_plate->analyze_data end End analyze_data->end

References

A Head-to-Head Comparison of ALD-PEG4-PFP and NHS Ester Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of bioconjugates, influencing efficacy, stability, and therapeutic outcomes. This guide provides an objective, data-driven comparison of two prominent amine-reactive linker technologies: the dual-functionality ALD-PEG4-PFP linker and the widely-used N-hydroxysuccinimide (NHS) ester linker.

This comparison delves into their reaction mechanisms, performance characteristics, and provides detailed experimental protocols to inform the selection of the most appropriate strategy for your research and development needs.

Introduction to the Linkers

NHS (N-hydroxysuccinimide) esters have long been the workhorse of bioconjugation. They react with primary amines, such as the side chains of lysine residues and the N-terminus of proteins, to form stable amide bonds. Their ease of use and the vast body of literature supporting their application have made them a default choice for many researchers.

ALD-PEG4-PFP is a heterobifunctional linker that offers two distinct chemical handles. The pentafluorophenyl (PFP) ester is a highly reactive group that, similar to NHS esters, targets primary amines to form stable amide bonds. PFP esters, however, are generally more resistant to hydrolysis than their NHS counterparts, which can lead to higher conjugation efficiencies. The second functional group, an aldehyde (ALD), provides an orthogonal conjugation strategy. It can react with aminooxy or hydrazide-functionalized molecules to form stable oxime or hydrazone linkages, respectively. The inclusion of a hydrophilic 4-unit polyethylene glycol (PEG4) spacer in the ALD-PEG4-PFP linker enhances the solubility of the resulting conjugate and can reduce steric hindrance.

Reaction Mechanisms

The choice of linker dictates the fundamental chemistry of the bioconjugation reaction. Below are the reaction pathways for both NHS ester and the PFP ester and aldehyde moieties of the ALD-PEG4-PFP linker.

NHS_Ester_Reaction NHS_Ester R-NHS Ester Intermediate Tetrahedral Intermediate NHS_Ester->Intermediate Nucleophilic Attack Primary_Amine Protein-NH₂ Primary_Amine->Intermediate Amide_Bond Protein-NH-CO-R (Stable Amide Bond) Intermediate->Amide_Bond Collapse NHS_leaving_group NHS Intermediate->NHS_leaving_group Release

Caption: Reaction of an NHS ester with a primary amine.

PFP_Ester_Reaction PFP_Ester R-PFP Ester Intermediate Tetrahedral Intermediate PFP_Ester->Intermediate Nucleophilic Attack Primary_Amine Protein-NH₂ Primary_Amine->Intermediate Amide_Bond Protein-NH-CO-R (Stable Amide Bond) Intermediate->Amide_Bond Collapse PFP_leaving_group PFP Intermediate->PFP_leaving_group Release

Caption: Reaction of a PFP ester with a primary amine.

Aldehyde_Reaction Aldehyde R-CHO Oxime_Bond R-CH=N-O-Molecule (Stable Oxime Bond) Aldehyde->Oxime_Bond Aminooxy Molecule-ONH₂ Aminooxy->Oxime_Bond

Caption: Reaction of an aldehyde with an aminooxy group.

Performance Comparison: Quantitative Data

The selection of a linker should be guided by empirical data. The following table summarizes key performance indicators for ALD-PEG4-PFP and NHS ester linkers based on published data for their respective reactive groups.

FeatureALD-PEG4-PFP (PFP Ester moiety)NHS EsterALD-PEG4-PFP (Aldehyde moiety)
Reactive Group Pentafluorophenyl (PFP) EsterN-hydroxysuccinimide (NHS) EsterAldehyde
Target Primary Amines (e.g., Lysine, N-terminus)Primary Amines (e.g., Lysine, N-terminus)Aminooxy or Hydrazide groups
Resulting Linkage Amide BondAmide BondOxime or Hydrazone Bond
Reaction pH 7.2 - 9.07.2 - 8.5[1]4.5 - 7.0
Reaction Time 0.5 - 4 hours0.5 - 4 hours[1]1 - 24 hours
Hydrolytic Half-life of Linker Hours to days at neutral pH4-5 hours at pH 7, 10 minutes at pH 8.6[1]Not applicable (stable)
Stability of Conjugate Bond Very High (Stable Amide)Very High (Stable Amide)High (Oxime is very stable, especially compared to hydrazone)[2]
Reaction Efficiency Generally higher due to lower hydrolysisCan be lower due to competing hydrolysisHigh, especially with catalysts
Side Reactions MinimalPotential for reaction with tyrosine, serine, and threonine at higher pHMinimal, highly specific reaction

Experimental Protocols

Detailed and reproducible protocols are crucial for successful bioconjugation.

Protocol 1: Protein Conjugation using an NHS Ester Linker

Materials:

  • Protein solution (in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • NHS ester-functionalized molecule (dissolved in anhydrous DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.

  • NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of the NHS ester in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quenching: Add quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes.

  • Purification: Purify the protein conjugate from excess reagents and byproducts using size-exclusion chromatography.

Protocol 2: Protein Conjugation using ALD-PEG4-PFP Linker (via PFP Ester)

Materials:

  • Protein solution (in amine-free buffer, e.g., PBS, pH 7.2-8.5)

  • ALD-PEG4-PFP linker (dissolved in anhydrous DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Prepare the protein solution at 1-10 mg/mL in an amine-free buffer.

  • PFP Ester Preparation: Immediately before use, prepare a 10 mM stock solution of the ALD-PEG4-PFP linker in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 5- to 15-fold molar excess of the PFP ester solution to the protein solution.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature.

  • Quenching: Add quenching buffer to a final concentration of 20-50 mM. Incubate for 30 minutes.

  • Purification: Purify the aldehyde-tagged protein conjugate using size-exclusion chromatography.

Protocol 3: Secondary Conjugation to Aldehyde-Tagged Protein (from Protocol 2)

Materials:

  • Purified aldehyde-tagged protein

  • Aminooxy- or hydrazide-functionalized molecule

  • Reaction buffer (e.g., MES buffer, pH 5.5-6.5)

  • (Optional) Aniline catalyst

Procedure:

  • Buffer Exchange: Exchange the purified aldehyde-tagged protein into the reaction buffer.

  • Secondary Conjugation: Add a 5- to 20-fold molar excess of the aminooxy- or hydrazide-functionalized molecule to the aldehyde-tagged protein.

  • Catalysis (Optional): For oxime formation, aniline can be added to a final concentration of 10-100 mM to catalyze the reaction.

  • Incubation: Incubate the reaction for 2-24 hours at room temperature.

  • Purification: Purify the final bioconjugate using size-exclusion chromatography to remove excess reagents.

Logical Workflow for Linker Selection

The decision to use an ALD-PEG4-PFP or a standard NHS ester linker depends on the specific requirements of the application.

Linker_Selection start Start: Need for Amine-Reactive Conjugation decision1 Is a secondary, orthogonal conjugation required? start->decision1 decision2 Is hydrolytic stability of the linker a major concern? decision1->decision2 No use_ald_peg4_pfp Use ALD-PEG4-PFP decision1->use_ald_peg4_pfp Yes decision2->use_ald_peg4_pfp Yes use_nhs_ester Use NHS Ester decision2->use_nhs_ester No

Caption: Decision tree for linker selection.

Conclusion

Both ALD-PEG4-PFP and NHS ester linkers are valuable tools for the bioconjugation of molecules to primary amines.

NHS esters represent a well-established, straightforward method for creating stable amide bonds. Their primary drawback is their susceptibility to hydrolysis, which can impact reaction efficiency and reproducibility.

ALD-PEG4-PFP offers a more robust alternative for amine coupling through its PFP ester, which exhibits greater stability in aqueous solutions. The key advantage of this linker, however, lies in its dual functionality. The introduction of an aldehyde group allows for a subsequent, highly specific and orthogonal conjugation step, enabling the construction of more complex and well-defined bioconjugates. The PEG4 spacer also provides the added benefits of increased solubility and reduced steric hindrance.

For applications requiring a simple, one-step conjugation, NHS esters remain a viable option. However, for researchers seeking higher efficiency, greater stability, and the flexibility of orthogonal conjugation strategies, the ALD-PEG4-PFP linker presents a superior and more versatile solution.

References

Assessing the Bystander Effect of Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bystander effect is a critical attribute of Antibody-Drug Conjugates (ADCs), significantly enhancing their therapeutic efficacy by enabling the killing of antigen-negative tumor cells adjacent to antigen-positive cells. This guide provides a comparative framework for assessing the bystander effect of ADCs, with a focus on those utilizing cleavable linkers like ALD-PEG4-OPFP. We will delve into the experimental methodologies, present comparative data, and visualize the underlying mechanisms and workflows.

The Bystander Effect: A Key Mechanism in ADC Therapy

The bystander effect is the ability of a cytotoxic payload, released from an ADC within a target antigen-positive (Ag+) cell, to diffuse out and kill neighboring antigen-negative (Ag-) cells.[1][2][3] This phenomenon is particularly important in the context of heterogeneous tumors where antigen expression can be varied.[1][3] The extent of the bystander effect is largely dictated by the properties of the ADC's linker and payload.

Key Factors Influencing the Bystander Effect:

  • Linker Chemistry: Cleavable linkers, which are designed to release the payload under specific conditions within the tumor microenvironment or inside the cell, are essential for a significant bystander effect. In contrast, non-cleavable linkers typically release the payload as an amino acid conjugate, which is often less membrane-permeable and thus limits the bystander effect. The this compound linker is categorized as a cleavable linker, suggesting its potential to induce a bystander effect.

  • Payload Properties: The physicochemical properties of the cytotoxic payload, such as its size, charge, and lipophilicity, determine its ability to permeate cell membranes and diffuse to neighboring cells. Highly potent and membrane-permeable payloads are more likely to exhibit a strong bystander effect.

Comparative Analysis of ADC Platforms

ADC PlatformLinker TypePayloadBystander Effect PotentialKey Findings
Inferred: this compound ADC Cleavable (PEGylated)e.g., MMAE, DXdHigh The cleavable nature of the linker is expected to release a membrane-permeable payload, leading to efficient killing of adjacent antigen-negative cells.
Trastuzumab deruxtecan (DS-8201a) Cleavable (Enzymatic)Deruxtecan (DXd)High Demonstrates a potent bystander effect, leading to the killing of neighboring HER2-negative cells in co-culture assays.
Trastuzumab emtansine (T-DM1) Non-cleavableEmtansine (DM1)Low to None The payload is released with a lysine residue, making it charged and membrane-impermeable, thus limiting its bystander activity.
Sacituzumab govitecan Cleavable (pH-sensitive)SN-38High The active metabolite, SN-38, is membrane-permeable and can effectively kill adjacent tumor cells.

Experimental Protocols for Assessing the Bystander Effect

The following are standard in vitro methods to quantitatively assess the bystander effect of ADCs.

Co-culture Bystander Killing Assay

This assay directly measures the killing of antigen-negative cells when cultured together with antigen-positive cells in the presence of an ADC.

Methodology:

  • Cell Line Selection:

    • Antigen-positive (Ag+) cell line (e.g., HER2-positive SK-BR-3 cells).

    • Antigen-negative (Ag-) cell line, engineered to express a fluorescent protein for easy identification (e.g., HER2-negative MCF7-GFP cells).

  • Co-culture Seeding: Seed a mixed population of Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.

  • ADC Treatment: Treat the co-cultures with a range of ADC concentrations. Include control groups with each cell line cultured alone.

  • Incubation: Incubate the cells for a period of 72-120 hours.

  • Data Acquisition: Use high-content imaging or flow cytometry to distinguish and quantify the viability of the Ag- (fluorescent) and Ag+ (non-fluorescent) cell populations.

  • Analysis: Determine the percentage of dead Ag- cells in the co-culture compared to the Ag- cells cultured alone to quantify the bystander effect.

Conditioned Medium Transfer Assay

This assay assesses whether the cytotoxic payload is released into the culture medium and can kill cells in a separate culture.

Methodology:

  • ADC Treatment of Ag+ Cells: Treat a culture of Ag+ cells with the ADC for a defined period (e.g., 48-72 hours).

  • Conditioned Medium Collection: Collect the culture supernatant, which now contains any released payload.

  • Treatment of Ag- Cells: Add the conditioned medium to a separate culture of Ag- cells.

  • Viability Assessment: After an incubation period (e.g., 72 hours), assess the viability of the Ag- cells using a standard method like MTT or CellTiter-Glo.

  • Analysis: A significant decrease in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells indicates a bystander effect.

Visualizing the Mechanisms and Workflows

Signaling Pathway for ADC-Induced Bystander Killing

The following diagram illustrates the general mechanism of action of a cleavable ADC leading to the bystander effect.

ADC_Bystander_Effect cluster_extracellular Extracellular Space cluster_ag_pos_cell Ag+ Cell Cytoplasm cluster_ag_neg_cell Ag- Cell Cytoplasm ADC ADC Ag_pos_cell Antigen-Positive (Ag+) Cell ADC->Ag_pos_cell Binding Internalization Internalization Ag_pos_cell->Internalization Ag_neg_cell Antigen-Negative (Ag-) Cell Cell_death_neg Cell Death Ag_neg_cell->Cell_death_neg Induces Lysosome Lysosome Internalization->Lysosome Payload_release Payload Release Lysosome->Payload_release Payload Free Payload Payload_release->Payload Cell_death_pos Cell Death Payload->Cell_death_pos Induces Payload_diffusion Payload Diffusion Payload->Payload_diffusion Diffuses out Payload_diffusion->Ag_neg_cell Enters

Caption: Mechanism of ADC-induced bystander killing.

Experimental Workflow for Co-culture Bystander Assay

This diagram outlines the key steps in performing a co-culture bystander killing assay.

Co_culture_Workflow start Start seed_cells Seed Ag+ and Ag- (fluorescent) cells start->seed_cells add_adc Add ADC at various concentrations seed_cells->add_adc incubate Incubate for 72-120 hours add_adc->incubate acquire_data Acquire data via imaging or flow cytometry incubate->acquire_data analyze_data Analyze viability of Ag- cell population acquire_data->analyze_data end End analyze_data->end

Caption: Workflow for the co-culture bystander assay.

Conclusion

Assessing the bystander effect is a crucial step in the preclinical evaluation of novel ADCs. While direct data for this compound ADCs is limited, the principles of linker cleavability and payload permeability provide a strong rationale for their potential to induce a potent bystander effect. By employing standardized and robust in vitro assays, such as the co-culture and conditioned medium transfer methods, researchers can effectively quantify and compare the bystander killing capacity of new ADC candidates, ultimately guiding the development of more effective cancer therapeutics.

References

A Researcher's Guide to Comparing ADC Linker Performance: An Analytical Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals in the field of Antibody-Drug Conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload is a critical determinant of therapeutic success. Its properties dictate the stability, efficacy, and toxicity of the entire ADC molecule. This guide provides an objective comparison of ADC linker performance, supported by experimental data and detailed analytical methodologies, to aid in the rational design and selection of next-generation cancer therapeutics.

The ideal ADC linker must maintain a delicate balance: it needs to be highly stable in systemic circulation to prevent premature payload release and off-target toxicity, yet be efficiently cleaved to release the cytotoxic agent within the target tumor cell.[1] The choice between different linker technologies, therefore, has a profound impact on the overall performance of an ADC.

Comparative Analysis of Linker Performance

The performance of an ADC linker can be evaluated across several key parameters. The following tables summarize quantitative data comparing different linker types based on their stability in plasma, in vitro cytotoxicity, and their ability to induce a bystander effect.

Linker TypeLinker ExampleADC ConstructPlasma SourceStability MetricValue
Cleavable - Peptide Val-Cit-PABCNot SpecifiedHumanHalf-life (t1/2)230 days[2]
Phe-Lys-PABCNot SpecifiedHumanHalf-life (t1/2)30 days[2]
Val-Cit-PABCNot SpecifiedMouseHalf-life (t1/2)80 hours[2]
Cleavable - Hydrazone Phenylketone-derivedNot SpecifiedHuman and MouseHalf-life (t1/2)~2 days[2]
Silyl ether-basedMMAE conjugateHumanHalf-life (t1/2)>7 days
Non-Cleavable Thioether (SMCC)Trastuzumab-DM1Not SpecifiedNot Directly Reported (High Stability)High

Table 1: Comparative Plasma Stability of Different ADC Linkers. The stability of the linker in plasma is a crucial indicator of its potential for off-target toxicity. Peptide-based linkers generally exhibit high stability in human plasma, though this can be species-dependent. Hydrazone linkers, particularly earlier generations, have shown lower stability, while non-cleavable linkers are designed for maximum stability in circulation.

AntibodyPayloadLinker TypeCell LineIC50 (pmol/L)
TrastuzumabMMAEVal-Cit (Cleavable)HER2+14.3
TrastuzumabMMAEVal-Ala (Cleavable)HER2+92
TrastuzumabDM1SMCC (Non-cleavable)HER2+33

Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers. The half-maximal inhibitory concentration (IC50) is a measure of the potency of an ADC. In this comparison, the Val-Cit linker with an MMAE payload demonstrated the highest potency against a HER2-positive cell line. It is important to note that the payload itself has a significant impact on the IC50 value.

ADCTargetLinker TypePayloadBystander Effect
Trastuzumab-vc-MMAEHER2Valine-Citrulline (Cleavable)MMAEYes
Enhertu® (Trastuzumab deruxtecan)HER2GGFG Peptide (Cleavable)DXdYes
Kadcyla® (T-DM1)HER2SMCC (Non-cleavable)DM1Minimal/No

Table 3: Bystander Effect of ADCs with Different Linker Technologies. The bystander effect, the ability of a released payload to kill neighboring antigen-negative tumor cells, is a key feature of many successful ADCs. This effect is predominantly observed with cleavable linkers that release membrane-permeable payloads. Non-cleavable linkers, which release the payload attached to an amino acid, generally do not exhibit a significant bystander effect.

Key Experimental Protocols

Accurate and reproducible analytical methods are essential for the comparative evaluation of ADC linker performance. The following are detailed methodologies for key experiments.

In Vitro Plasma Stability Assay

Objective: To determine the rate of payload deconjugation from an ADC in plasma from different species.

Methodology:

  • Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma (e.g., human, mouse, rat) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Sample Preparation: At each time point, capture the ADC from the plasma using an affinity method, such as protein A magnetic beads.

  • Analysis by LC-MS: Analyze the captured ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR). A decrease in the average DAR over time indicates linker instability and payload deconjugation.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency (IC50) of an ADC against antigen-positive and antigen-negative cancer cell lines.

Methodology:

  • Cell Seeding: Seed antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines in separate 96-well plates at a predetermined optimal density and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and an unconjugated antibody control in complete cell culture medium. Add 100 µL of the different concentrations to the respective wells.

  • Incubation: Incubate the plates for 72-120 hours at 37°C.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software.

In Vitro Bystander Effect Assay (Co-culture Assay)

Objective: To assess the ability of the payload released from an ADC to kill neighboring antigen-negative cells.

Methodology:

  • Cell Preparation: Label the antigen-negative (Ag-) cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive (Ag+) cell line.

  • Co-culture Seeding: Seed a mixture of Ag+ and fluorescently labeled Ag- cells in the same wells of a 96-well plate. Include monoculture controls of each cell line.

  • ADC Treatment: After 24 hours, treat the co-cultures with a serial dilution of the ADC.

  • Incubation: Incubate the plates for a period sufficient to observe cell death, typically 72 to 120 hours.

  • Quantification by Flow Cytometry:

    • Harvest cells from each well.

    • Stain with a viability dye (e.g., Propidium Iodide) and an apoptosis marker (e.g., Annexin V).

    • Analyze by flow cytometry, gating on the fluorescently labeled Ag- cell population to determine their viability and apoptosis status.

  • Data Analysis: Calculate the percentage of bystander cell killing by comparing the viability of the Ag- cells in the ADC-treated co-culture to the viability of Ag- cells in the untreated co-culture and monoculture controls.

Visualizing ADC Action: Internalization and Payload Release

The mechanism of action for many ADCs involves internalization and trafficking to the lysosome for payload release. The following diagram illustrates this critical pathway.

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC Antibody-Drug Conjugate (ADC) ReceptorBinding Receptor Binding ADC->ReceptorBinding 1. Binding Antigen Tumor Cell Antigen Endosome Early Endosome ReceptorBinding->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (Low pH, High Protease) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage/ Antibody Degradation Target Intracellular Target (e.g., Microtubules, DNA) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

ADC Internalization and Payload Release Pathway.

This workflow begins with the ADC binding to a specific antigen on the tumor cell surface, followed by internalization into an endosome. The ADC is then trafficked to the lysosome, where the acidic environment and high concentration of proteases facilitate the cleavage of cleavable linkers or the degradation of the antibody for non-cleavable linkers, releasing the cytotoxic payload. The released payload can then engage its intracellular target, ultimately leading to apoptosis of the cancer cell.

References

A Comparative Guide to Aldehyde-Based Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of Antibody-Drug Conjugates (ADCs) has seen remarkable progress, with the linker technology playing a pivotal role in the efficacy and safety of these targeted therapies. Among the various site-specific conjugation strategies, the use of aldehyde-based linkers has emerged as a robust method for producing homogeneous and stable ADCs. This guide provides a comprehensive comparison of aldehyde-based linker technology, primarily focusing on the formylglycine-generating enzyme (FGE) and Hydrazino-iso-Pictet-Spengler (HIPS) ligation system, with other prominent linker strategies. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to facilitate a deeper understanding.

Introduction to Aldehyde-Based Linkers

Aldehyde-based linkers offer a unique approach to site-specific ADC development. The core of this technology lies in the enzymatic conversion of a specific cysteine residue within a genetically engineered consensus sequence on the antibody to a formylglycine (fGly) residue, which bears a reactive aldehyde group.[1] This bio-orthogonal handle allows for the precise attachment of a drug payload, ensuring a uniform drug-to-antibody ratio (DAR).[2][3] The most prominent conjugation chemistry for this aldehyde tag is the Hydrazino-iso-Pictet-Spengler (HIPS) ligation, which forms a highly stable carbon-carbon bond between the antibody and the linker-payload.[4][5] This stability is a key advantage over many traditional linker technologies that are susceptible to premature cleavage in circulation.

Performance Comparison of Linker Technologies

The stability and efficacy of ADCs are critically dependent on the choice of linker. The aldehyde-based HIPS linker system demonstrates superior stability and in vivo performance compared to conventional linker technologies.

Table 1: In Vivo Stability Comparison of ADC Linkers

Linker TypeConjugation ChemistryBond FormedPlasma Stability (Half-life)Key FeaturesReference
Aldehyde-Based Hydrazino-iso-Pictet-Spengler (HIPS)C-C>90% stable in human plasma after 7 daysSite-specific conjugation, high stability, homogeneous DAR
Maleimide-Based Michael AdditionThioetherProne to retro-Michael reaction leading to drug deconjugationCysteine-specific, widely used but can have stability issues
Hydrazone Schiff Base FormationHydrazonepH-sensitive, can be labile at physiological pHAcid-cleavable, suitable for lysosomal release
Disulfide Thiol-Disulfide ExchangeDisulfideSusceptible to reduction by glutathione in plasmaRedox-sensitive, designed for intracellular release

Table 2: In Vivo Efficacy of α-HER2 ADCs with Different Linkers

ADCLinker TypeDose (mg/kg)Tumor Growth InhibitionAnimal ModelReference
α-HER2 CT ADCAldehyde-Based (HIPS)6Complete tumor regressionRat
α-HER2-DM1Maleimide-Based6Tumor stasis, followed by regrowthRat

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Here, we provide protocols for the key steps in generating and evaluating ADCs with aldehyde-based linkers.

Protocol 1: Generation of Aldehyde-Tagged Antibodies

This protocol outlines the generation of an aldehyde-tagged antibody by co-expression with formylglycine-generating enzyme (FGE) in mammalian cells.

Materials:

  • Expression vectors for the antibody heavy and light chains containing the FGE consensus sequence (e.g., LCTPSR).

  • Expression vector for human FGE.

  • Mammalian expression cell line (e.g., CHO-K1).

  • Cell culture media and supplements.

  • Transfection reagent.

  • Protein A affinity chromatography resin.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Culture and Transfection:

    • Culture CHO-K1 cells to the desired density for transfection.

    • Co-transfect the cells with the expression vectors for the antibody heavy chain, light chain, and FGE using a suitable transfection reagent.

  • Protein Expression:

    • Culture the transfected cells for 5-7 days to allow for antibody expression and secretion into the medium. For optimal FGE activity, the culture medium can be supplemented with copper(II).

  • Antibody Purification:

    • Harvest the cell culture supernatant containing the secreted antibody.

    • Purify the aldehyde-tagged antibody using Protein A affinity chromatography according to the manufacturer's instructions.

    • Elute the antibody and dialyze against PBS.

  • Characterization:

    • Determine the protein concentration using a standard method (e.g., BCA assay).

    • Confirm the conversion of the cysteine to formylglycine using mass spectrometry.

Protocol 2: HIPS Conjugation of a Payload to an Aldehyde-Tagged Antibody

This protocol describes the conjugation of a HIPS-linker-payload to an aldehyde-tagged antibody.

Materials:

  • Purified aldehyde-tagged antibody.

  • HIPS-linker-payload construct.

  • Conjugation buffer (e.g., 50 mM sodium citrate, 50 mM NaCl, pH 5.5).

  • Dimethylacetamide (DMA) as a co-solvent if needed for payload solubility.

  • Size-exclusion chromatography (SEC) column for purification.

Procedure:

  • Conjugation Reaction:

    • Dissolve the HIPS-linker-payload in a minimal amount of DMA.

    • Add the dissolved linker-payload to the aldehyde-tagged antibody in the conjugation buffer at a molar excess (e.g., 8-fold).

    • Incubate the reaction mixture at 37°C for 48-72 hours.

  • Purification of the ADC:

    • Purify the resulting ADC from unreacted linker-payload and antibody using size-exclusion chromatography.

  • Characterization of the ADC:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or mass spectrometry.

    • Assess the level of aggregation using SEC.

    • Confirm the identity and purity of the ADC by SDS-PAGE and mass spectrometry.

Protocol 3: In Vitro Plasma Stability Assay

This protocol is for evaluating the stability of the ADC linker in plasma.

Materials:

  • Purified ADC.

  • Human plasma.

  • ELISA plates.

  • Antigen specific to the ADC's antibody.

  • Enzyme-conjugated secondary antibody that recognizes the payload.

  • Substrate for the enzyme.

  • Plate reader.

Procedure:

  • Incubation:

    • Incubate the ADC in human plasma at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • ELISA:

    • Coat an ELISA plate with the target antigen.

    • Add the plasma samples containing the ADC to the wells. The intact ADC will bind to the antigen.

    • Wash the plate to remove unbound components.

    • Add the enzyme-conjugated anti-payload secondary antibody. This will only bind to ADCs that have retained their payload.

    • Wash the plate and add the enzyme substrate.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of intact ADC remaining at each time point relative to the time 0 sample.

Visualizing Aldehyde-Based Linker Technology

Diagrams created using Graphviz (DOT language) illustrate the key processes in aldehyde-based ADC development.

Aldehyde_Tag_Generation cluster_Antibody Antibody Gene cluster_Expression Co-expression in Mammalian Cell IgG_Gene IgG Gene FGE_Tag FGE Consensus Sequence (LCTPSR) Tagged_Ab Antibody with Cysteine in Tag FGE_Tag->Tagged_Ab Transcription & Translation Aldehyde_Tagged_Ab Antibody with Formylglycine (Aldehyde) Tagged_Ab->Aldehyde_Tagged_Ab Enzymatic Oxidation FGE_Enzyme Formylglycine- Generating Enzyme (FGE) FGE_Enzyme->Aldehyde_Tagged_Ab

Figure 1: Generation of an aldehyde-tagged antibody.

HIPS_Conjugation Aldehyde_Ab Aldehyde-Tagged Antibody ADC Stable ADC (C-C bond) Aldehyde_Ab->ADC HIPS Ligation (pH ~5.5-7.0) HIPS_Payload HIPS-Linker-Payload HIPS_Payload->ADC

Figure 2: Hydrazino-iso-Pictet-Spengler (HIPS) ligation.

ADC_Workflow Start Start Aldehyde_Tag_Gen Aldehyde Tag Generation Start->Aldehyde_Tag_Gen HIPS_Conjugation HIPS Conjugation Aldehyde_Tag_Gen->HIPS_Conjugation Purification Purification (SEC) HIPS_Conjugation->Purification Characterization Characterization (DAR, Purity, Aggregation) Purification->Characterization Stability_Testing In Vitro/In Vivo Stability & Efficacy Characterization->Stability_Testing End End Stability_Testing->End

Figure 3: Experimental workflow for ADC development.

Conclusion

Aldehyde-based linkers, particularly when combined with HIPS ligation, represent a significant advancement in ADC technology. This approach enables the production of homogeneous ADCs with a stable linkage, leading to improved pharmacokinetic profiles and enhanced therapeutic efficacy. The detailed protocols and comparative data provided in this guide aim to equip researchers with the necessary information to evaluate and implement this promising technology in their drug development programs. The superior stability and site-specific nature of aldehyde-based linkers make them a compelling choice for the next generation of antibody-drug conjugates.

References

A Comparative Analysis of Drug Release Kinetics from Different Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy of targeted drug delivery systems, such as antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs), is critically dependent on the linker that connects the targeting moiety to the therapeutic payload. The choice of linker dictates the stability of the conjugate in circulation, the mechanism and rate of drug release at the target site, and ultimately, the overall therapeutic index. This guide provides an objective comparison of the performance of major classes of cleavable linkers, supported by experimental data, to aid in the rational design of next-generation drug delivery systems.

Cleavable Linkers: A Tale of Two Environments

Cleavable linkers are designed to be stable in the systemic circulation (pH ~7.4) but to break down and release the drug payload in response to specific triggers within the tumor microenvironment or inside cancer cells.[1] This targeted release mechanism is crucial for maximizing the therapeutic window, enhancing efficacy against tumor cells while minimizing systemic toxicity.[2] The most common types of cleavable linkers are pH-sensitive, enzyme-sensitive, and redox-sensitive linkers.

Quantitative Comparison of Drug Release Kinetics

The stability and release kinetics of a linker are paramount to the success of a drug conjugate. The following tables summarize quantitative data on the drug release from different linker types under various conditions. It is important to note that direct comparison across different studies should be made with caution, as experimental conditions can vary significantly.

Table 1: pH-Sensitive Linkers (Hydrazone)

Linker TypeDrug-Conjugate ExampleRelease ConditionHalf-life of Drug Release (t½)% Drug ReleaseReference
AcylhydrazoneDoxorubicin ConjugatepH 5.0~2.4 minutes>90% in < 30 min[3]
AcylhydrazoneDoxorubicin ConjugatepH 7.4> 2 hours<10% in 2 hours[3]
Aliphatic Acyl HydrazoneTAMRA ConjugatepH 7.4~5 hours (for 30% release)~30% in 5 hours[4]
Aromatic Acyl HydrazoneTAMRA ConjugatepH 7.4> 24 hours (for significant release)Minimal release at 24 hours
HydrazoneAldoxorubicin-Peptide ConjugateHuman Serum (pH 7.4)6 hoursNot specified
HydrazoneNabumetone-Peptide AmphiphilepH 5.0Not specified~80% in 24 hours
HydrazoneNabumetone-Peptide AmphiphilepH 7.4Not specified~20% in 24 hours

Table 2: Enzyme-Sensitive Linkers (Peptide)

Linker TypeDrug-Conjugate ExampleEnzyme/ConditionKinetic ParameterValueReference
Val-Cit-PABCFluorophore ConjugateCathepsin BRelative Fluorescence Units (RFU)8500 ± 350
Val-Ala-PABCFluorophore ConjugateCathepsin BRelative Fluorescence Units (RFU)6200 ± 280
Phe-Lys-PABCFluorophore ConjugateCathepsin BRelative Fluorescence Units (RFU)7800 ± 410
GPLG-PABCFluorophore ConjugateCathepsin BRelative Fluorescence Units (RFU)9100 ± 450
Val-CitDoxorubicin ConjugateRat Liver Lysosomal ExtractsRelative Hydrolysis RateEqual to Phe-Lys
Phe-LysDoxorubicin ConjugateRat Liver Lysosomal ExtractsRelative Hydrolysis RateEqual to Val-Cit
Glu-Val-CitDoxorubicin ConjugateCathepsin BRelative Hydrolysis RateIncreased vs. Val-Cit
Val-CitMMAE ConjugateCes1C (Mouse Plasma)StabilityUnstable
Glu-Val-CitMMAE ConjugateCes1C (Mouse Plasma)StabilityDramatically Increased vs. Val-Cit

Table 3: Redox-Sensitive Linkers (Disulfide)

Linker TypeDrug-Conjugate ExampleRelease Condition% Drug ReleaseTimeReference
ETCSSCamptothecin-Oleic AcidDithiothreitol~100%24 hours
ACSSCamptothecin-Oleic AcidDithiothreitol~100%24 hours
ETCSSCamptothecin-Oleic AcidGlutathione~60%24 hours
ACSSCamptothecin-Oleic AcidGlutathione~40%24 hours
DisulfideDoxorubicin Conjugate10 mM Glutathione~80%48 hours
DisulfideDoxorubicin Conjugate20 µM Glutathione~35%48 hours

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for interpreting the kinetic data and for designing new studies.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of the drug-linker conjugate in plasma and assess the potential for premature drug release.

Materials:

  • Antibody-Drug Conjugate (ADC) or Peptide-Drug Conjugate (PDC)

  • Human, mouse, or rat plasma

  • Phosphate-buffered saline (PBS)

  • Protein A or Protein G affinity chromatography columns or magnetic beads (for ADCs)

  • LC-MS/MS system

Procedure:

  • Incubate the drug conjugate at a specific concentration (e.g., 1 mg/mL or 10 µM) in plasma at 37°C.

  • At various time points (e.g., 0, 4, 24, 48, 72, and 144 hours), withdraw an aliquot of the plasma/conjugate mixture.

  • Immediately quench the reaction by diluting the sample in cold PBS.

  • For ADCs, capture the conjugate from the plasma sample using Protein A or Protein G affinity chromatography to separate it from plasma proteins.

  • Wash the captured ADC to remove any non-specifically bound proteins.

  • Elute the ADC from the affinity matrix.

  • Analyze the samples using LC-MS/MS to quantify the amount of intact conjugate and any released payload.

  • Plot the percentage of intact conjugate remaining over time to determine the plasma half-life.

Protocol 2: Cathepsin B Cleavage Assay

Objective: To evaluate the susceptibility of an enzyme-sensitive linker to cleavage by Cathepsin B, a lysosomal protease often overexpressed in tumor cells.

Materials:

  • Drug conjugate with a protease-sensitive linker (e.g., Val-Cit)

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 10 mM MES buffer, pH 6.0, containing dithiothreitol)

  • Quenching solution (e.g., 2% formic acid)

  • Fluorescence microplate reader or HPLC/LC-MS system

Procedure (Fluorometric Method):

  • Prepare a serial dilution of a fluorogenic peptide linker substrate in the assay buffer.

  • Add activated Cathepsin B solution to the wells of a 96-well plate.

  • Add the peptide linker substrate to the wells to initiate the reaction.

  • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Measure the increase in fluorescence over time, which is proportional to the rate of linker cleavage.

Procedure (HPLC/LC-MS Method):

  • In a microcentrifuge tube, combine the drug conjugate and reaction buffer and equilibrate to 37°C.

  • Add a predetermined amount of activated Cathepsin B to initiate the cleavage reaction.

  • At various time points, stop the reaction by adding a quenching solution.

  • Analyze the samples by HPLC or LC-MS to quantify the amount of released payload.

  • Plot the percentage of released payload against time to determine the cleavage kinetics.

Protocol 3: pH-Dependent Hydrolysis Assay

Objective: To assess the stability of a pH-sensitive linker (e.g., hydrazone) at physiological and acidic pH.

Materials:

  • Drug conjugate with a pH-sensitive linker

  • Buffer solutions at various pH values (e.g., pH 5.0, 6.5, and 7.4)

  • HPLC system

Procedure:

  • Incubate the drug conjugate in the different pH buffers at 37°C.

  • At specified time intervals, take aliquots of the solutions.

  • Analyze the aliquots directly by HPLC to measure the concentration of the intact conjugate and the released drug.

  • Plot the percentage of drug release over time at each pH to determine the hydrolysis rate.

Visualizing Release Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex biological and chemical processes involved in drug release.

Signaling Pathways for Linker Cleavage

Linker_Cleavage_Mechanisms cluster_pH pH-Sensitive (Hydrazone) cluster_Enzyme Enzyme-Sensitive (Peptide) cluster_Redox Redox-Sensitive (Disulfide) ADC_Hydrazone ADC-Hydrazone Endosome Acidic Endosome (pH 5.0-6.5) ADC_Hydrazone->Endosome Internalization Released_Drug_pH Released Drug Endosome->Released_Drug_pH Hydrolysis ADC_Peptide ADC-Peptide Lysosome Lysosome (Cathepsin B) ADC_Peptide->Lysosome Internalization Released_Drug_Enzyme Released Drug Lysosome->Released_Drug_Enzyme Enzymatic Cleavage ADC_Disulfide ADC-Disulfide Cytosol Intracellular Cytosol (High Glutathione) ADC_Disulfide->Cytosol Internalization Released_Drug_Redox Released Drug Cytosol->Released_Drug_Redox Reduction

Caption: Mechanisms of drug release for different cleavable linkers.

Experimental Workflow for In Vitro Linker Stability

Experimental_Workflow start Start: Drug Conjugate Sample incubation Incubate at 37°C in Plasma or Buffer (specific pH/enzyme) start->incubation sampling Collect Aliquots at Various Time Points incubation->sampling quenching Quench Reaction sampling->quenching analysis Analyze by HPLC or LC-MS/MS quenching->analysis quantification Quantify Intact Conjugate and Released Drug analysis->quantification data_analysis Plot % Release vs. Time Calculate Half-life quantification->data_analysis end End: Kinetic Profile data_analysis->end

Caption: Generalized workflow for in vitro drug release kinetic studies.

Conclusion

The selection of a linker is a critical decision in the design of targeted drug delivery systems. While pH-sensitive hydrazone linkers offer rapid drug release in acidic environments, their stability at physiological pH can be a concern. Enzyme-sensitive peptide linkers, particularly the Val-Cit motif, have shown a good balance of plasma stability and efficient intracellular release, although susceptibility to other proteases needs to be considered. Redox-sensitive disulfide linkers provide another avenue for intracellular drug release, leveraging the high glutathione concentration within cells.

The quantitative data and experimental protocols presented in this guide highlight the importance of rigorous in vitro characterization to predict the in vivo performance of a drug conjugate. The development of novel linker technologies with improved stability and more specific cleavage mechanisms continues to be a key area of research, paving the way for safer and more effective targeted therapies.

References

A Comparative Guide to the Validation of Target-Specific Cleavage of ALD-PEG4-OPFP

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the precise and controlled release of a therapeutic payload is paramount to the efficacy and safety of an antibody-drug conjugate (ADC). The linker connecting the antibody to the drug is a critical component governing this process. This guide provides a comparative overview of the validation of target-specific cleavage for the ALD-PEG4-OPFP linker, benchmarking its proposed mechanism against established cleavable linker technologies.

This compound is a bifunctional linker designed for ADC synthesis. It features a pentafluorophenyl (OPFP) ester for stable amide bond formation with primary amines on the antibody, such as lysine residues, and an aldehyde (ALD) group. The OPFP ester is known for its high reactivity and reduced susceptibility to hydrolysis compared to other amine-reactive esters like NHS esters. The aldehyde group is intended for conjugation with a payload containing a hydrazide or aminooxy moiety, forming an acid-labile hydrazone or oxime bond, respectively. The polyethylene glycol (PEG4) spacer enhances solubility and provides spatial separation between the antibody and the payload.

The core of this linker's utility lies in the pH-sensitive nature of the hydrazone bond, which is designed to be stable at the physiological pH of blood (~7.4) but to cleave rapidly in the acidic environment of cellular endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) following internalization of the ADC by the target cell.

Comparative Data on Linker Stability

While specific quantitative data for the this compound linker is not extensively available in the public domain, we can compare its proposed acid-labile mechanism with other well-characterized cleavable and non-cleavable linkers. The following table summarizes key stability and cleavage characteristics from published studies on various linker types.

Linker TypeCleavage MechanismPlasma Stability (Half-life)Cleavage ConditionKey AdvantagesKey Disadvantages
Hydrazone (Proposed for this compound) Acid HydrolysisVariable; a phenylketone-derived hydrazone showed a t½ of ~2 days in human plasma[1]. Newer designs like silyl ethers report t½ > 7 days[1].Acidic pH (4.5-6.0) in endosomes/lysosomes[2].Well-established mechanism; exploits a universal intracellular trigger (low pH).Can exhibit instability in circulation, leading to premature drug release[1].
Valine-Citrulline (Val-Cit) Protease-mediated (Cathepsin B)Generally stable in human plasma; can be unstable in mouse plasma (>95% payload loss in 14 days in one study)[3].Lysosomal proteases.High stability in circulation (in humans); specific cleavage by enzymes overexpressed in tumors.Potential for off-target cleavage by other proteases; species-specific differences in stability.
Disulfide ReductionVariable; can be engineered for greater stability.High intracellular glutathione concentrations.Exploits the reducing environment of the cell.Potential for premature cleavage in the bloodstream.
Non-cleavable (e.g., SMCC) Proteolytic DegradationHighComplete degradation of the antibody in the lysosome.High plasma stability.Payload is released with an amino acid attached, which may affect its activity; limited bystander effect.

Experimental Protocols for Validation

To validate the target-specific cleavage of an ADC constructed with this compound, a series of in vitro and in vivo experiments are required.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC's hydrazone linker in plasma and assess the rate of premature payload release.

Methodology:

  • Incubation: The ADC is incubated in human and mouse plasma at 37°C at a concentration of approximately 0.1 mg/mL.

  • Time Points: Aliquots are collected at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).

  • Sample Processing: Plasma proteins are precipitated using a solvent like acetonitrile. The supernatant, containing the free payload, is collected after centrifugation.

  • Quantification: The concentration of the released payload in the supernatant is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: The percentage of intact ADC remaining is plotted against time to determine the half-life (t½) of the linker in plasma.

Protocol 2: In Vitro Cleavage Assay in Acidic Buffer

Objective: To confirm the acid-labile nature of the hydrazone linker.

Methodology:

  • Incubation: The ADC is incubated in buffers at different pH values, typically pH 7.4 (physiological) and pH 5.0 (lysosomal).

  • Time Points: Samples are taken at multiple time points (e.g., 0, 1, 4, 8, 24 hours).

  • Analysis: The amount of released drug is quantified by methods such as reversed-phase high-performance liquid chromatography (RP-HPLC) or LC-MS.

  • Data Analysis: The cleavage rates at different pH levels are compared to demonstrate pH-dependent hydrolysis.

Protocol 3: Cell-Based Cytotoxicity Assay

Objective: To demonstrate the target-specific cell-killing activity of the ADC.

Methodology:

  • Cell Culture: Target antigen-positive and antigen-negative cell lines are cultured.

  • Treatment: Cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and the free drug.

  • Incubation: Cells are incubated for a period of 72 to 96 hours.

  • Viability Assessment: Cell viability is measured using assays such as MTT or CellTiter-Glo®.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each condition. A significantly lower IC50 in antigen-positive cells compared to antigen-negative cells indicates target-specific cytotoxicity.

Protocol 4: In Vivo Efficacy and Stability Studies in Xenograft Models

Objective: To evaluate the anti-tumor efficacy and in vivo stability of the ADC.

Methodology:

  • Animal Model: Immunodeficient mice are subcutaneously implanted with human cancer cells expressing the target antigen.

  • Treatment: Once tumors reach a specified size (e.g., 100-200 mm³), mice are treated with the ADC, a vehicle control, and potentially other control ADCs via intravenous injection.

  • Efficacy Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly) to assess anti-tumor activity and toxicity.

  • Stability Assessment: Blood samples are collected at various time points post-injection. Plasma is isolated, and the concentrations of total antibody, intact ADC, and free payload are determined using ELISA and LC-MS/MS to evaluate the pharmacokinetic profile and linker stability in vivo.

Visualizing the Pathways and Processes

Diagrams created using Graphviz can help to visualize the complex mechanisms and workflows involved in the validation of this compound.

Conjugation and Cleavage Pathway of this compound based ADC cluster_conjugation ADC Synthesis cluster_moa Mechanism of Action Antibody Antibody ADC Antibody-Drug Conjugate (Hydrazone Linkage) Antibody->ADC Amine reaction with OPFP ester ALD_Linker This compound ALD_Linker->ADC Payload Payload Payload->ADC Hydrazide reaction with Aldehyde Target_Cell Target Cancer Cell (Antigen-Positive) ADC->Target_Cell Binding to Target Antigen Endosome Endosome Target_Cell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking (pH drops) Released_Payload Released Payload Lysosome->Released_Payload Acidic Cleavage of Hydrazone Cell_Death Apoptosis Released_Payload->Cell_Death Induces

Caption: Proposed mechanism of an ADC synthesized with this compound.

Experimental Workflow for Validation cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Start ADC Synthesis with This compound InVitro In Vitro Validation Start->InVitro InVivo In Vivo Validation Start->InVivo Data_Analysis Data Analysis and Comparison InVitro->Data_Analysis InVivo->Data_Analysis Conclusion Assess Linker Performance Data_Analysis->Conclusion Plasma_Stability Plasma Stability (LC-MS/MS) pH_Cleavage Acidic Buffer Cleavage (HPLC) Cytotoxicity Cytotoxicity Assay (IC50) Xenograft Xenograft Model Efficacy Study PK_Study Pharmacokinetics and In Vivo Stability

Caption: General workflow for the validation of an ADC linker.

References

Safety Operating Guide

Navigating the Disposal of ALD-PEG4-OPFP: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential information and step-by-step procedures for the safe disposal of ALD-PEG4-OPFP, a cleavable 4-unit PEG ADC linker. Adherence to these protocols is vital for ensuring personnel safety and environmental compliance.

Core Properties and Safety Considerations

The PFP ester moiety is reactive and susceptible to hydrolysis, which results in the formation of a corresponding carboxylic acid and pentafluorophenol.[2] Pentafluorophenol is a hazardous substance, categorized as harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin and eye damage.[1][3] The PEG component is generally considered biodegradable and has low toxicity.[4]

Given the hazardous nature of one of its hydrolysis byproducts, all waste containing this compound, including unused reagents, reaction mixtures, and contaminated materials, should be treated as hazardous chemical waste.

Quantitative Data Summary

Due to the absence of a specific SDS for this compound, quantitative disposal limits have not been formally established. The following table summarizes key chemical information relevant to its handling.

PropertyValue/InformationSource
Chemical Name This compound
CAS Number 1324007-10-4
Molecular Formula C25H26F5NO8N/A
Solubility Soluble in DMSO, DCM, DMFN/A
Primary Reactive Group Pentafluorophenyl (PFP) Ester
Primary Hydrolysis Byproduct Pentafluorophenol
Pentafluorophenol Hazards Harmful, skin/eye irritant
PEG Component Generally non-hazardous, biodegradable

Recommended Disposal Procedure

The most prudent and compliant method for the disposal of this compound and associated waste is to manage it as hazardous chemical waste through a licensed environmental waste management contractor.

Step-by-Step Protocol for Hazardous Waste Collection
  • Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles and a face shield.

    • A laboratory coat.

    • All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless they are compatible.

    • Collect all waste containing this reagent, including unused solid, solutions, and contaminated labware (e.g., pipette tips, vials), in a designated hazardous waste container.

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for waste collection. The container should have a secure screw-top cap.

    • Ensure the container is in good condition, free from cracks or damage.

  • Labeling:

    • Clearly label the hazardous waste container with the following information:

      • The words "Hazardous Waste."

      • The full chemical name: "Waste this compound."

      • If in solution, list the solvent(s) and approximate concentration.

      • Appropriate hazard pictograms (e.g., Harmful/Irritant).

      • The accumulation start date.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool, dry secondary containment area.

    • Ensure it is stored away from incompatible materials such as strong oxidizing agents, bases, acid anhydrides, and acid chlorides.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal. Disposal will typically involve high-temperature incineration to ensure complete destruction.

Experimental Workflow: Recommended Disposal of this compound

G cluster_prep Preparation cluster_collection Waste Collection & Containerization cluster_storage Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood Segregate Segregate this compound Waste FumeHood->Segregate Proceed with waste handling Container Use a Designated, Leak-Proof, Chemically Compatible Container Segregate->Container Label Label Container Clearly: 'Hazardous Waste - this compound' Container->Label Store Store Sealed Container in a Designated Secondary Containment Area Label->Store ContactEHS Contact EHS or Licensed Waste Contractor for Pickup Store->ContactEHS Incineration Professional Disposal (e.g., High-Temperature Incineration) ContactEHS->Incineration

References

Personal protective equipment for handling ALD-PEG4-OPFP

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents like ALD-PEG4-OPFP. This ADC (Antibody-Drug Conjugate) linker, while integral to the synthesis of targeted cancer therapeutics, requires stringent safety protocols due to its potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is the first step toward safe handling.

PropertyValue
Chemical Name This compound
CAS Number 1324007-10-4
Molecular Formula Not available
Molecular Weight Not available
Appearance Solid or liquid (confirm with supplier)
Solubility Soluble in DMSO, DMF, and DCM

Hazard Identification and Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment for handling this compound.

PPE CategoryRecommended EquipmentSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves should be worn at all times. For tasks with a higher risk of splash or contamination, double-gloving is recommended.
Eye and Face Protection Safety glasses with side shields or safety gogglesMust be worn to protect against splashes. A face shield should be used in addition to safety glasses or goggles when there is a significant risk of splashing.
Skin and Body Protection Laboratory coatA fully buttoned lab coat is mandatory. For larger quantities or procedures with a higher risk of contamination, a chemical-resistant apron or disposable coveralls should be worn.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodFor procedures that may generate dust or aerosols, a NIOSH-approved respirator may be necessary. Consult your institution's environmental health and safety department for specific guidance.

Operational Plan for Safe Handling

A systematic approach to handling this compound, from receipt to use, is critical for minimizing exposure risk.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Transport: Use a secondary container when transporting the chemical to the laboratory.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed.

Preparation and Use
  • Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to control potential exposure.

  • Pre-use Check: Before use, ensure all necessary PPE is readily available and in good condition.

  • Weighing: If weighing the solid form, do so in a ventilated enclosure to prevent the generation of dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Contamination: Use dedicated spatulas and glassware.

Spill and Emergency Procedures
  • Small Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material into a sealed, labeled container for disposal.

  • Large Spills: In the event of a large spill, evacuate the area and contact your institution's emergency response team.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Designated Waste Container: All waste contaminated with this compound, including gloves, disposable lab coats, absorbent materials, and empty containers, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.

  • Solid Waste: Solid waste should be placed in a sealed bag before being deposited into the hazardous waste container.

Decontamination
  • Glassware and Equipment: Reusable glassware and equipment should be decontaminated. A common procedure involves rinsing with a suitable solvent (e.g., ethanol or isopropanol) to remove the compound, followed by a thorough wash with soap and water. The initial solvent rinse should be collected as hazardous waste.

  • Work Surfaces: Decontaminate work surfaces with a suitable solvent and then clean with soap and water.

Final Disposal
  • Licensed Waste Disposal: All hazardous waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Follow your institution's specific procedures for arranging waste pickup.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard and Task Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling this compound assess_task Assess Task: - Weighing solid? - Preparing solution? - Small or large quantity? start->assess_task assess_risk Assess Risk of Exposure: - Splash? - Aerosol/dust generation? assess_task->assess_risk ppe_high_risk High-Risk Task: - Double Gloves - Disposable Coveralls assess_task->ppe_high_risk Large Quantity/ High Contamination Risk ppe_base Baseline PPE: - Safety Glasses - Lab Coat - Single Nitrile Gloves assess_risk->ppe_base ppe_splash Add: - Goggles/Face Shield - Chemical Apron assess_risk->ppe_splash Splash Risk ppe_aerosol Add: - Fume Hood/Ventilated Enclosure - Consider Respirator assess_risk->ppe_aerosol Aerosol/Dust Risk proceed Proceed with Caution ppe_base->proceed ppe_splash->proceed ppe_aerosol->proceed ppe_high_risk->proceed

Caption: A logical workflow for selecting appropriate PPE for handling this compound.

References

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